molecular formula C11H11NO B1492891 4,6-dimethyl-1H-indole-2-carbaldehyde CAS No. 1258520-62-5

4,6-dimethyl-1H-indole-2-carbaldehyde

Cat. No.: B1492891
CAS No.: 1258520-62-5
M. Wt: 173.21 g/mol
InChI Key: GKOKIBCLJUKNCG-UHFFFAOYSA-N
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Description

4,6-Dimethyl-1H-indole-2-carbaldehyde (CAS 1258520-62-5) is a high-purity chemical building block featuring the versatile indole scaffold, a structure of significant interest in medicinal chemistry and drug discovery . The indole nucleus is a privileged structure in pharmaceuticals, known for its ability to interact efficiently with multiple biological receptors and targets . This specific derivative, with aldehyde and methyl functional groups, is designed for use in the synthesis of more complex, bioactive molecules. The aldehyde group at the 2-position serves as a versatile handle for further chemical modification, notably through condensation reactions to create azaheterocyclic compounds like quinazolinones, which are prominent scaffolds in the development of new therapeutic agents . In research applications, this compound serves as a precursor for developing novel substances with potential biological activities. Indole derivatives are extensively investigated for their antimicrobial properties, including activity against challenging pathogens like Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis . Furthermore, the indole core is a key component in the development of anticancer agents; structurally similar indole-based ligands have been used to create metal complexes that demonstrate potent in vitro cytotoxicity against cancer cell lines, such as HCT-116 colorectal carcinoma and MCF-7 breast cancer, sometimes exceeding the activity of reference drugs . The mechanism of action for derived compounds can be multi-faceted, potentially involving the inhibition of protein kinases (e.g., VEGFR-2), interaction with DNA, or the induction of apoptosis through caspase activation . Researchers value this compound for its role in exploring new chemical space and generating compounds for high-throughput screening against various disease models. Handling & Safety: Please refer to the Safety Data Sheet (SDS) before use. This product is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

4,6-dimethyl-1H-indole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-7-3-8(2)10-5-9(6-13)12-11(10)4-7/h3-6,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKOKIBCLJUKNCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=C(NC2=C1)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4,6-dimethyl-1H-indole-2-carbaldehyde CAS number 1043601-70-2

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4,6-Dimethyl-1H-indole-2-carbaldehyde and its Isomers

Focus Compound: 4,6-Dimethyl-1H-indole-3-carbaldehyde (CAS 1043601-70-2) Comparative Analysis: 4,6-Dimethyl-1H-indole-2-carbaldehyde (CAS 1258520-62-5)[1][2]

Executive Summary & Critical Nomenclature Note

Status: High-Priority Intermediate Primary Application: Kinase Inhibitor Scaffolds, Schiff Base Ligands, Indole Alkaloid Synthesis.

CRITICAL TECHNICAL NOTE: CAS vs. Nomenclature Discrepancy A rigorous audit of chemical registries reveals a conflict in the user-provided query.

  • CAS 1043601-70-2 corresponds to 4,6-dimethyl-1H-indole-3-carbaldehyde (The Vilsmeier-Haack product).

  • The chemical name 4,6-dimethyl-1H-indole-2-carbaldehyde corresponds to CAS 1258520-62-5 .[1][2][3][4]

As a Senior Application Scientist, I have structured this guide to address both isomers. The 3-carbaldehyde (CAS match) is the more common synthetic intermediate due to the natural reactivity of the indole ring. The 2-carbaldehyde (Name match) requires specific synthetic engineering. This guide details the production and utility of both, ensuring the researcher has the correct protocol for their specific target.

Chemical Profile & Properties[5][6][7][8][9][10][11][12]
Property3-Carbaldehyde (CAS Match)2-Carbaldehyde (Name Match)
Systematic Name 4,6-Dimethyl-1H-indole-3-carbaldehyde4,6-Dimethyl-1H-indole-2-carbaldehyde
CAS Number 1043601-70-2 1258520-62-5
Molecular Formula C₁₁H₁₁NOC₁₁H₁₁NO
Molecular Weight 173.21 g/mol 173.21 g/mol
Appearance Pale yellow to tan solidOff-white to yellow crystalline solid
Solubility DMSO, DMF, hot EthanolDMSO, Methanol, Chloroform
Key Reactivity C3-Electrophilic substitutionC2-Acidity (N-H), Carbonyl condensation
Synthesis Strategies: The Divergent Pathways

The synthesis of these isomers is dictated by the electronic properties of the indole ring. The C3 position is electron-rich and susceptible to direct electrophilic attack (Vilsmeier-Haack). Accessing the C2 position requires blocking C3 or using directed lithiation strategies.

3.1 Pathway A: Synthesis of the 3-Isomer (CAS 1043601-70-2)

The Standard Vilsmeier-Haack Protocol

Mechanism: Electrophilic aromatic substitution. The active Vilsmeier reagent (chloroiminium ion) attacks the electron-rich C3 position of 4,6-dimethylindole.

Protocol:

  • Reagent Preparation: In a flame-dried flask under N₂, cool anhydrous DMF (3.0 equiv) to 0°C. Add POCl₃ (1.2 equiv) dropwise. Stir for 30 min to generate the Vilsmeier salt (white precipitate may form).

  • Addition: Dissolve 4,6-dimethylindole (1.0 equiv) in minimal DMF. Add dropwise to the Vilsmeier reagent at 0°C.

  • Reaction: Warm to room temperature, then heat to 40°C for 2 hours. Monitor by TLC (EtOAc/Hexane).[5][6]

  • Hydrolysis: Pour the reaction mixture onto crushed ice/NaOAc (aq). The intermediate iminium salt hydrolyzes to the aldehyde.

  • Isolation: Filter the precipitate. Recrystallize from Ethanol/Water.

3.2 Pathway B: Synthesis of the 2-Isomer (Name Match)

The Directed Lithiation or Oxidation Protocol

Direct formylation at C2 is difficult without protection. The preferred industrial route involves oxidation of a 2-methyl or 2-hydroxymethyl precursor.

Protocol (Oxidation Route):

  • Precursor Synthesis: Start with 4,6-dimethylindole-2-carboxylate (via Fischer Indole Synthesis using 2,4-dimethylphenylhydrazine and ethyl pyruvate).

  • Reduction: Treat the ester with LiAlH₄ (2.5 equiv) in dry THF at 0°C to yield (4,6-dimethyl-1H-indol-2-yl)methanol.

  • Oxidation: Dissolve the alcohol in DCM. Add activated MnO₂ (10 equiv) or IBX (1.1 equiv). Stir at RT for 4-12 hours.

  • Purification: Filter through a Celite pad. Concentrate the filtrate. The 2-carbaldehyde is often less stable than the 3-isomer and should be stored under Argon at -20°C.

Visualization of Synthetic Logic

The following diagram illustrates the divergent synthesis required to access the specific isomer intended by the user.

IndoleSynthesis Precursor Starting Material: 4,6-Dimethylindole Vilsmeier Vilsmeier-Haack Reagent (POCl3 / DMF) Precursor->Vilsmeier Direct Electrophilic Attack Lithiation Route 1: N-Protection (Boc) + n-BuLi (C2-Lithiation) + DMF Precursor->Lithiation C2-Directed Functionalization Oxidation Route 2: 2-Ester Reduction (LiAlH4) + MnO2 Oxidation Precursor->Oxidation Via Fischer Indole Precursor Intermediate3 Intermediate: Iminium Salt (C3) Vilsmeier->Intermediate3 Product3 TARGET A (CAS 1043601-70-2): 4,6-Dimethyl-1H-indole-3-carbaldehyde Intermediate3->Product3 Hydrolysis (Ice/NaOAc) Product2 TARGET B (Name Match): 4,6-Dimethyl-1H-indole-2-carbaldehyde Lithiation->Product2 Oxidation->Product2

Caption: Divergent synthetic pathways for 4,6-dimethylindole carbaldehydes. Green path indicates the CAS 1043601-70-2 match; Red path indicates the nomenclature match.

Applications & Reaction Workflows

Both isomers serve as critical "warheads" or linkers in medicinal chemistry. The aldehyde group allows for rapid diversification.

5.1 Key Reactions
  • Schiff Base Formation: Reaction with primary amines (anilines, hydrazides) to form imines. Used extensively to create ligands for metal complexes or to synthesize antifungal agents.

  • Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile) to form vinyl-indoles, which are precursors to fused heterocyclic systems like pyrido[4,3-b]indoles.

  • Reductive Amination: Conversion to tertiary amines, common in CNS-active drug design (e.g., serotonin modulators).

5.2 Experimental Protocol: Schiff Base Condensation

Self-Validating System: The formation of the product is indicated by a color change (usually yellow/orange) and precipitation.

  • Setup: In a 50 mL round-bottom flask, dissolve 4,6-dimethyl-1H-indole-carbaldehyde (1.0 mmol) in absolute Ethanol (10 mL).

  • Catalysis: Add 2-3 drops of Glacial Acetic Acid.

  • Coupling: Add the amine partner (1.0 mmol) in one portion.

  • Reflux: Heat to reflux (78°C) for 3-6 hours.

  • Validation: Monitor via TLC. The aldehyde spot (usually high Rf) will disappear, replaced by a lower Rf imine spot.

  • Workup: Cool to RT. The Schiff base often precipitates. Filter and wash with cold ethanol.

Safety & Handling
  • Hazards: Indole aldehydes are potential irritants. Vilsmeier reagents (POCl₃) are highly corrosive and water-reactive.

  • Storage: Store at 2-8°C under inert atmosphere (Argon). Aldehydes can oxidize to carboxylic acids (white crust formation) upon prolonged air exposure.

  • Stability: The 3-carbaldehyde is generally more stable than the 2-carbaldehyde due to conjugation with the nitrogen lone pair.

References
  • PubChem Compound Summary. 1H-Indole-3-carbaldehyde (Analogous Chemistry). National Center for Biotechnology Information. Link

  • Vilsmeier-Haack Reaction Protocol. Synthesis of 4,6-dimethyl-1H-indole-3-carbaldehyde. Google Patents (CN102786460A). Link

  • Synthesis of Indole-2-carbaldehydes. Der Pharma Chemica, 2015, 7(10):309-319. (Methodology for 2-position functionalization). Link

  • CAS Registry Data. CAS 1043601-70-2 Entry. BLD Pharm.[2] Link

  • Comparative Isomer Data. 4,6-dimethyl-1H-indole-2-carbaldehyde (CAS 1258520-62-5).[1][2][3][4] Molaid Chemical Registry. Link

Sources

Technical Guide: Structure and Properties of 4,6-Dimethylindole-2-carboxaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the structural characteristics, synthesis, and chemical properties of 4,6-dimethylindole-2-carboxaldehyde , a specialized heterocyclic intermediate.

Unlike the more common indole-3-carboxaldehydes (typically accessed via Vilsmeier-Haack formylation), the 2-carboxaldehyde isomer requires specific synthetic strategies to overcome the natural nucleophilicity of the indole C3 position. This molecule serves as a critical scaffold in medicinal chemistry, particularly for designing kinase inhibitors where the 4,6-dimethyl pattern provides essential hydrophobic bulk.

Physicochemical Profile

4,6-Dimethylindole-2-carboxaldehyde is an indole derivative characterized by a formyl group at the C2 position and methyl substituents at C4 and C6. This substitution pattern significantly alters the electronic and steric environment of the indole core compared to the unsubstituted parent.

Structural Specifications
ParameterValue / Description
IUPAC Name 4,6-Dimethyl-1H-indole-2-carbaldehyde
Molecular Formula C₁₁H₁₁NO
Molecular Weight 173.21 g/mol
CAS Number Not widely listed; Analog: 19005-93-7 (Unsubstituted)
Physical State Yellow to orange crystalline solid (Predicted)
Solubility Soluble in DMSO, DMF, MeOH, DCM; sparingly soluble in water.[1]
pKa (NH) ~16–17 (DMSO); Acidity increased by C2-CHO electron withdrawal.[2]
Spectroscopic Signatures (Diagnostic)

The 4,6-dimethyl substitution simplifies the aromatic region of the NMR spectrum, providing a distinct fingerprint.

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • Aldehyde (-CHO): Singlet,

      
       9.6 – 9.9 ppm.[2]
      
    • Indole NH: Broad singlet,

      
       11.5 – 12.0 ppm (deshielded by C2-carbonyl).[2]
      
    • C3-H: Doublet or singlet (depending on long-range coupling),

      
       7.1 – 7.3 ppm.[2]
      
    • Aromatic Protons (C5, C7): Two singlets or weakly coupled doublets (

      
       6.5 – 7.0 ppm) due to meta-positioning.[2]
      
    • Methyl Groups: Two distinct singlets,

      
       2.3 – 2.5 ppm.[2]
      
  • IR Spectroscopy:

    • 
      (NH):  3300–3400 cm⁻¹ (sharp, medium).[2]
      
    • 
      (C=O):  1650–1670 cm⁻¹ (Conjugated aldehyde, lower frequency than aliphatic).[2]
      

Synthetic Methodologies

Producing the 2-isomer is chemically challenging because the indole C3 position is naturally more nucleophilic.[2] Direct formylation (Vilsmeier-Haack) typically yields the 3-carboxaldehyde.[2] Therefore, C2-directed lithiation or oxidation of a C2-methyl precursor are the required protocols.[2]

Pathway A: C2-Lithiation (The "Directed" Route)

This method is preferred for high regioselectivity.[2] It requires protecting the indole nitrogen to direct the lithiation to the C2 position.[2]

Protocol:
  • Protection: React 4,6-dimethylindole with Benzenesulfonyl chloride (PhSO₂Cl) and NaOH/TBAB (phase transfer) to form N-phenylsulfonyl-4,6-dimethylindole.[2]

  • Lithiation:

    • Dissolve protected indole (1.0 eq) in anhydrous THF under Argon.

    • Cool to -78°C .[2]

    • Add n-Butyllithium (n-BuLi) (1.2 eq) dropwise.[2] Mechanism: The sulfonyl group directs deprotonation to C2 via the "Complex Induced Proximity Effect" (CIPE).[2]

    • Stir for 1 hour at -78°C.

  • Formylation:

    • Add anhydrous DMF (1.5 eq) dropwise.[2]

    • Allow to warm to room temperature (RT) over 2 hours.

  • Workup & Deprotection:

    • Quench with saturated NH₄Cl.[2] Extract with EtOAc.[2]

    • Hydrolyze the sulfonyl group using KOH/MeOH (reflux) or TBAF/THF to reveal the free NH indole-2-carboxaldehyde.[2]

Pathway B: Selenium Dioxide Oxidation

If 2,4,6-trimethylindole is available, this route is more direct but requires careful control to prevent over-oxidation to the carboxylic acid.

Protocol:
  • Dissolve 2,4,6-trimethylindole (1.0 eq) in 1,4-dioxane/water (20:1).

  • Add Selenium Dioxide (SeO₂) (1.1 eq).[2]

  • Reflux for 4 hours. Observation: The reaction turns black as Selenium metal precipitates.[2]

  • Filter hot through Celite to remove Se.[2]

  • Concentrate and purify via silica gel chromatography (Hexane:EtOAc gradient).

Synthetic Workflow Diagram

The following diagram illustrates the divergence between obtaining the 2-isomer (Target) and the 3-isomer (Byproduct of incorrect methods).

SynthesisPath Start 4,6-Dimethylindole Protect 1. N-Protection (PhSO2Cl) Start->Protect Route A Vilsmeier Vilsmeier-Haack (POCl3 / DMF) Start->Vilsmeier Direct Formylation StartMe 2,4,6-Trimethylindole Oxidation SeO2 Oxidation (Dioxane, Reflux) StartMe->Oxidation Route B Lithi 2. Lithiation (n-BuLi, -78°C) 3. DMF Quench Protect->Lithi Deprotect 4. Deprotection (NaOH) Lithi->Deprotect Target TARGET: 4,6-Dimethylindole- 2-carboxaldehyde Deprotect->Target High Regioselectivity Wrong BYPRODUCT: 4,6-Dimethylindole- 3-carboxaldehyde Vilsmeier->Wrong Major Product Oxidation->Target Oxidation of 2-Me

Figure 1: Comparison of synthetic routes. Route A (Lithiation) and Route B (Oxidation) yield the target 2-isomer, while direct Vilsmeier formylation incorrectly yields the 3-isomer.

Reactivity and Applications

The aldehyde at C2 is highly reactive due to conjugation with the indole nitrogen lone pair.[2] The 4,6-dimethyl groups provide steric bulk that protects the indole core from electrophilic attack at C4/C6, funneling reactivity to the aldehyde or the C3 position.

Schiff Base Formation (Imine Condensation)

The most common application is condensing the aldehyde with amines to form Schiff bases, often used as ligands or bioactive hydrazones.

  • Reagents: Primary amine (R-NH₂), Ethanol, catalytic Acetic Acid.

  • Reaction:

    
    
    
  • Utility: Synthesis of antimicrobial indole-hydrazones.[2]

Knoevenagel Condensation

The aldehyde reacts with active methylene compounds (e.g., Malononitrile) to form vinyl-indoles.

  • Conditions: Piperidine (cat.), Ethanol, Reflux.[2]

  • Product: 2-(2,2-dicyanovinyl)-4,6-dimethylindole.

  • Significance: These adducts often exhibit fluorescence or serve as Michael acceptors in drug synthesis.[2]

Reactivity Map[2]

Reactivity Center 4,6-Dimethylindole- 2-carboxaldehyde Schiff Schiff Base Formation (R-NH2 / H+) Center->Schiff Reduction Reduction to Alcohol (NaBH4) Center->Reduction Knoevenagel Knoevenagel Condensation (Malononitrile / Base) Center->Knoevenagel C3_Func C3-Electrophilic Sub. (Halogenation/Acylation) Center->C3_Func Steric hindrance from 4-Me Prod_Schiff Indole-Imines / Hydrazones (Bioactive Ligands) Schiff->Prod_Schiff Prod_Red 2-(Hydroxymethyl)indole (Building Block) Reduction->Prod_Red Prod_Knoe Vinyl-Indoles (Michael Acceptors) Knoevenagel->Prod_Knoe Prod_C3 3-Substituted-2-Formyl Indoles (Advanced Scaffolds) C3_Func->Prod_C3

Figure 2: Reactivity profile. The C2-aldehyde is the primary reactive center.[2] Note that the 4-methyl group provides steric hindrance, potentially slowing reactions at the C3 position.

Safety and Handling

  • Hazards: Indole aldehydes are generally skin and eye irritants.[2] The 4,6-dimethyl analogs should be treated as potential sensitizers.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Aldehydes are prone to air oxidation to the corresponding carboxylic acid (4,6-dimethylindole-2-carboxylic acid) over time.

  • Handling: Use standard PPE (gloves, goggles).[2] Avoid inhalation of dusts.[2]

References

  • Vilsmeier-Haack Reaction Overview. BenchChem Application Notes. (General protocol for indole formylation, noting C3 preference). [2]

  • Lithiation of Indoles. Organic Syntheses, Coll.[2] Vol. 9, p. 446 (1998). (Protocol for C2-lithiation of N-protected indoles).

  • Indole-2-carboxaldehyde Properties. PubChem Compound Summary. (Data for the parent unsubstituted analog).

  • Selenium Dioxide Oxidation of Methyl-Indoles. Journal of the Chemical Society, Perkin Transactions 1. (Classic method for converting 2-methylindoles to 2-formylindoles).[2]

  • Synthesis of 4,6-dimethylindole derivatives. ResearchGate / Heterocycles. (Confirming stability and reactivity of the 4,6-dimethyl core).

Sources

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 4,6-Dimethyl-1H-indole-2-carbaldehyde

[1]

Executive Summary

4,6-Dimethyl-1H-indole-2-carbaldehyde is a specialized heterocyclic building block utilized primarily in the development of tyrosine kinase inhibitors and indole-based alkaloids.[1] Unlike its C3-substituted isomer (a product of direct electrophilic aromatic substitution), the C2-aldehyde requires precise regioselective synthesis.[1] This guide provides a definitive physicochemical profile, a validated synthetic route via C2-lithiation, and a structural analysis of its utility in pharmacophore design.

Physicochemical Identity

The following data establishes the baseline identity for 4,6-dimethyl-1H-indole-2-carbaldehyde. Note that commercial databases frequently conflate the C2 and C3 isomers; the data below is specific to the C2-formyl variant.

Core Metrics[1]
PropertyValuePrecision Note
IUPAC Name 4,6-Dimethyl-1H-indole-2-carbaldehyde-
Molecular Formula C₁₁H₁₁NO Confirmed
Molecular Weight 173.21 g/mol Average Mass
Monoisotopic Mass 173.0841 DaFor HRMS calibration
CAS Registry Not widely listedNote: Often confused with 3-isomer (1043601-70-2)
Predicted LogP 2.6 ± 0.3Lipophilic scaffold
H-Bond Donors 1 (NH)-
H-Bond Acceptors 1 (C=O)-
Structural Descriptors[1][2][3][4]
  • SMILES: Cc1cc(C)c2[nH]c(C=O)cc2c1

  • InChI Key: (Analogous prediction required due to isomer specificity) InChI=1S/C11H11NO/...

Structural Analysis & Reactivity

The 4,6-dimethyl substitution pattern exerts specific electronic and steric effects on the indole core, influencing both synthesis and binding affinity.[1]

Electronic Effects
  • Indole Nucleophilicity: The methyl groups at positions 4 and 6 are electron-donating (hyperconjugation).[1] This increases the electron density of the pyrrole ring, making the C3 position highly nucleophilic.[1]

  • Synthetic Challenge: Direct formylation (Vilsmeier-Haack) will almost exclusively target C3 .[1] Accessing the C2-aldehyde (the target topic) requires blocking C3 or utilizing directed ortho-metallation (DoM).[1]

Pharmacophore Mapping

In drug design, this molecule serves as a "warhead" precursor. The C2-aldehyde is a reactive handle for:

  • Knoevenagel Condensations: Generating vinyl-nitriles or acrylic acids.[1]

  • Schiff Base Formation: Creating imine linkers common in multi-target kinase inhibitors.[1]

Synthetic Methodology: The C2-Selective Protocol[1]

Critical Warning: Do not attempt direct Vilsmeier-Haack formylation on 4,6-dimethylindole; it will yield the 3-carbaldehyde impurity.[1] The protocol below uses Directed Ortho-Metallation (DoM) to ensure C2 regioselectivity.

Reaction Pathway Visualization

The following diagram outlines the logic flow for selecting the correct synthetic route.

SynthesisPathStart4,6-DimethylindoleDecisionTarget Position?Start->DecisionC3_RouteRoute A: Vilsmeier-Haack(POCl3/DMF)Decision->C3_RouteC3 (Natural)C2_RouteRoute B: N-Protection& LithiationDecision->C2_RouteC2 (Target)C3_Product3-Carbaldehyde(WRONG ISOMER)C3_Route->C3_ProductStep11. N-Boc ProtectionC2_Route->Step1Step22. Lithiation (n-BuLi)(-78°C)Step1->Step2Step33. DMF QuenchStep2->Step3Step44. DeprotectionStep3->Step4Final4,6-Dimethyl-1H-indole-2-carbaldehydeStep4->Final

Caption: Figure 1. Divergent synthetic pathways. Route B is required to overcome the natural nucleophilicity of C3 and obtain the target C2-aldehyde.[1]

Detailed Experimental Protocol

Objective: Synthesis of 4,6-dimethyl-1H-indole-2-carbaldehyde via N-Boc lithiation.

Reagents:

  • 4,6-Dimethylindole (1.0 eq)[1]

  • Di-tert-butyl dicarbonate (Boc₂O) (1.2 eq)[1]

  • n-Butyllithium (n-BuLi), 1.6M in hexanes (1.2 eq)[1]

  • N,N-Dimethylformamide (DMF) (1.5 eq)[1]

  • TFA or HCl/Dioxane (for deprotection)[1]

Step-by-Step Workflow:

  • N-Protection (Steric Control):

    • Dissolve 4,6-dimethylindole in dry THF. Add DMAP (cat.) and Boc₂O.[1] Stir at RT for 4h.[1]

    • Why: The bulky Boc group protects the Nitrogen and, crucially, directs the subsequent lithiation to the C2 position via coordination (Complex Induced Proximity Effect - CIPE).[1]

  • Regioselective Lithiation:

    • Cool the N-Boc-4,6-dimethylindole solution to -78°C under Argon.

    • Add n-BuLi dropwise.[1] Stir for 1 hour at -78°C.

    • Mechanism:[1][2][3] The C2 proton is the most acidic on the protected ring (pKa ~27), allowing selective deprotonation to form the C2-lithio species.[1]

  • Formylation:

    • Add dry DMF dropwise to the lithiated species.[1]

    • Allow the mixture to warm to 0°C over 2 hours.

    • Quench with saturated NH₄Cl.[1]

  • Deprotection & Isolation:

    • Treat the intermediate (N-Boc-2-formyl indole) with 4M HCl in dioxane or TFA/DCM to remove the Boc group.[1]

    • Neutralize with NaHCO₃ and extract with Ethyl Acetate.[1]

    • Purification: Silica gel chromatography (Hexane:EtOAc gradient).

Analytical Characterization (Self-Validation)

To confirm the identity of the product and rule out the C3-isomer, use the following spectroscopic markers.

TechniqueExpected Signal (C2-Aldehyde)Contrast with C3-Aldehyde
¹H NMR (Aldehyde) Singlet at δ 9.8 - 10.0 ppm Similar range, not diagnostic alone.[1]
¹H NMR (C3-H) Distinct singlet/doublet at δ 6.8 - 7.2 ppm Absent in C3-aldehyde (C3 is substituted).[1]
¹H NMR (NH) Broad singlet, typically δ 11.5 - 12.0 ppm Similar range.[1]
¹³C NMR (C=O) Signal at ~182 ppm Similar range.[1][2]
NOESY Correlation between Aldehyde-H and NH Strong correlation confirms C2 position (proximity to NH).[1]

Application in Drug Development

This molecule is a scaffold for "Fragment-Based Drug Design" (FBDD).[1]

Logical Reaction Landscape

The aldehyde functionality allows the molecule to be transformed into various bioactive motifs.

ReactionsCenter4,6-Dimethyl-1H-indole-2-carbaldehydeR1+ Nitromethane(Henry Reaction)Center->R1R2+ Amines(Schiff Base)Center->R2R3+ NaBH4(Reduction)Center->R3P1Nitrovinyl Indole(Tryptamine Precursor)R1->P1P2Indole-Imine(Kinase Inhibitor Motif)R2->P2P3Indole-2-Methanol(Nucleophilic Scavenger)R3->P3

Caption: Figure 2. Functional diversification. The aldehyde serves as a gateway to tryptamine analogs (P1) and kinase inhibitors (P2).[1]

Case Study: Kinase Inhibition

Indole-2-carbaldehydes are frequently condensed with oxindoles or hydrazine derivatives to form Sunitinib-like multi-targeted tyrosine kinase inhibitors.[1] The 4,6-dimethyl pattern provides hydrophobic bulk that can fill specific pockets in the ATP-binding site of VEGFR or PDGFR enzymes, potentially altering selectivity profiles compared to unsubstituted indoles.[1]

References

  • PubChem. (2023).[1][4] Indole-2-carboxaldehyde (Compound Summary).[1][5][6][4][7][8][9] National Library of Medicine.[1] [Link]

  • Organic Syntheses. (1959).[1] Indole-3-aldehyde (Contrast Method).[1] Org.[1][6][4][10] Synth. 39, 30. [Link]

  • Sundberg, R. J. (1996).[1] The Chemistry of Indoles.[1][5][6] Academic Press.[1] (Standard reference for C2 vs C3 reactivity).

Technical Deep Dive: Indole-2-Carbaldehyde vs. Indole-3-Carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Difference between indole-2-carbaldehyde and indole-3-carbaldehyde Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In medicinal chemistry and indole alkaloid synthesis, the distinction between indole-2-carbaldehyde (I2C) and indole-3-carbaldehyde (I3C) is not merely positional; it represents a fundamental divergence in electronic structure, synthetic accessibility, and biological function.

While I3C is the thermodynamically favored product of electrophilic substitution and a ubiquitous biological metabolite (AhR agonist), I2C acts as a "contrarian" scaffold, requiring specific lithiation or oxidation strategies to synthesize. This guide dissects their physicochemical differences, validates synthetic protocols for each, and maps their distinct reactivity profiles.[1]

Part 1: Electronic Structure & Physicochemical Profiling

The core difference lies in how the formyl group (-CHO) interacts with the indole ring's π-system. The indole nitrogen lone pair drives electron density primarily to C3, making it the natural site of nucleophilicity.

Electronic Distribution & Resonance
  • Indole-3-Carbaldehyde (I3C): The formyl group at C3 is connected via a vinylogous amide linkage. The nitrogen lone pair can delocalize through the C2=C3 double bond into the carbonyl oxygen. This creates a "push-pull" system that significantly stabilizes the molecule but reduces the electrophilicity of the aldehyde carbon compared to a standard benzaldehyde.

  • Indole-2-Carbaldehyde (I2C): The formyl group at C2 is directly conjugated to the nitrogen (similar to an amide-like resonance but through a double bond). This position is less electron-rich than C3, making the C2-aldehyde slightly more reactive to nucleophiles than the C3-aldehyde, but the synthesis is harder because C2 is not naturally nucleophilic.

Physicochemical Comparison Table
PropertyIndole-3-Carbaldehyde (I3C)Indole-2-Carbaldehyde (I2C)
CAS Number 487-89-819005-93-7
Melting Point 196–199 °C138–142 °C
Appearance Off-white to beige crystalsYellow/Orange crystalline solid
¹H NMR (CHO) ~9.9–10.1 ppm (s)~9.8–9.9 ppm (s)
¹H NMR (Ring) C2-H: ~8.0–8.3 ppm (d/s)C3-H: ~7.1–7.3 ppm (s)
Acidity (NH) Acidified (pKa < 16)Acidified (pKa < 16)
Solubility DMSO, MeOH, EtOH (Hot)DMSO, MeOH, EtOAc
Resonance Visualization (Graphviz)

IndoleResonance cluster_0 Indole-3-Carbaldehyde (Electronic Push) cluster_1 Indole-2-Carbaldehyde (Inductive/Conjugation) I3C_State Ground State (Neutral) I3C_Res Resonance Form (N+ = C2-C3 = O-) I3C_State->I3C_Res Strong Donation (Vinylogous Amide) I2C_State Ground State (Neutral) I2C_Res Resonance Form (N+ = C2 = C-O-) I2C_State->I2C_Res Direct Conjugation (Less delocalization path)

Figure 1: Comparative resonance delocalization. I3C benefits from the natural electron flow from N to C3, creating a highly stable vinylogous system.

Part 2: Synthetic Pathways (The "How-To")

The synthesis of these two isomers requires diametrically opposed strategies. I3C utilizes the ring's natural nucleophilicity, while I2C requires "reversing" the polarity (umpolung) or directing groups.

Synthesis of Indole-3-Carbaldehyde (Standard Protocol)

Method: Vilsmeier-Haack Formylation. Mechanism: Electrophilic aromatic substitution.

Protocol:

  • Reagent Prep: Cool anhydrous DMF (3.74 eq) to 0°C. Add POCl₃ (1.1 eq) dropwise to generate the chloroiminium ion (Vilsmeier reagent).

  • Addition: Add a solution of indole (1.0 eq) in DMF dropwise, maintaining temperature <10°C.

  • Reaction: Warm to 35°C and stir for 1 hour. The solution typically turns a viscous canary-yellow.

  • Hydrolysis: Pour the paste onto crushed ice. Neutralize with NaOH (aq) to precipitate the product.

  • Purification: Recrystallize from ethanol. Yields are typically >95%.

Synthesis of Indole-2-Carbaldehyde (Advanced Protocol)

Method: Lithiation of N-Protected Indole (Directed ortho-Metalation). Why: Direct Vilsmeier-Haack on indole will always favor C3. You must block the nitrogen and use a strong base to deprotonate C2.

Protocol:

  • Protection: Start with N-(tert-butoxycarbonyl)indole (N-Boc-indole) or N-(phenylsulfonyl)indole.

  • Lithiation: Dissolve N-Boc-indole in anhydrous THF under Argon. Cool to -78°C.

  • Deprotonation: Add t-Butyllithium (1.1 eq) slowly. (Note: n-BuLi can also be used but t-BuLi is often cleaner for C2 lithiation). Stir for 1 hour at -78°C.

  • Formylation: Add anhydrous DMF (1.5 eq) or N-formylpiperidine.

  • Quench: Warm to RT and quench with NH₄Cl (aq).

  • Deprotection: The Boc group may cleave during workup or require a separate TFA/DCM step depending on the specific quench method.

  • Purification: Column chromatography (Hexane/EtOAc).

Synthetic Route Flowchart

SynthesisRoutes Indole Indole Starting Material Vilsmeier Vilsmeier-Haack (POCl3 / DMF) Indole->Vilsmeier Electrophilic Attack (C3) Protect N-Protection (Boc / SO2Ph) Indole->Protect I3C Indole-3-Carbaldehyde (>95% Yield) Vilsmeier->I3C Lithiation Lithiation (-78°C) (t-BuLi / THF) Protect->Lithiation Directed Metalation (C2) Formylation DMF Quench Lithiation->Formylation Deprotect Deprotection Formylation->Deprotect I2C Indole-2-Carbaldehyde (Moderate Yield) Deprotect->I2C

Figure 2: Divergent synthetic pathways. I3C follows standard electrophilic substitution, while I2C requires lithiation logic.

Part 3: Reactivity & Biological Significance

Reactivity Profiles
  • Condensation Reactions: Both isomers undergo Schiff base formation (with amines) and Knoevenagel condensation (with active methylenes). However, I2C derivatives often exhibit higher lipophilicity due to the linear conjugation path, affecting their solubility and binding in biological pockets.

  • Oxidation: Both are easily oxidized to their corresponding carboxylic acids (Indole-3-carboxylic acid vs. Indole-2-carboxylic acid) using KMnO₄ or Ag₂O.

Biological Roles[4][5]
  • Indole-3-Carbaldehyde (The "Metabolite"):

    • Origin: Produced by gut microbiota (Lactobacillus spp.) from dietary Tryptophan.[2][3]

    • Mechanism: Potent agonist of the Aryl Hydrocarbon Receptor (AhR) .

    • Effect: Induces IL-22 production, promoting mucosal barrier integrity and antifungal defense (e.g., against Candida).[2]

  • Indole-2-Carbaldehyde (The "Intermediate"):

    • Origin: Synthetic.[4][2][5] Rarely found as a primary metabolite.

    • Utility: Key scaffold for synthesizing antiviral thiosemicarbazones and indole-fused heterocycles (e.g., γ-carbolines).

References

  • Vilsmeier-Haack Synthesis of I3C: Smith, G. F. "The preparation of indole-3-aldehyde." Journal of the Chemical Society, 1954.

  • Lithiation Strategy for I2C: Katritzky, A. R., et al. "Lithiation of N-protected indoles." Journal of Organic Chemistry, 1990.

  • Biological Activity (AhR): Zelante, T., et al. "Tryptophan catabolites from microbiota engage aryl hydrocarbon receptor and balance mucosal reactivity via interleukin-22."[3][6] Immunity, 2013.[2]

  • Physical Properties (I2C): Sigma-Aldrich Product Sheet, Indole-2-carboxaldehyde.

  • Comparative Reactivity: BenchChem Technical Report, "Synthesis routes of Indole-2-carbaldehyde."

Sources

Technical Guide: 4,6-Dimethylindole-2-Carbaldehyde vs. 4,6-Dimethylindole-3-Carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comparative analysis of 4,6-dimethylindole-2-carbaldehyde and 4,6-dimethylindole-3-carbaldehyde . While both molecules share the same core scaffold, the positional isomerism of the formyl group (-CHO) dictates fundamentally different synthetic accessibility, electronic profiles, and medicinal utility.

For the drug discovery scientist, the choice between the C2 and C3 isomers is rarely arbitrary; it is a decision that alters the vector of hydrogen bonding, the planarity of the molecule, and the available chemical space for downstream functionalization. This guide focuses on the practical execution of their synthesis and their divergent applications in pharmacophore design.

Part 1: Structural & Electronic Divergence

The indole ring is electron-rich, with the nitrogen lone pair participating in the aromatic system. This creates a specific reactivity profile that is modulated by the methyl groups at positions 4 and 6.

The C4-Methyl Steric Effect (The "Orthogonal" Constraint)

The defining feature of the 4,6-dimethyl system is the methyl group at the C4 position.

  • Impact on C3 (3-carbaldehyde): The C4-methyl group is spatially proximate to the C3 position. Introducing a formyl group at C3 creates significant steric strain (A(1,3)-strain analog). This often forces the C3-formyl group to rotate out of the plane of the indole ring, reducing conjugation and altering the electrophilicity of the aldehyde carbon.

  • Impact on C2 (2-carbaldehyde): The C2 position is distal to the C4-methyl group. Consequently, the 2-carbaldehyde retains planarity, maximizing conjugation with the indole

    
    -system.
    
Electronic Density
  • C3-Isomer: Indole is naturally nucleophilic at C3. The 3-carbaldehyde is the "natural" electrophilic substitution product. It represents an electron-withdrawn push-pull system (donor N1

    
     acceptor C3-CHO).
    
  • C2-Isomer: Accessing the C2 position requires overcoming the natural C3 selectivity. The C2-aldehyde is often more reactive in condensation reactions (e.g., Knoevenagel) because the resulting alkenes suffer less steric clash with the C4-methyl group than their C3 counterparts.

Part 2: Synthetic Pathways (Protocols)[1][2]

Pathway A: Synthesis of 4,6-Dimethylindole-3-Carbaldehyde

Method: Vilsmeier-Haack Formylation Mechanism: Electrophilic Aromatic Substitution (


)

The Vilsmeier-Haack reaction is the industry standard for C3 formylation. However, for 4,6-dimethylindole, the C4-methyl steric hindrance requires modified conditions compared to unsubstituted indole.

Protocol:

  • Reagent Preparation: In a flame-dried round-bottom flask under Argon, cool anhydrous DMF (3.0 equiv) to 0°C. Dropwise add

    
     (1.2 equiv). Stir for 30 min to generate the Vilsmeier salt (chloroiminium ion).
    
  • Addition: Dissolve 4,6-dimethylindole (1.0 equiv) in minimal DMF. Add this solution dropwise to the Vilsmeier reagent.

    • Critical Insight: Unlike simple indole, which reacts at 0°C, the 4,6-dimethyl variant may require warming to 35-40°C for 2-4 hours to overcome the C4-steric barrier.

  • Hydrolysis: Pour the reaction mixture onto crushed ice/sodium acetate (aq). The basic buffer prevents acid-catalyzed polymerization of the electron-rich indole.

  • Isolation: The product typically precipitates as a solid. Recrystallize from ethanol/water.

Pathway B: Synthesis of 4,6-Dimethylindole-2-Carbaldehyde

Method: Directed Ortho-Lithiation (DoM) Mechanism: Deprotonation followed by Electrophilic Quench

Direct formylation at C2 is impossible via Vilsmeier-Haack due to C3 selectivity. A lithiation strategy is required, which necessitates N-protection to prevent deprotonation of the acidic N-H.

Protocol:

  • Protection: React 4,6-dimethylindole with

    
     (Benzenesulfonyl chloride) and NaH in THF to generate 1-(phenylsulfonyl)-4,6-dimethylindole .
    
    • Why Phenylsulfonyl? It is a robust directing group that also acidifies the C2-proton, facilitating lithiation. Boc protection is an alternative but can be labile under strong basic conditions.

  • Lithiation: Dissolve the protected indole in anhydrous THF at -78°C. Add t-Butyllithium (1.2 equiv) dropwise.

    • Safety: t-BuLi is pyrophoric. Use strictly anhydrous techniques.

    • Selectivity: The electron-withdrawing protecting group directs lithiation exclusively to C2.

  • Formylation: Add anhydrous DMF (2.0 equiv) as the electrophile. Stir at -78°C for 1 hour, then warm to RT.

  • Deprotection: Treat the intermediate with

    
     in MeOH/Water (reflux) or TBAF (if silyl protected) to remove the sulfonyl group, yielding the free N-H 2-carbaldehyde.
    

Part 3: Visualization of Synthetic Logic

The following diagram illustrates the divergent workflows required to access each isomer.

IndoleSynthesis Start 4,6-Dimethylindole (Starting Material) Vilsmeier Vilsmeier-Haack Reagent (POCl3 + DMF) Start->Vilsmeier Direct Electrophilic Subst. Protect N-Protection (PhSO2Cl, NaH) Start->Protect Block N-H Inter_C3 Iminium Intermediate (Steric clash with C4-Me) Vilsmeier->Inter_C3 Attack at C3 Prod_C3 4,6-Dimethylindole- 3-Carbaldehyde Inter_C3->Prod_C3 Hydrolysis Lithiation Lithiation (-78°C) (t-BuLi, then DMF) Protect->Lithiation Direct C2-Li Deprotect Deprotection (Base Hydrolysis) Lithiation->Deprotect C2-Formyl Protected Prod_C2 4,6-Dimethylindole- 2-Carbaldehyde Deprotect->Prod_C2 Yields Target

Caption: Divergent synthetic pathways. Left: Direct C3 functionalization via Vilsmeier-Haack. Right: C2 functionalization requires N-protection and lithiation.

Part 4: Comparative Data & Reactivity Profile

The following table summarizes the key differences critical for experimental planning.

Feature3-Carbaldehyde (C3)2-Carbaldehyde (C2)
Synthetic Difficulty Low (One step)High (Three steps: Protect

React

Deprotect)
Overall Yield High (70-90%)Moderate (40-60% cumulative)
Steric Environment Congested: C4-Methyl clashes with aldehyde.Open: Distal to C4/C6 methyls.
Electronic Nature Vinylogous Amide (Resonance stabilized).Conjugated Aldehyde (More reactive to nucleophiles).
Main Application Indole Alkaloid synthesis, Kinase Inhibitors (Hinge binder).Schiff bases, Geometry-constrained ligands.
NMR Signature Aldehyde proton

ppm.
Aldehyde proton

ppm.
Reactivity Insight: Condensation Reactions

When reacting these aldehydes with amines (to form Schiff bases) or active methylenes (Knoevenagel condensation):

  • The C2-aldehyde generally reacts faster and reaches higher conversion.

  • The C3-aldehyde often requires Lewis acid catalysis (

    
     or 
    
    
    
    ) to drive the reaction to completion due to the deactivating resonance from the indole nitrogen and the steric hindrance from the C4-methyl.

Part 5: Medicinal Chemistry Applications[3][4]

In drug design, the 4,6-dimethylindole scaffold is often utilized to fill specific hydrophobic pockets in protein targets.

Kinase Inhibitors

Indoles are classic "hinge binders" in ATP-competitive kinase inhibitors.

  • 3-Carbaldehyde Derivatives: Often converted to oximes or hydrazones. The C3 vector projects substituents into the solvent-exposed region or the ribose binding pocket. The 4-methyl group is critical here; it can induce selectivity by clashing with the "Gatekeeper" residue if that residue is bulky (e.g., Methionine), effectively acting as a selectivity filter.

  • 2-Carbaldehyde Derivatives: Often used to extend the scaffold linearly. Derivatives at C2 project into the hydrophobic back-pocket (selectivity pocket) of the kinase.

Serotonin (5-HT) Modulation

The 4,6-dimethyl pattern mimics the hydrophobic bulk of tryptamine derivatives.

  • C3-Derivatives: Closely resemble the natural neurotransmitter serotonin (5-HT). Reductive amination of the C3-aldehyde yields N,N-dimethyltryptamine analogs with altered metabolic stability due to the 4,6-blocking groups preventing hydroxylation.

References

  • Sundberg, R. J. (1996). The Chemistry of Indoles. Academic Press. (Foundational text on indole reactivity and Vilsmeier mechanisms).
  • Gribble, G. W. (2000). "Recent developments in indole ring synthesis—methodology and applications". Journal of the Chemical Society, Perkin Transactions 1. Link

  • Vilsmeier, A., & Haack, A. (1927).[1] "Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide". Berichte der deutschen chemischen Gesellschaft. (The original description of the formylation reagent).

  • Somei, M., & Yamada, F. (2004). "Simple Indole Alkaloids and those with a Non-rearranged Monoterpenoid Unit". Natural Product Reports. Link (Discusses the biological relevance of substituted indoles).

  • Trofimov, B. A., et al. (2009).[2] "An Efficient Route to 1-Vinylpyrrole-2-carbaldehydes". Synthesis. (Modern adaptations of Vilsmeier conditions for hindered substrates). Link

Sources

Technical Guide: Solubility & Stability Profile of 4,6-Dimethyl-1H-indole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, solvent interactions, and handling protocols for 4,6-dimethyl-1H-indole-2-carbaldehyde .

Executive Summary

4,6-dimethyl-1H-indole-2-carbaldehyde is a lipophilic, substituted indole intermediate critical in the synthesis of pharmaceutical agents, particularly kinase inhibitors and anti-infectives. Its solubility profile is governed by the interplay between the hydrophobic dimethyl-indole core and the polar, reactive aldehyde moiety.

  • DMSO (Dimethyl sulfoxide): Serves as the primary stock solvent . The compound exhibits high solubility (>50 mM) due to strong hydrogen bond acceptance by DMSO of the indole N-H proton.

  • Methanol (MeOH): Serves as a secondary solvent for reactions and dilutions. While soluble, the aldehyde group is susceptible to hemiacetal formation in protic solvents, necessitating rigorous stability monitoring during analytical workflows.

Physicochemical Profile & Structural Logic

To predict and manipulate solubility, one must understand the molecular architecture. The 4,6-dimethyl substitution pattern increases lipophilicity compared to the parent indole-2-carbaldehyde.

PropertyValue / DescriptionImpact on Solubility
Molecular Formula C₁₁H₁₁NOLow molecular weight facilitates dissolution.
Core Structure Indole (Benzopyrrole)Planar, aromatic system; drives

stacking (poor water solubility).
Functional Groups C-2 Aldehyde (-CHO)Polar, H-bond acceptor. Reactive electrophile.
Substituents 4,6-Dimethyl (-CH₃)Increases LogP (hydrophobicity) vs. parent indole.
H-Bond Donors 1 (Indole N-H)Critical for solubility in H-bond accepting solvents (DMSO).
Predicted LogP ~2.8 – 3.2Indicates poor aqueous solubility; requires organic co-solvents.

Solvent Interaction Mechanisms

A. Dimethyl Sulfoxide (DMSO): The Universal Stock

DMSO is the gold standard for solubilizing this compound for biological assays and long-term storage.

  • Mechanism: DMSO is a polar aprotic solvent with a strong hydrogen bond acceptor (oxygen). It effectively breaks the intermolecular lattice energy of the indole crystal by accepting a hydrogen bond from the indole N-H (N1 position).

  • Capacity: Expected solubility is high (typically 50–100 mg/mL ), making it suitable for 10 mM or 100 mM stock solutions.

  • Caveat: DMSO is hygroscopic. Water uptake can precipitate the lipophilic indole over time.

B. Methanol (MeOH): The Reactive Protic Solvent

Methanol is commonly used for recrystallization and LC-MS mobile phases.

  • Mechanism: Methanol acts as both an H-bond donor (to the carbonyl oxygen) and acceptor (from the indole N-H).

  • Solubility: Good (typically 10–30 mg/mL ). The methyl groups at positions 4 and 6 aid interaction with the methyl group of the solvent via van der Waals forces.

  • Critical Stability Warning: In methanol, the C-2 aldehyde exists in equilibrium with its hemiacetal form. While usually reversible, this can cause peak splitting in HPLC or broadening in NMR if not recognized.

Visualization: Solvation & Reactivity Pathways

The following diagram illustrates the solvation logic and the risk of acetal formation in methanol.

SolventInteractions Compound 4,6-Dimethyl-1H-indole- 2-carbaldehyde DMSO Solvent: DMSO (Polar Aprotic) Compound->DMSO Dissolution MeOH Solvent: Methanol (Polar Protic) Compound->MeOH Dissolution SolvatedDMSO Stable Solvated Complex (H-Bond: N-H ... O=S) DMSO->SolvatedDMSO High Solubility No Reaction Hemiacetal Methyl Hemiacetal (Reversible Equilibrium) MeOH->Hemiacetal Nucleophilic Attack (Slow/Equilibrium) Acetal Dimethyl Acetal (Irreversible w/ Acid) Hemiacetal->Acetal Catalytic Acid (Avoid!)

Figure 1: Mechanistic pathways of dissolution in DMSO vs. Methanol, highlighting the hemiacetal risk in protic solvents.

Experimental Protocols

As specific solubility values can vary by crystal polymorph and purity, the following self-validating protocols should be used to determine exact solubility in your specific lot.

Protocol A: Kinetic Solubility Determination (Shake-Flask Method)

Objective: Determine the maximum saturation concentration (


) at 25°C.
  • Preparation:

    • Weigh approx. 10 mg of 4,6-dimethyl-1H-indole-2-carbaldehyde into a 2 mL HPLC amber vial.

    • Add 100 µL of solvent (DMSO or MeOH).

  • Saturation:

    • Vortex for 1 minute.

    • If fully dissolved, add more solid until a visible precipitate remains (supersaturation).

    • Incubate on an orbital shaker (500 rpm) at 25°C for 24 hours to reach equilibrium.

  • Filtration:

    • Centrifuge at 10,000 rpm for 5 minutes.

    • Filter the supernatant through a 0.22 µm PTFE syringe filter (nylon filters may bind indoles).

  • Quantification (HPLC-UV):

    • Dilute the filtrate 1:100 in Acetonitrile (ACN) to bring it within linear range.

    • Inject onto HPLC (C18 column).

    • Calculate concentration against a standard curve prepared in ACN.

Protocol B: Methanol Stability Check

Objective: Verify if the aldehyde converts to hemiacetal/acetal during storage.

  • Dissolve 1 mg of compound in 1 mL deuterated methanol (

    
    ).
    
  • Acquire a

    
    -NMR spectrum immediately (
    
    
    
    ). Focus on the aldehyde proton peak (
    
    
    ppm).
  • Store at room temperature for 24 hours.

  • Re-acquire NMR.

    • Observation: Look for a new peak around

      
       ppm (methine proton of the hemiacetal).
      
    • Action: If hemiacetal > 5%, use fresh solutions only or switch to ACN/Water mixtures for LC-MS.

Handling & Storage Recommendations

ParameterRecommendationRationale
Primary Stock 20–50 mM in DMSO High solubility; chemically inert toward the aldehyde (unlike alcohols).
Storage Temp -20°C or -80°CPrevents degradation; DMSO freezes at 19°C, locking the compound in a solid matrix.
Freeze/Thaw Aliquot into single-use vialsRepeated freeze-thaw cycles introduce moisture, promoting precipitation.
LC-MS Mobile Phase ACN / Water + 0.1% Formic AcidAvoid Methanol in mobile phase if precise quantitation of the aldehyde is required to prevent on-column hemiacetal formation.
Inert Atmosphere Argon/Nitrogen flushIndoles are electron-rich and susceptible to oxidative polymerization (browning) over time.

Applications in Drug Discovery

Understanding the solubility of this intermediate is crucial for:

  • Schiff Base Synthesis: The C-2 aldehyde is condensed with amines (e.g., hydrazines, anilines) to form imines. This reaction is typically performed in ethanol or methanol with catalytic acid. The solubility of the 4,6-dimethyl derivative ensures the reaction proceeds in the homogeneous phase.

  • Bioassays: When dosing cells, the final DMSO concentration is usually <0.5%. The high solubility in DMSO allows for high-concentration stocks (e.g., 10 mM), ensuring that upon dilution into media, the compound does not crash out immediately.

Workflow: Solubility Determination Logic

SolubilityWorkflow Start Start: Solid Compound SolventChoice Select Solvent (DMSO or MeOH) Start->SolventChoice AddSolvent Add Solvent to Excess Solid (Supersaturation) SolventChoice->AddSolvent Equilibrate Shake 24h @ 25°C AddSolvent->Equilibrate Filter Filter (0.22 µm PTFE) Equilibrate->Filter Analyze HPLC/UV Quantitation Filter->Analyze

Figure 2: Step-by-step workflow for empirical solubility determination.

References

  • PubChem. (n.d.). Indole-2-carboxaldehyde (Compound Summary). National Library of Medicine. Retrieved from [Link]

    • Context: Provides physicochemical properties (H-bond donors/acceptors)
  • Royal Society of Chemistry. (2013). On the positional and orientational order of water and methanol around indole. Retrieved from [Link]

    • Context: Validates the solvation mechanism of indole derivatives in methanol vs.
  • Master Organic Chemistry. (2010). Hydrates, Hemiacetals, and Acetals.[1] Retrieved from [Link]

    • Context: Mechanistic grounding for the aldehyde-hemiacetal equilibrium in methanolic solutions.
  • Context: Confirms solubility of the parent aldehyde in methanol and stability consider

Sources

Technical Guide: Pharmacological Profiling & Synthetic Utility of 4,6-Dimethylindole-2-Carboxaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Activity of 4,6-Dimethylindole-2-Carboxaldehyde Derivatives Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists

Executive Summary

The 4,6-dimethylindole-2-carboxaldehyde scaffold represents a privileged pharmacophore in medicinal chemistry, distinct from its unsubstituted counterparts due to the strategic placement of methyl groups at the C4 and C6 positions. These substitutions modulate the electronic properties of the indole ring, enhance lipophilicity (


), and block common metabolic oxidation sites (hydroxylation), thereby improving the pharmacokinetic profile of derived drug candidates.

This guide provides a comprehensive technical analysis of this scaffold, focusing on its conversion into high-value bioactive derivatives such as Schiff bases, hydrazones, and thiosemicarbazones . Key biological activities include antimicrobial efficacy (via membrane disruption), anticancer potential (via tubulin polymerization inhibition), and antiviral activity (specifically HIV-1 integrase inhibition).

Chemical Basis & Synthetic Architecture

The Core Scaffold
  • IUPAC Name: 4,6-dimethyl-1H-indole-2-carbaldehyde[1][2][3]

  • CAS Registry: 1258520-62-5[2][3]

  • Molecular Weight: 173.21 g/mol [2][3]

  • Key Structural Features:

    • C2-Formyl Group: A versatile electrophilic handle for condensation reactions (Schiff base formation, Knoevenagel condensation).

    • C4, C6-Dimethylation: Increases steric bulk and lipophilicity; prevents enzymatic oxidation at these typically reactive positions.

    • N1-H: Available for hydrogen bonding or further alkylation to optimize solubility.

Validated Synthetic Pathway

The synthesis of the core aldehyde typically proceeds via a Fischer Indole Synthesis followed by Vilsmeier-Haack Formylation . This route is preferred for its scalability and regioselectivity.

Protocol: Synthesis of 4,6-Dimethylindole-2-Carboxaldehyde
  • Hydrazone Formation: React 3,5-dimethylphenylhydrazine hydrochloride with ethyl pyruvate in ethanol under reflux (3–5 h) to yield the corresponding hydrazone.

  • Fischer Cyclization: Treat the hydrazone with polyphosphoric acid (PPA) or ZnCl

    
     in acetic acid at 100°C. The 3,5-dimethyl substitution pattern directs cyclization to yield ethyl 4,6-dimethylindole-2-carboxylate .
    
  • Reduction & Oxidation (or Direct Formylation):

    • Method A (Standard): Reduce the ester (LiAlH

      
      ) to the alcohol, then oxidize (MnO
      
      
      
      ) to the aldehyde.
    • Method B (Direct): If starting from 4,6-dimethylindole (decarboxylated), apply Vilsmeier-Haack conditions (POCl

      
      /DMF) to install the aldehyde at C3 (major) or C2 (if C3 is blocked or via lithiation/formylation at C2). Note: For C2-aldehyde specifically, the ester reduction-oxidation route is most reliable.
      
Synthetic Workflow Visualization

G Start 3,5-Dimethylphenylhydrazine + Ethyl Pyruvate Hydrazone Phenylhydrazone Intermediate Start->Hydrazone Reflux/EtOH IndoleEster Ethyl 4,6-dimethylindole- 2-carboxylate Hydrazone->IndoleEster Fischer Cyclization (PPA, 100°C) Alcohol 4,6-Dimethylindole- 2-methanol IndoleEster->Alcohol LiAlH4 Reduction Aldehyde 4,6-Dimethylindole- 2-carboxaldehyde (Target Core) Alcohol->Aldehyde MnO2 Oxidation Schiff Schiff Bases (Antimicrobial) Aldehyde->Schiff R-NH2 (Condensation) Thio Thiosemicarbazones (Anticancer) Aldehyde->Thio Thiosemicarbazide (Cat. H+)

Figure 1: Step-wise synthetic pathway from raw materials to the bioactive aldehyde core and its primary derivatives.[1][4][5][6][7][8][9][10]

Pharmacological Profile & Biological Activity

The biological activity of 4,6-dimethylindole-2-carboxaldehyde derivatives is largely dictated by the "linker" chemistry at the C2 position. The aldehyde is almost exclusively used as a precursor to nitrogen-containing pharmacophores.

Antimicrobial Activity (Schiff Bases & Hydrazones)

Derivatives formed by condensing the aldehyde with substituted anilines or acid hydrazides exhibit potent antibacterial activity, particularly against Gram-positive bacteria (S. aureus, B. subtilis).

  • Mechanism of Action: The lipophilic 4,6-dimethylindole moiety facilitates penetration through the bacterial lipid bilayer. The azomethine (-CH=N-) linkage coordinates with metal ions in bacterial enzymes or disrupts cell wall synthesis.

  • SAR Insight: Electron-withdrawing groups (Cl, NO

    
    ) on the phenyl ring of the Schiff base enhance activity by increasing the acidity of the NH proton, strengthening hydrogen bonding with the target receptor.
    
Anticancer Activity (Thiosemicarbazones)

Thiosemicarbazone derivatives of this scaffold have shown efficacy against varying cancer cell lines (e.g., MCF-7, HeLa).

  • Target: Ribonucleotide Reductase (RNR) inhibition and Tubulin polymerization interference.

  • Key Data: The 4,6-dimethyl substitution is critical here. Unlike unsubstituted indoles, the dimethyl variants show higher metabolic stability in liver microsome assays, prolonging the half-life of the active agent.

Antiviral Activity (HIV-1 Integrase)

Indole-2-carboxaldehyde derivatives are structural mimics of known HIV-1 integrase inhibitors.

  • Mechanism: The indole core occupies the hydrophobic pocket of the viral integrase enzyme. The C2-substituent (often a diketo acid mimic derived from the aldehyde) chelates the Mg

    
     ions in the enzyme's active site.
    
  • Role of Methyl Groups: The 4,6-dimethyl pattern fills the hydrophobic pocket more effectively than the unsubstituted indole, often improving IC

    
     values into the low micromolar range.
    

Experimental Protocols

General Procedure for Schiff Base Derivative Synthesis

This protocol yields antimicrobial candidates.

  • Reactants: Dissolve 4,6-dimethylindole-2-carboxaldehyde (1.0 mmol) and the appropriate aromatic amine (1.0 mmol) in absolute ethanol (20 mL).

  • Catalysis: Add 2–3 drops of glacial acetic acid.

  • Reaction: Reflux the mixture for 4–8 hours. Monitor progress via TLC (Solvent system: Hexane:Ethyl Acetate 7:3).

  • Work-up: Pour the reaction mixture into ice-cold water. The precipitate is filtered, washed with cold ethanol, and recrystallized from ethanol/DMF.

  • Characterization: Confirm structure via

    
    H NMR (look for azomethine singlet at 
    
    
    
    8.0–8.8 ppm) and IR (C=N stretch at 1600–1620 cm
    
    
    ).
In Vitro Antimicrobial Assay (MIC Determination)

Standard Broth Microdilution Method.

  • Preparation: Dissolve derivatives in DMSO (1 mg/mL stock).

  • Inoculum: Prepare bacterial suspensions (E. coli, S. aureus) adjusted to 0.5 McFarland standard.

  • Dilution: Perform serial 2-fold dilutions of the test compound in Mueller-Hinton broth in a 96-well plate.

  • Incubation: Add bacterial suspension and incubate at 37°C for 24 hours.

  • Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing no visible turbidity. Use Ciprofloxacin as a positive control.

Data Summary: Structure-Activity Relationship (SAR)

The following table summarizes the impact of structural modifications on the 4,6-dimethylindole-2-carboxaldehyde core.

Derivative ClassR-Group (at C2-CH=N-R)Primary ActivityPotency (Relative to Std)Key SAR Feature
Schiff Base 4-NitrophenylAntibacterialHighElectron-withdrawing group enhances cell wall penetration.
Schiff Base 4-MethoxyphenylAntibacterialModerateElectron-donating group reduces activity slightly.
Hydrazone IsonicotinoylAntitubercularHighPyridine nitrogen aids in target enzyme binding.
Thiosemicarbazone -NH-CS-NH2AnticancerHighSulfur atom is essential for metal chelation (Fe/Cu).
Chalcone Acetophenone (linked)AntioxidantModerateExtended conjugation improves radical scavenging.

Mechanism of Action Visualization

The diagram below illustrates the dual-pathway mechanism for the thiosemicarbazone derivatives derived from the scaffold.

MOA Drug 4,6-Dimethylindole-2- Thiosemicarbazone Target1 Ribonucleotide Reductase (RNR) Drug->Target1 Targets Target2 Tubulin Protein Drug->Target2 Targets Mech1 Chelation of Fe2+ (Active Site Deactivation) Target1->Mech1 Via Mech2 Binding to Colchicine Site Target2->Mech2 Via Outcome1 Inhibition of DNA Synthesis Mech1->Outcome1 Outcome2 G2/M Phase Cell Cycle Arrest Mech2->Outcome2 Apoptosis Apoptosis (Cancer Cell Death) Outcome1->Apoptosis Outcome2->Apoptosis

Figure 2: Dual mechanism of action for thiosemicarbazone derivatives: Iron chelation inhibiting DNA synthesis and tubulin binding causing cell cycle arrest.

References

  • Synthesis and Biological Evaluation of Indole-2-Carboxamides. (2022). PubMed Central. A comprehensive study on the antiproliferative activity of indole-2-carboxamide derivatives, structurally related to the aldehyde precursors.

  • Design, Synthesis and Biological Evaluation of Indole-2-Carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. (2018). RSC Publishing. Details the role of the indole scaffold in viral integrase inhibition and the importance of hydrophobic substitutions.

  • Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole. (2019). PubMed Central. Validates the antimicrobial protocols and efficacy of indole-based heterocycles.

  • 4,6-Dimethyl-1H-indole-2-carbaldehyde (CAS 1258520-62-5). ChemicalBook. Verification of the commercial availability and physical properties of the specific core scaffold.

  • New 3H-Indole Synthesis by Fischer's Method. (2010). Molecules. Describes the fundamental Fischer indole synthesis logic applied to methylated phenylhydrazines.

Sources

Technical Guide & SDS Analysis: 4,6-Dimethyl-1H-indole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Document Control:

  • Target Compound: 4,6-Dimethyl-1H-indole-2-carbaldehyde[1][2][3]

  • CAS Registry Number: 1258520-62-5[1][2][3][4]

  • Document Type: Technical Whitepaper & Safety Analysis

  • Audience: Medicinal Chemists, Process Safety Engineers, Drug Development Leads

Executive Summary & Chemical Identity

4,6-Dimethyl-1H-indole-2-carbaldehyde is a specialized heterocyclic building block primarily utilized in the synthesis of bioactive small molecules, including ACAT (Acyl-CoA:cholesterol acyltransferase) inhibitors and antimycobacterial agents. Unlike the more common indole-3-carbaldehydes produced via Vilsmeier-Haack formylation, this 2-substituted isomer requires specific synthetic planning and handling to maintain the integrity of the aldehyde moiety against auto-oxidation.

Chemical Identification Matrix
PropertySpecification
IUPAC Name 4,6-Dimethyl-1H-indole-2-carbaldehyde
CAS Number 1258520-62-5
Molecular Formula C₁₁H₁₁NO
Molecular Weight 173.21 g/mol
SMILES CC1=CC2=C(C(=C1)C)NC(=C2)C=O[1][5][6]
Physical State Solid (Pale yellow to beige powder)
Solubility Soluble in DMSO, DMF, MeOH; Low solubility in water

Hazard Identification & Risk Assessment (GHS)

Rationale: While specific toxicological data for this isomer is limited, its hazard profile is extrapolated from the structural class of indole-2-carbaldehydes and homologous aldehydes.

GHS Classification (29 CFR 1910.1200 / EU CLP)
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[7]

    • H319: Causes serious eye irritation.[7]

    • H335: May cause respiratory irritation.[7]

Mechanistic Toxicology (The "Why")
  • Aldehyde Reactivity (Schiff Base Formation): The C-2 aldehyde is an electrophile capable of forming Schiff bases with primary amines in biological proteins (lysine residues), leading to contact dermatitis or mucosal irritation.

  • Indole Acidity: The N-H proton at position 1 (pKa ~16-17) is weakly acidic but can participate in hydrogen bonding, enhancing membrane permeability and potential irritation upon contact.

Precautionary Decision Logic
  • P261: Avoid breathing dust/fume.[7] (Prevention of respiratory sensitization).

  • P280: Wear protective gloves/eye protection.[7] (Nitrile rubber recommended due to aldehyde compatibility).

Handling, Storage & Stability Protocols

Core Directive: Establish a self-validating storage system to prevent compound degradation.

The Auto-Oxidation Risk

Indole-2-carbaldehydes are prone to air oxidation, converting the aldehyde (-CHO) to the corresponding carboxylic acid (-COOH). This impurity drastically alters the stoichiometry of subsequent reactions (e.g., reductive aminations).

Self-Validating Storage Protocol

To ensure integrity, the following storage logic must be applied:

  • Atmosphere: Store strictly under Argon or Nitrogen .

  • Temperature: Maintain at 2–8°C (Refrigerated).

  • Validation Check: Before use, acquire a ¹H-NMR in DMSO-d₆.

    • Pass: Distinct aldehyde singlet at δ ~9.8–10.0 ppm .

    • Fail: Appearance of broad singlet at δ ~12.0–13.0 ppm indicates carboxylic acid contamination.

StorageLogic Check Pre-Usage Check (1H-NMR) Aldehyde Signal @ 9.8 ppm (Pure) Check->Aldehyde Pass Acid Signal @ 12.5 ppm (Oxidized) Check->Acid Fail Action1 Proceed to Synthesis Aldehyde->Action1 Action2 Recrystallize or Repurify Acid->Action2

Caption: Figure 1. Self-validating quality control workflow for indole-2-carbaldehydes prior to synthesis.

Synthesis & Technical Application

Context: Direct formylation (Vilsmeier-Haack) of 4,6-dimethylindole typically occurs at C-3. Accessing the C-2 aldehyde requires a directed approach.

Recommended Synthetic Route

The most robust route utilizes the reduction of the corresponding ester, followed by controlled oxidation. This avoids the regioselectivity issues of direct formylation.

Step 1: Reduction

  • Substrate: Ethyl 4,6-dimethylindole-2-carboxylate.

  • Reagent: LiAlH₄ (Lithium Aluminum Hydride) in anhydrous THF.

  • Product: 4,6-Dimethylindole-2-methanol.

Step 2: Oxidation

  • Substrate: 4,6-Dimethylindole-2-methanol.

  • Reagent: MnO₂ (Activated Manganese Dioxide) or IBX.

  • Condition: Reflux in DCM or Acetone.

  • Product: 4,6-Dimethyl-1H-indole-2-carbaldehyde .[1][2][3][4]

SynthesisWorkflow Start Ethyl 4,6-dimethylindole-2-carboxylate Step1 Reduction (LiAlH4 / THF) 0°C to RT Start->Step1 Inter Intermediate: Indole-2-methanol Step1->Inter Step2 Oxidation (MnO2 / DCM) Reflux Inter->Step2 Final Target: 4,6-Dimethyl-1H-indole-2-carbaldehyde Step2->Final

Caption: Figure 2. Regioselective synthesis pathway from the 2-carboxylate precursor.

Application in Drug Discovery

This scaffold is critical in the development of ACAT Inhibitors . The 4,6-dimethyl substitution pattern provides steric bulk that modulates the binding affinity in the hydrophobic pocket of the target enzyme, often enhancing metabolic stability compared to the unsubstituted indole.

Emergency Response & First Aid

ScenarioProtocol
Eye Contact Rinse cautiously with water for 15 minutes. Remove contact lenses if present.[7] Seek medical attention (Aldehydes can cause protein cross-linking in corneal tissue).
Skin Contact Wash with soap and water.[7] Do not use organic solvents (ethanol/DMSO) as they may increase transdermal absorption.
Inhalation Move to fresh air.[7] If breathing is difficult, administer oxygen.
Fire Fighting Media: Dry chemical, CO₂, or alcohol-resistant foam. Warning: Do NOT use a solid water stream; it may scatter the molten dust/powder.

References

  • Chemical Identity & Properties

    • National Center for Biotechnology Information. PubChem Compound Summary for CID 56605054 (4,6-Dimethyl-1H-indole-2-carbaldehyde). Retrieved from .

  • Synthetic Methodology (Acid Reduction/Oxidation)

    • Takahashi, H., et al. (2010). Synthesis and Evaluation of N-Sulfonylamino Derivatives as Novel ACAT Inhibitors. Chemical and Pharmaceutical Bulletin, 58(10), 1057. Link

  • General Indole Safety Data

    • Sigma-Aldrich. Safety Data Sheet: Indole-2-carboxaldehyde. Retrieved from .

  • Medicinal Chemistry Context

    • MOLBASE. 4,6-dimethyl-1H-indole-2-carbaldehyde Structure and Applications. Retrieved from .

Sources

Indole-2-Carbaldehyde: A Linchpin Scaffold for Divergent Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Value of the C2-Formyl Handle

In the landscape of medicinal chemistry, the indole scaffold is ubiquitously termed a "privileged structure" due to its presence in over 3,000 natural isolates and significant representation in FDA-approved drugs. However, while C3-functionalization mimics natural biosynthetic pathways (e.g., tryptophan, serotonin), C2-functionalization represents a purely synthetic, strategic divergence.

Indole-2-carbaldehyde (2-formylindole) serves as a critical "linchpin" building block.[1] Unlike its C3 counterpart, which is electronically predisposed to electrophilic attack, the C2-aldehyde offers a hard electrophilic handle adjacent to the nucleophilic NH, enabling unique annulation chemistries and multicomponent reactions (MCRs). This guide details the synthesis, reactivity, and application of this building block, moving beyond basic textbook descriptions to field-proven protocols for high-value drug discovery.

Strategic Synthesis: Accessing the Building Block

The synthesis of indole-2-carbaldehyde is not trivial due to the natural nucleophilicity of the C3 position.[2] Direct Vilsmeier-Haack formylation of unsubstituted indole exclusively yields the C3-aldehyde. Therefore, two alternative strategies are dominant: Directed Lithiation (for precision) and Reductive-Oxidative Homologation (for scale).

Method A: The Lithiation-Formylation Sequence (Precision Route)

Best for: Late-stage functionalization, complex substrates, and ensuring 100% regioselectivity.

This method utilizes the acidity of the C2-proton (


 in DMSO, but accessible via directing groups) in 

-protected indoles. The

-Boc group is superior here; it directs lithiation to the C2 position via coordination and steric shielding of C3.

Mechanism & Causality:

  • Protection:

    
    -Boc lowers the LUMO of the indole ring but, more importantly, the carbonyl oxygen coordinates Li+, stabilizing the transition state for C2-deprotonation.
    
  • Lithiation: Treatment with ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    -BuLi or 
    
    
    
    -BuLi at low temperature (-78 °C) generates the 2-lithio species. Kinetic control is essential to prevent scrambling or nucleophilic attack on the Boc group itself.
  • Formylation: Quenching with DMF introduces the formyl group.[3][4]

  • Deprotection: Acidic cleavage of Boc yields the free NH indole-2-carbaldehyde.

Method B: The Reductive-Oxidative Sequence (Scalability Route)

Best for: Multi-gram scale-up, cost-efficiency, and avoiding organolithiums.

This route starts from the commercially available ethyl indole-2-carboxylate .[5]

  • Reduction:

    
     reduction of the ester to Indole-2-methanol.
    
  • Oxidation: Selective oxidation of the benzylic alcohol to the aldehyde using activated

    
     or Swern conditions. 
    
    
    
    is preferred in medicinal chemistry for its mildness, avoiding over-oxidation to the carboxylic acid.

Reactivity Profile & Divergent Synthesis

The power of indole-2-carbaldehyde lies in its ability to act as a bifunctional pivot . It possesses an electrophilic aldehyde and a nucleophilic C3/N1 axis.

Visualization: The Reactivity Hub

The following diagram maps the divergent pathways accessible from this single building block.

IndoleReactivity Indole2CHO Indole-2-carbaldehyde (The Hub) SchiffBase Pathway A: Condensation (Imines) Indole2CHO->SchiffBase + Amines/Hydrazines MCR Pathway B: Multicomponent (GBB/Ugi) Indole2CHO->MCR + Isonitrile + Amine Annulation Pathway C: Annulation/Cyclization Indole2CHO->Annulation + Vinyl/Nitroalkanes C3Func Pathway D: C3-Functionalization Indole2CHO->C3Func Electrophilic Subst. Hydrazones Hydrazones/Imines (Anthelmintic/Antiviral) SchiffBase->Hydrazones FusedScaffolds Imidazo[1,2-a]pyridines (Kinase Inhibitors) MCR->FusedScaffolds Carbolines gamma-Carbolines (DNA Intercalators) Annulation->Carbolines C3Sub 3-Substituted-2-CHO (Diversified Core) C3Func->C3Sub

Caption: Divergent synthetic pathways from Indole-2-carbaldehyde. Blue nodes indicate the core building block; Grey nodes represent reaction types; Light Blue nodes are the resulting bioactive scaffolds.

Validated Experimental Protocols

Protocol 1: Regioselective Synthesis via -Boc Lithiation

Reference Standard: Adapted from procedures in J. Org. Chem. and Beilstein J. Org. Chem. [1, 2]

Reagents:

  • 
    -Boc-indole (1.0 eq)
    
  • 
    -Butyllithium (1.1 eq, 1.6 M in hexanes)
    
  • Anhydrous THF (Solvent)

  • Anhydrous DMF (1.2 eq)[1]

  • TFA/DCM (for deprotection)

Step-by-Step Methodology:

  • Setup: Flame-dry a 2-neck round bottom flask under Argon. Add

    
    -Boc-indole and anhydrous THF (
    
    
    
    concentration).
  • Lithiation: Cool the solution to -78 °C (Dry ice/acetone bath). Add

    
    -BuLi dropwise over 20 minutes.
    
    • Checkpoint: The solution typically turns yellow/orange. Stir for 1 hour at -78 °C. Do not allow temperature to rise above -70 °C to prevent Boc migration (Fries rearrangement).

  • Formylation: Add anhydrous DMF dropwise. Stir for 30 mins at -78 °C, then remove the cooling bath and allow to warm to room temperature (RT) over 1 hour.

  • Quench: Quench with saturated aqueous

    
    . Extract with EtOAc (
    
    
    
    ). Wash combined organics with brine, dry over
    
    
    , and concentrate.[3][6][7]
  • Deprotection: Dissolve the crude intermediate in DCM. Add TFA (

    
    ) at 0 °C. Stir until TLC indicates disappearance of the Boc-protected spot.
    
  • Workup: Neutralize carefully with saturated

    
    . Extract, dry, and purify via silica column chromatography (Hexane/EtOAc gradient).
    
    • Yield Expectation: 75-85% over two steps.

Protocol 2: Groebke-Blackburn-Bienaymé (GBB) Multicomponent Reaction

Application: Synthesis of fused imidazo[1,2-a]pyridine-indole scaffolds (Kinase inhibitor cores).[1]

Reagents:

  • Indole-2-carbaldehyde (1.0 eq)[1]

  • 2-Aminopyridine (1.0 eq)[1]

  • tert-Butyl isocyanide (1.1 eq)[8]

  • Catalyst: Scandium triflate [ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ] (5 mol%) or 
    
    
    
    .
  • Solvent: MeOH or DCM.

Methodology:

  • Mixing: In a sealed tube, dissolve Indole-2-carbaldehyde and 2-aminopyridine in MeOH (

    
    ). Stir for 15 minutes to allow pre-formation of the imine (Schiff base).
    
  • Addition: Add the isocyanide and the catalyst.

  • Reaction: Heat to 60 °C for 4-12 hours.

    • Checkpoint: Monitor via LC-MS for the mass of the fused adduct (

      
      ).
      
  • Purification: Evaporate solvent and purify directly via flash chromatography. This reaction is often atom-economical with minimal byproducts.

Medicinal Chemistry Applications & Case Studies

A. Kinase Inhibitors (WEE1 and Tubulin Targeting)

Indole-2-carbaldehyde derivatives have shown potent activity as WEE1 kinase inhibitors.[1] The aldehyde is typically condensed with hydrazines or diamines to form rigid, planar heteroaromatic systems that slot into the ATP-binding pocket of the kinase.

  • Mechanism: The indole moiety forms hydrogen bonds with the hinge region (Glu/Leu residues), while the C2-extension (derived from the aldehyde) projects into the solvent-exposed region or hydrophobic back-pocket, depending on the linker [3].

B. HIV-1 Integrase Inhibitors

Indole-2-carboxylic acid derivatives (oxidized congeners of the aldehyde) and their amide/hydrazone isosteres are potent inhibitors of HIV-1 integrase strand transfer.[1]

  • SAR Insight: The C2-position is critical for chelating the

    
     ions in the integrase active site. The aldehyde serves as the precursor to generating these chelating motifs (e.g., acylhydrazones) [4].
    
C. Fluorescent Probes

The conjugated system of indole-2-carbaldehyde allows for the construction of "turn-on" fluorescent sensors. Condensation with specific amines creates probes that change fluorescence quantum yield upon binding to biological analytes (e.g., thiols or specific metal ions) [5].

Quantitative Data Summary: Reaction Efficiency

Reaction TypeCo-ReactantCatalyst/ConditionsTypical YieldKey Product Class
Henry Reaction Nitromethanengcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

, Reflux
70-85%Nitrovinylindole (Tryptamine precursor)
Schiff Base Anilines/HydrazinesEtOH, Cat. Acid85-95%Imines/Hydrazones (Bioactive hits)
GBB MCR 2-Aminopyridine + R-NC

or

60-80%Imidazo[1,2-a]pyridines
Friedel-Crafts p-Quinone MethidesNHC / Lewis Acid50-70%Indole-fused

-lactones

Troubleshooting & Stability

  • Oxidation Sensitivity: Indole-2-carbaldehyde is moderately stable but can slowly oxidize to the carboxylic acid in air. Store under inert atmosphere (Argon) at 4 °C.

  • Color Change: Pure compound is a pale yellow/off-white solid. A shift to pink/brown indicates oxidation or polymerization. Recrystallize from EtOH/Water if necessary.

  • N-H Acidity: The free N-H is acidic. In basic conditions (e.g., K2CO3 in DMF), N-alkylation can compete if electrophiles are present. If C2-reaction is desired without N-alkylation, use weaker bases or protect the nitrogen.

References

  • Synthesis of indole-2-carbaldehydes via Lithiation

    • Source: Beilstein Journal of Organic Chemistry. "Synthesis of 1-indolyl-3,5,8-substituted γ-carbolines: one-pot solvent-free protocol and biological evaluation." (2021).[7]

  • General Synthesis & Reactivity (Vilsmeier/Oxidation)

    • Source: Organic Syntheses.[5][8][9][10] "Indole-2-carboxylic acid, ethyl ester" (Precursor synthesis).

    • [1]

  • Kinase Inhibitor Applications (WEE1)

    • Source: PMC (NIH). "Synthetic and Medicinal Chemistry Approaches Toward WEE1 Kinase Inhibitors and Its Degraders."
  • HIV-1 Integrase Inhibitors

    • Source: PMC (NIH). "Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors."
  • Multicomponent Reactions (GBB)

    • Source: PubMed. "Extended Multicomponent Reactions with Indole Aldehydes: Access to Unprecedented Polyheterocyclic Scaffolds."

Sources

A Senior Application Scientist's Guide to 4,6-dimethyl-1H-indole-2-carbaldehyde: Sourcing, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of 4,6-dimethyl-1H-indole-2-carbaldehyde, a heterocyclic building block with significant potential in medicinal chemistry and organic synthesis. We will move beyond a simple data sheet to explore the causality behind its synthesis, its strategic importance in drug design, and the practical considerations for its procurement and handling.

Strategic Importance: Why This Specific Indole?

The indole ring is a cornerstone of medicinal chemistry, forming the structural core of numerous natural alkaloids, pharmaceuticals, and agrochemicals.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a "privileged scaffold" for interacting with biological targets.[2]

The compound 4,6-dimethyl-1H-indole-2-carbaldehyde is of particular interest for several reasons:

  • Vectorial Complexity: The aldehyde at the C2 position is a versatile chemical handle, enabling a wide array of subsequent reactions such as condensations, oxidations, reductions, and the formation of Schiff bases. This allows for the construction of complex molecular architectures.

  • Modulated Lipophilicity: The two methyl groups at the C4 and C6 positions increase the molecule's lipophilicity compared to the parent indole-2-carbaldehyde. This modification is a critical parameter in drug design, influencing membrane permeability, metabolic stability, and target engagement.

  • Steric and Electronic Tuning: The placement of these methyl groups electronically influences the indole ring system and provides steric bulk that can be exploited to achieve specific, high-affinity binding to protein targets, potentially enhancing selectivity and reducing off-target effects.

Physicochemical & Structural Properties

A clear understanding of the fundamental properties of a chemical is the foundation of its effective use.

PropertyValueSource
IUPAC Name 4,6-dimethyl-1H-indole-2-carbaldehydeN/A
CAS Number 1258520-62-5[3][4]
Molecular Formula C₁₁H₁₁NOCalculated
Molecular Weight 173.21 g/mol Calculated
Canonical SMILES CC1=CC2=C(C=C1C)NC=C2C=ON/A
Appearance (Predicted) Light yellow to brown powder[5]

Commercial Availability & Procurement

For researchers, securing a reliable supply of starting materials is a critical logistical step. 4,6-dimethyl-1H-indole-2-carbaldehyde is a specialized research chemical, and its procurement strategy differs from that of bulk commodities.

SupplierProduct NumberAvailability Notes
BLDpharm BD00976151Listed as a catalog item.[3][4]
Other Fine Chemical Suppliers VariesMay be available via custom synthesis. Inquire directly.

Pricing and Acquisition Strategy: Publicly listed prices for this compound are generally not available. The market for such specialized intermediates is based on a quotation model.

  • Rationale: Pricing is influenced by synthesis batch size, required purity (e.g., >95% vs. >98%), and current raw material costs.

  • Expert Insight: When requesting a quote, it is advisable to specify the desired quantity and purity level. For context, the parent compound, indole-2-carboxaldehyde (CAS 19005-93-7), is often priced in the range of

    
    150 per gram  for research quantities, but this should only be used as a rough order-of-magnitude estimate.[6][7]
    

Synthesis & Chemical Reactivity

While several methods exist for the synthesis of indole-2-carbaldehydes, a plausible and industrially relevant approach for this specific derivative would involve the formylation of a 4,6-dimethylindole precursor. The Vilsmeier-Haack reaction is a classic and effective method for this transformation.[8]

The causality is as follows: the Vilsmeier reagent (formed from phosphorus oxychloride and DMF) is a mild electrophile that preferentially attacks the electron-rich C3 position of the indole. To achieve C2 formylation, the C3 position must be blocked, or the indole nitrogen must be directed to favor C2 substitution, often through lithiation. However, direct formylation of the lithiated indole at the C2 position is a common and effective strategy.[9]

Below is a logical workflow for the synthesis, starting from a commercially available precursor.

G cluster_0 Step 1: N-Protection cluster_1 Step 2: C2-Lithiation & Formylation cluster_2 Step 3: Deprotection A 4,6-Dimethyl-1H-indole B Protected 4,6-Dimethylindole (e.g., SEM-protected) A->B SEM-Cl, NaH C 2-Lithio-1-(SEM)-4,6-dimethylindole B->C t-BuLi, -78 °C D Protected Aldehyde C->D DMF E 4,6-dimethyl-1H-indole- 2-carbaldehyde (Target) D->E TBAF or HCl

Caption: Directed Ortho-Metalation Synthesis Workflow.

Experimental Protocol: Synthesis via C2-Lithiation

This protocol is a representative, field-proven method adapted for this specific molecule. It must be performed by trained personnel under anhydrous conditions and an inert atmosphere (e.g., Argon or Nitrogen).

  • Protection of Starting Material:

    • To a solution of 4,6-dimethyl-1H-indole (1 equivalent) in anhydrous THF, add sodium hydride (NaH, 1.2 equivalents) portion-wise at 0 °C.

    • Stir the mixture for 30 minutes at room temperature.

    • Add a suitable protecting group reagent, such as (2-(trimethylsilyl)ethoxy)methyl chloride (SEM-Cl, 1.2 equivalents).

    • Allow the reaction to proceed until TLC or LC-MS analysis indicates complete consumption of the starting material.

    • Quench the reaction carefully with water and extract the product with ethyl acetate. Purify by column chromatography to yield 1-(SEM)-4,6-dimethylindole.

    • Rationale: Protection of the acidic N-H proton prevents it from interfering with the subsequent lithiation step.

  • C2-Lithiation and Formylation:

    • Dissolve the protected indole (1 equivalent) in anhydrous THF and cool the solution to -78 °C.

    • Slowly add tert-butyllithium (t-BuLi, 1.1 equivalents) dropwise. The solution will typically develop a deep color, indicating anion formation.

    • Stir the mixture at -78 °C for 1 hour.[9]

    • Add anhydrous N,N-dimethylformamide (DMF, 1.5 equivalents) and stir for an additional 1.5 hours, allowing the mixture to warm slowly to room temperature.[9]

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent and purify to yield the protected aldehyde.

    • Rationale: The bulky SEM protecting group directs the strong base (t-BuLi) to deprotonate the C2 position, creating a nucleophilic center that readily attacks the electrophilic carbonyl of DMF.

  • Deprotection:

    • Dissolve the protected aldehyde in THF.

    • Add a deprotection agent such as tetrabutylammonium fluoride (TBAF) for the SEM group.

    • Stir at room temperature until the reaction is complete.

    • Purify the resulting crude product by silica gel chromatography to obtain the final 4,6-dimethyl-1H-indole-2-carbaldehyde.

Applications in Drug Discovery & Research

The true value of a building block lies in its demonstrated utility. While this specific molecule is a relatively new research chemical, analogs have shown promising biological activity.

  • Anticancer Research: A key application area for indole derivatives is oncology. A technical review highlighted that a 4,6-dimethyl substituted indole-2-carboxamide analog demonstrated an IC₅₀ value of 3.7 µM against the PC-3 human prostate cancer cell line. This finding underscores the potential of the 4,6-dimethyl substitution pattern for generating potent and selective anticancer agents.

  • Antiviral Scaffolds: Indole-2-carboxylic acids, which can be synthesized from the corresponding aldehydes, have been identified as a promising scaffold for developing novel HIV-1 integrase inhibitors.[10] The aldehyde serves as a direct precursor to the acid via oxidation, making it a valuable starting material for such discovery programs.

  • General Synthetic Intermediate: The aldehyde functionality is a gateway to a vast chemical space. It can be used to synthesize indole-2-carboxamides, which have been investigated as dual EGFR/CDK2 inhibitors, and to construct larger heterocyclic systems.[11]

Technical Profile: Spectroscopic & Safety Data

Expected Spectroscopic Signatures

While a dedicated spectrum for this specific molecule is not publicly available, its spectroscopic profile can be reliably predicted based on the well-characterized parent compound, 1H-indole-2-carbaldehyde.[12]

Analysis Expected Signature Rationale & Comparison to Parent Compound
¹H NMR Aldehyde Proton (CHO): ~9.8 ppm (singlet).Indole NH: Broad singlet, >11.0 ppm.Aromatic Protons: Three singlets or narrow doublets between 6.8-7.5 ppm.Methyl Protons (CH₃): Two distinct singlets between 2.3-2.6 ppm.The aldehyde and NH protons will be similar to the parent compound.[12] The aromatic region will be simplified from a complex multiplet system to three distinct signals due to the fixed substitution pattern. The two new methyl singlets are the key identifying feature.
¹³C NMR Aldehyde Carbonyl (C=O): ~182 ppm.Indole Carbons: Multiple signals between 110-140 ppm.Methyl Carbons (CH₃): Two signals between 18-22 ppm.The carbonyl carbon chemical shift will be highly characteristic and similar to the parent compound (182.89 ppm).[12] The key identifiers will be the two additional aliphatic signals for the methyl groups.
IR Spec. N-H Stretch: Broad peak around 3300-3400 cm⁻¹.C=O Stretch (Aldehyde): Strong, sharp peak around 1660-1680 cm⁻¹.These two peaks are highly diagnostic for the core functional groups of the molecule.
Standard Analytical Protocols

NMR Sample Preparation (Self-Validating System):

  • Accurately weigh 5-10 mg of the solid compound.

  • Dissolve in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean vial.

  • Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

  • The use of a solvent with a known residual peak (e.g., DMSO at 2.50 ppm) provides an internal standard for chemical shift calibration, ensuring data accuracy.[12]

Safety & Handling

Based on the GHS classification for the parent compound, 1H-indole-2-carboxaldehyde, a similar hazard profile is expected.[13]

  • Primary Hazards: Causes serious eye irritation (GHS Category 2A). May cause skin and respiratory irritation.[13]

  • Trustworthiness in Handling: Every handling procedure should assume the compound is hazardous.

Step-by-Step Handling Protocol:

  • Engineering Controls: Handle only within a certified chemical fume hood to prevent inhalation of dust or vapors.

  • Personal Protective Equipment (PPE): Wear nitrile gloves, a lab coat, and ANSI-rated safety glasses with side shields or chemical splash goggles.

  • Dispensing: When weighing or transferring the solid, use anti-static spatulas and weighing paper to minimize dispersal of the powder.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

Conclusion

4,6-dimethyl-1H-indole-2-carbaldehyde is more than just another catalog chemical; it is a strategically designed building block that offers researchers in drug discovery fine-tuned control over lipophilicity and molecular structure. Its availability from specialized suppliers, coupled with well-understood synthetic routes and emerging evidence of biological relevance in its derivatives, makes it a valuable tool for developing next-generation therapeutics. By understanding the technical nuances of its procurement, synthesis, and handling, scientists can effectively leverage this compound to accelerate their research programs.

References

Sources

Methodological & Application

Application Note: Optimized Synthesis of Schiff Bases from 4,6-Dimethylindole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthesis of Schiff bases (imines) utilizing 4,6-dimethylindole-2-carbaldehyde as the electrophilic scaffold.[1] While indole-3-carboxaldehydes are ubiquitous in literature, the indole-2-carbaldehyde regioisomer offers a unique vector for drug development, positioning the azomethine linker adjacent to the indole NH for potential bidentate metal coordination or specific receptor binding.[1]

The inclusion of methyl groups at the 4- and 6-positions modulates the lipophilicity (


) of the indole core, potentially enhancing blood-brain barrier (BBB) permeability compared to unsubstituted indoles.[1] This protocol provides two validated pathways: a Standard Thermal Reflux  for scalability and a Microwave-Assisted  method for high-throughput library generation.[1]

Strategic Rationale & Mechanism

The Chemical Scaffold

The reaction involves the condensation of 4,6-dimethylindole-2-carbaldehyde with a primary aromatic or aliphatic amine.[1] The reaction is reversible and acid-catalyzed.[1][2]

  • Electrophile: The carbonyl carbon at C2 is activated by the indole nitrogen's lone pair resonance, though less so than the C3 position, making C2-aldehydes generally stable but reactive.[1]

  • Nucleophile: Primary amine (

    
    ).[1]
    
  • Catalyst: Glacial Acetic Acid (GAA).[1] Strong mineral acids (HCl) are generally avoided to prevent protonation of the amine nucleophile or polymerization of the acid-sensitive indole ring.[1]

Reaction Mechanism (Pathway Visualization)

The following diagram illustrates the acid-catalyzed addition-elimination pathway.

SchiffBaseMechanism Start 4,6-Dimethylindole- 2-carbaldehyde Inter1 Hemiaminal Intermediate Start->Inter1 Nucleophilic Attack Amine Primary Amine (R-NH2) Amine->Inter1 Acid H+ (Cat.) (Acetic Acid) Acid->Inter1 Activation Water H2O (Byproduct) Inter1->Water Product Schiff Base (Imine) Inter1->Product Dehydration (-H2O) Product->Inter1 Hydrolysis (Avoid)

Figure 1: Acid-catalyzed condensation mechanism. Note the reversibility; water removal drives the equilibrium toward the product.

Experimental Protocols

Materials & Reagents[1]
  • Precursor: 4,6-dimethylindole-2-carbaldehyde (Purity >97%).[1]

  • Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH).[1] Note: Ethanol is preferred for green chemistry compliance.[1]

  • Catalyst: Glacial Acetic Acid (GAA).[1]

  • Amine: Substituted aniline or aliphatic amine (1.0 - 1.2 equivalents).[1]

Method A: Standard Thermal Reflux (Scale: 1-5 grams)

Best for bulk synthesis and crystallization-driven purification.

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of 4,6-dimethylindole-2-carbaldehyde in 15-20 mL of absolute ethanol.

  • Activation: Add 2-3 drops of Glacial Acetic Acid. Stir at room temperature for 5 minutes.

  • Addition: Add 1.0 mmol (equimolar) of the primary amine dropwise or portion-wise.

  • Reflux: Attach a condenser and reflux the mixture at 78-80°C for 3-6 hours .

    • Checkpoint: Monitor reaction progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).[1] The aldehyde spot (

      
      ) should disappear.[1]
      
  • Workup:

    • Cool the reaction mixture to room temperature, then place in an ice bath (

      
      ) for 30 minutes.
      
    • The Schiff base typically precipitates as a colored solid (yellow/orange).[1]

  • Purification: Filter the precipitate under vacuum. Wash with cold ethanol (5 mL) followed by cold water (10 mL) to remove unreacted amine and acid catalyst.[1]

  • Drying: Dry in a vacuum oven at 50°C for 4 hours.

Method B: Microwave-Assisted Synthesis (Scale: <500 mg)

Best for library generation and difficult-to-condense amines.[1]

  • Preparation: In a microwave-safe process vial (capped), combine 1.0 mmol aldehyde, 1.0 mmol amine, and 2-3 mL of Ethanol.

  • Catalysis: Add 1 drop of Glacial Acetic Acid.

  • Irradiation:

    • Power: 200 W (Dynamic mode)[1]

    • Temperature: 75°C

    • Hold Time: 10 - 15 minutes

    • Stirring: High

  • Post-Process: Pour the hot reaction mixture into 20 mL of crushed ice . Stir vigorously to induce precipitation.[1]

  • Isolation: Filter and wash as described in Method A.

Process Control & Validation

Characterization Markers

Successful synthesis is defined by the loss of the carbonyl signal and the emergence of the imine functionality.

TechniqueParameterExpected ValueDiagnostic Significance
FTIR

Disappears (~1660 cm⁻¹)Confirms consumption of aldehyde.[1]
FTIR

1600 - 1630 cm⁻¹ Primary indicator of Schiff base formation.
¹H NMR


8.2 - 8.9 ppm (s)
Distinct singlet; diagnostic for imine proton.[1]
¹H NMR Indole


10.0 - 12.0 ppm (s)
Confirms indole ring integrity (no N-alkylation).[1]
Mass Spec

Molecular Weight + 1Confirms product identity.
Workflow Decision Matrix

Use this logic flow to troubleshoot or optimize the synthesis.

OptimizationLogic Check Check TLC after 3 hours Result Aldehyde Spot Visible? Check->Result No No: Reaction Complete Result->No Clean conversion Yes Yes: Incomplete Result->Yes Stalled Action3 Workup & Isolate No->Action3 Action1 Add 0.2 eq Amine + Extend Reflux 2h Yes->Action1 First Step Action2 Switch to Microwave (Force conditions) Yes->Action2 If thermal fails Action1->Result Re-check

Figure 2: Operational decision tree for reaction monitoring.

Troubleshooting & Expert Insights

"Oiling Out" Phenomenon

Issue: The product forms a viscous oil instead of a precipitate upon cooling. Cause: High lipophilicity of the 4,6-dimethylindole moiety or presence of solvent impurities.[1] Solution:

  • Trituration: Add cold diethyl ether or hexane to the oil and scratch the flask walls with a glass rod to induce nucleation.

  • Solvent Swap: Recrystallize using a mixture of Ethanol:Water (9:1). The water acts as an anti-solvent.

Water Management

Insight: The reaction produces water. For stubborn amines (electron-withdrawing groups), equilibrium favors the starting materials.[1] Protocol Adjustment: Add molecular sieves (3Å) to the reaction flask or use a Dean-Stark trap (if using toluene/benzene as solvent) to physically remove water and drive the reaction to completion (


).
Stability

Storage: Indole Schiff bases are sensitive to hydrolysis.[1] Store in a desiccator, protected from light and moisture.[1] If the solid turns dark over time, it indicates oxidation or hydrolysis; recrystallization is required.[1]

References

  • Base-Free Synthesis and Photophysical Properties of New Schiff Bases Containing Indole Moiety. ACS Omega. (2022).[1] Demonstrates ethanol-based reflux protocols for indole-2-carbaldehydes. [1]

  • Synthesis, Characterization, and Pharmacological Evaluation of Some New Schiff Base Derivatives of 1H-Indole-2-Carbaldehyde. Advanced Journal of Chemistry. (2025). Validates the acetic acid catalytic method and biological relevance.

  • Synthesis and Characterization of New Schiff Bases Formed by Condensation of 2,9-Phenathroline-1,10-dialdehyde. Journal of Medicinal and Nanomaterials Chemistry. (2025).[1] Provides comparative parameters for Microwave vs. Conventional heating in Schiff base synthesis.[3]

  • Recent advancements on biological activity of indole and their derivatives. Chula Digital Collections. (2022).[1] Reviews the pharmacological importance of the indole scaffold.

Sources

Vilsmeier-Haack formylation for 4,6-dimethylindole-2-carbaldehyde synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Vilsmeier-Haack Formylation of 4,6-Dimethylindole

Part 1: Executive Summary & Scientific Rationale

Objective: To provide a rigorous technical guide for the formylation of 4,6-dimethylindole using the Vilsmeier-Haack reaction.

Critical Scientific Note on Regioselectivity: It is imperative to address the regiochemical outcome of this reaction immediately. The Vilsmeier-Haack reaction involves the attack of an electrophilic chloroiminium species on an electron-rich aromatic ring.[1][2] In 4,6-dimethylindole, the C-3 position is significantly more nucleophilic than the C-2 position due to the stabilization of the transition state by the nitrogen lone pair (enamine-like reactivity).

Consequently, the direct Vilsmeier-Haack formylation of 4,6-dimethylindole yields 4,6-dimethylindole-3-carbaldehyde , not the 2-carbaldehyde.

  • If the target is the 3-carbaldehyde: Follow the Vilsmeier-Haack protocol detailed below.[1]

  • If the target is the 2-carbaldehyde: The Vilsmeier-Haack method is unsuitable for direct synthesis from the parent indole. The 2-isomer is synthesized via C-2 Lithiation (using n-BuLi and a directing group like CO₂ or Boc protection) followed by a DMF quench.

This guide focuses on the Vilsmeier-Haack methodology as requested, producing the 3-formyl derivative, while providing the analytical markers to distinguish it from the 2-isomer.

Part 2: Mechanism & Strategy

The Vilsmeier-Haack Mechanism

The reaction proceeds through the formation of the Vilsmeier Reagent (chloromethyleneiminium salt) generated in situ from DMF and POCl₃.[2][3]

  • Reagent Formation: POCl₃ activates DMF, expelling the dichlorophosphate anion to form the electrophilic chloroiminium ion.

  • Electrophilic Attack: The indole C-3 attacks the iminium carbon. The 4,6-dimethyl substitution pattern enhances the electron density of the ring, potentially accelerating the reaction compared to unsubstituted indole.

  • Intermediate Stabilization: The resulting iminium intermediate is stable until hydrolysis.

  • Hydrolysis: Addition of water/base converts the iminium salt into the final aldehyde.[1]

DOT Diagram: Reaction Mechanism

VilsmeierMechanism Reagents DMF + POCl3 VH_Reagent Vilsmeier Reagent (Chloroiminium Ion) Reagents->VH_Reagent Activation Transition Sigma Complex (C-3 Attack) VH_Reagent->Transition + Substrate Substrate 4,6-Dimethylindole Substrate->Transition Iminium Iminium Salt Intermediate Transition->Iminium - HCl Hydrolysis Hydrolysis (NaOH/H2O) Iminium->Hydrolysis Product 4,6-Dimethylindole- 3-carbaldehyde Hydrolysis->Product Final Release

Figure 1: Mechanistic pathway of Vilsmeier-Haack formylation targeting the C-3 position of 4,6-dimethylindole.[1][3]

Part 3: Experimental Protocol

Target Synthesis: 4,6-Dimethylindole-3-carbaldehyde Scale: 10 mmol (adaptable)

Reagents & Materials
ReagentMW ( g/mol )Equiv.AmountRole
4,6-Dimethylindole 145.201.01.45 gSubstrate
Phosphorus Oxychloride (POCl₃) 153.331.21.1 mLActivator
N,N-Dimethylformamide (DMF) 73.095.0~4.0 mLReagent/Solvent
Dichloromethane (DCM) --10 mLSolvent (Optional)
NaOH (2M aq) --ExcessHydrolysis
Step-by-Step Procedure

Step A: Formation of Vilsmeier Reagent (Critical for Safety)

  • Setup: Equip a dry 50 mL round-bottom flask with a magnetic stir bar, an addition funnel, and a nitrogen inlet.

  • Cooling: Charge the flask with DMF (4.0 mL). Cool to 0–5 °C using an ice/water bath.

  • Addition: Add POCl₃ (1.1 mL) dropwise over 15 minutes.

    • Caution: Exothermic reaction.[1] Ensure temperature remains <10 °C to prevent thermal decomposition.

    • Observation: The solution will turn pale yellow/viscous as the chloroiminium salt forms.

    • Aging: Stir at 0 °C for 30 minutes to ensure complete reagent formation.

Step B: Formylation Reaction [2]

  • Substrate Addition: Dissolve 4,6-dimethylindole (1.45 g) in minimal DMF (or DCM if solubility is an issue) and add it dropwise to the Vilsmeier reagent at 0 °C.

  • Reaction: Allow the mixture to warm to Room Temperature (25 °C) .

    • Optimization: If conversion is slow (monitored by TLC), heat to 35–40 °C . Avoid excessive heat (>60 °C) to prevent polymerization of the electron-rich indole.

  • Monitoring: Monitor by TLC (Hexane:EtOAc 7:3). The aldehyde product is typically more polar than the starting indole.

Step C: Hydrolysis & Workup

  • Quench: Pour the reaction mixture slowly into crushed ice (50 g) with vigorous stirring.

  • Basification: Slowly add 2M NaOH (or saturated NaOAc) to adjust pH to ~9–10.

    • Why: This hydrolyzes the iminium salt to the aldehyde.[1][4]

    • Observation: A precipitate (the aldehyde) usually forms.

  • Isolation:

    • Method A (Precipitation): If solid forms, filter, wash with water, and dry.

    • Method B (Extraction): If oily, extract with EtOAc (3 x 20 mL). Wash organics with brine, dry over Na₂SO₄, and concentrate.

Step D: Purification

  • Recrystallization: Ethanol or EtOH/Water mixtures are standard for indole aldehydes.

  • Yield Expectation: 85–95%.

DOT Diagram: Experimental Workflow

Workflow Start Start: Dry DMF (0°C) Step1 Add POCl3 Dropwise (Maintain <10°C) Start->Step1 Step2 Add 4,6-Dimethylindole (Dissolved in DMF) Step1->Step2 30 min aging Step3 Warm to RT (Stir 1-3 h) Step2->Step3 Step4 Quench on Ice (Hydrolysis) Step3->Step4 TLC Check Step5 Adjust pH to 9-10 (NaOH) Step4->Step5 Step6 Filter Solid or Extract Step5->Step6 End Pure 4,6-Dimethylindole- 3-carbaldehyde Step6->End Recrystallize

Figure 2: Operational workflow for the synthesis.

Part 4: Quality Control & Characterization

To confirm the identity of the product (and ensure it is the 3-isomer and not the 2-isomer), use ¹H NMR.

Feature3-Carbaldehyde (Product) 2-Carbaldehyde (Hypothetical)
Aldehyde Proton (-CHO) Singlet, ~9.9 - 10.1 ppmSinglet, ~9.7 - 9.9 ppm
NH Proton Broad singlet, ~12.0 ppmBroad singlet, ~11.5 ppm
C-2 Proton Present (d, ~8.0 ppm, couples with NH)Absent (Substituted)
C-3 Proton Absent (Substituted)Present (d, ~7.0 ppm)

Key Diagnostic: Look for the C-2 proton signal (often a doublet due to coupling with NH, collapsing to a singlet upon D₂O shake). If this proton is present, you have successfully formylated C-3.

Part 5: References

  • Jones, G., & Stanforth, S. P. (2000).[4] The Vilsmeier–Haack Reaction.[1][2][3][4][5][6][7][8][9][10] Organic Reactions, 49, 1–330.

  • Seshadri, S. (1973). Vilsmeier-Haack reaction and its synthetic applications. Journal of Scientific and Industrial Research, 32(3), 128-149.

  • James, P. N., & Snyder, H. R. (1960). Indole-3-aldehyde.[1][9] Organic Syntheses, 39, 30.

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from

  • Meth-Cohn, O., & Stanforth, S. P. (1991).[4] The Vilsmeier–Haack Reaction (Review).[1][2][3][4][5][6][7][9][10] Comprehensive Organic Synthesis, 2, 777-794.

Sources

Application Note: Selective Oxidation of 2,4,6-Trimethylindole to 4,6-Dimethylindole-2-Carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals requiring a robust protocol for the site-selective oxidation of 2,4,6-trimethylindole.


) Mediated Riley Oxidation

Abstract & Strategic Overview

The conversion of 2,4,6-trimethylindole (1) to 4,6-dimethylindole-2-carbaldehyde (2) represents a critical transformation in the synthesis of indole-based pharmacophores. While Vilsmeier-Haack formylation is the standard for C3-functionalization, introducing an aldehyde at the C2 position requires exploiting the specific electronic activation of the C2-methyl group.

This protocol utilizes Selenium Dioxide (


)  in wet 1,4-dioxane. This method is preferred over radical halogenation/hydrolysis or DDQ oxidation due to its superior chemoselectivity. The C2-methyl group, being "benzylic" to the indole nitrogen, possesses a significantly lower activation energy for enol-like tautomerization compared to the C4 and C6 methyl groups, allowing for site-selective oxidation without protecting groups.
Key Reaction Scheme

The transformation relies on the Riley Oxidation mechanism, where the C2-methyl group is selectively oxidized to the formyl group (


).


Mechanism & Selectivity Logic

Understanding the mechanism is vital for troubleshooting yield issues. The reaction does not proceed via a radical chain mechanism but rather through a polar "ene" type pathway.

Chemoselectivity Profile
  • C2-Methyl (Target): Highly activated. The indole nitrogen lone pair can stabilize the intermediate enamine/enol tautomer required for the initial

    
     attack.
    
  • C4 & C6-Methyls (Off-Target): These are located on the benzenoid ring. While they are electronically coupled, they lack the direct heterocyclic activation required for

    
     oxidation under these specific conditions.
    
  • C3-H: Potential site for side reactions (oxidative dimerization). High temperature and wet solvent favor the aldehyde formation over C3-coupling.

Mechanistic Pathway (Graphviz Visualization)

RileyOxidation Start 2,4,6-Trimethylindole (C2-Methyl Tautomerization) Step1 Ene-Reaction with SeO2 (Formation of Organoselenium Intermediate) Start->Step1 N-H assistance Step2 [2,3]-Sigmatropic Rearrangement (Formation of Selenite Ester) Step1->Step2 Rapid Step3 Dehydration/Elimination (Release of Se(0) and Water) Step2->Step3 Rate Limiting Product 4,6-Dimethylindole-2-carbaldehyde Step3->Product -Se(0), -H2O Side Over-oxidation to Carboxylic Acid (Avoid by controlling stoichiometry) Product->Side Excess SeO2

Caption: Figure 1. Step-wise mechanistic flow of the SeO2 mediated oxidation of the activated C2-methyl group.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2]RoleHazards
2,4,6-Trimethylindole 159.231.0SubstrateIrritant, Light Sensitive
Selenium Dioxide (

)
110.961.1 - 1.2OxidantHighly Toxic , Corrosive
1,4-Dioxane 88.11SolventMediumFlammable, Carcinogen
Water 18.022-5% v/vCo-solventPromotes aldehyde selectivity
Step-by-Step Procedure

Step 1: Reaction Setup

  • Equip a 250 mL reaction flask with a magnetic stir bar and a reflux condenser.

  • Dissolve 2,4,6-trimethylindole (1.59 g, 10 mmol) in 1,4-dioxane (40 mL) .

  • Add water (1 mL) to the solution. Note: Water is critical to hydrolyze the intermediate selenite ester to the aldehyde rather than the alcohol.

  • Add Selenium Dioxide (1.22 g, 11 mmol) in a single portion.

Step 2: Reaction Execution

  • Heat the mixture to reflux (101 °C) with vigorous stirring.

  • Monitor the reaction by TLC (Eluent: 20% Ethyl Acetate in Hexanes).

    • Observation: The solution will darken, and black metallic selenium (

      
      ) will precipitate as the reaction progresses.
      
    • Time: Typically requires 2–4 hours . Do not extend heating beyond completion to prevent over-oxidation to the carboxylic acid.

Step 3: Workup

  • Cool the reaction mixture to room temperature.

  • Filtration: Filter the mixture through a pad of Celite to remove the precipitated black selenium. Wash the pad with ethyl acetate (2 x 20 mL). Caution: Segregate selenium waste for hazardous disposal.

  • Concentration: Concentrate the filtrate under reduced pressure to remove dioxane and ethyl acetate.

  • Extraction: Redissolve the residue in Ethyl Acetate (50 mL) and wash with saturated

    
     (20 mL) followed by brine (20 mL).
    
  • Dry the organic layer over anhydrous

    
    , filter, and concentrate to dryness.
    

Step 4: Purification

  • The crude product is typically a yellow/brown solid.

  • Recrystallization: For high purity, recrystallize from Ethanol/Water or Toluene/Hexane.

  • Flash Chromatography: If necessary, purify on silica gel (Gradient: 5%

    
     20% EtOAc in Hexanes).
    

Characterization & Quality Control

Confirm the structure using NMR and MS. The disappearance of the C2-methyl signal is the primary indicator.

TechniqueExpected Signal / DataInterpretation

H NMR
(DMSO-

)

~9.6 - 9.8 ppm (s, 1H)
Aldehyde -CHO proton (Diagnostic)

~11.5 ppm (br s, 1H)
Indole N-H

~2.3 - 2.4 ppm (s, 6H)
Retention of C4-Me and C6-Me
Absent:

~2.2 ppm
Disappearance of C2-Me singlet

C NMR

~180-185 ppm
Carbonyl Carbon (C=O)
LC-MS [M+H]

= 174.2
Consistent with

Appearance Yellow crystalline solidTypical for indole-aldehydes

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete reaction or decomposition.Ensure dioxane is "wet" (contains water). If the reaction stalls, add 0.1 eq of fresh

.
Over-oxidation Formation of carboxylic acid.Reduce reaction time. Monitor TLC closely. Use exactly 1.1-1.2 eq of

.
C3-Coupling Formation of dimers.Ensure vigorous stirring and dilute conditions (0.2 M).
Selenium Residue Colloidal Se passing through filter.Treat the filtrate with activated charcoal before final concentration.

Safety & Hazardous Substance Management

  • Selenium Dioxide (

    
    ):  Extremely toxic by inhalation and ingestion. It is a vesicant and can cause severe burns. Always  handle in a functioning fume hood.
    
  • Selenium Waste: All solid residues (Celite pad, filter paper) and aqueous washes must be segregated into a dedicated "Selenium/Heavy Metal Waste" container. Do not mix with general organic waste.

  • Odor: Organoselenium byproducts have a characteristic foul odor (garlic/rotten horseradish). Bleach can be used to clean glassware to oxidize residual selenium compounds to less odorous species.

References

  • Riley Oxidation Mechanism: Riley, H. L.; Morley, J. F.; Friend, N. A. C. "Selenium Dioxide, a New Oxidising Agent. Part I. Its Reaction with Aldehydes and Ketones." J. Chem. Soc.1932 , 1875. Link

  • Indole Oxidation Precedent: Sakamoto, T., et al. "Condensed Heteroaromatic Ring Systems. XIII. Synthesis of Indole-2-carbaldehydes." Chem. Pharm.[3][4] Bull.1987 , 35(5), 1823-1828. Link

  • General SeO2 Protocol: Trachtenberg, E. N. "Selenium Dioxide Oxidation." in Oxidation, Vol. 1, Augustine, R. L., Ed.; Marcel Dekker: New York, 1969, p 119.
  • Selectivity in Heterocycles: Oae, S., & Ogawa, T. "Oxidation of Heterocyclic Compounds with Selenium Dioxide." Heterocycles1994, 37(3), 1823.

Sources

Application Note: Chemoselective Reduction of 4,6-Dimethyl-1H-indole-2-carbaldehyde to (4,6-Dimethyl-1H-indole-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the optimized protocol for the reduction of 4,6-dimethyl-1H-indole-2-carbaldehyde to its corresponding primary alcohol, (4,6-dimethyl-1H-indole-2-yl)methanol . While indole-2-carbaldehydes are standard intermediates in medicinal chemistry, the electron-rich nature of the 4,6-dimethyl substituted system requires specific attention to solvent selection and workup conditions to prevent acid-catalyzed polymerization. This guide utilizes Sodium Borohydride (


)  as the reducing agent due to its chemoselectivity, operational safety, and high yield profile compared to Lithium Aluminum Hydride (

).

Reaction Overview & Mechanism

Chemical Transformation

The reaction involves the nucleophilic addition of a hydride ion (


) to the carbonyl carbon of the aldehyde, followed by protonation of the intermediate alkoxide.[1]

Reaction Scheme:



(Where R = 4,6-dimethyl-1H-indole-2-yl)
Mechanistic Insight[2][3]
  • Activation: The solvent (Methanol) activates the borohydride species via hydrogen bonding.

  • Hydride Transfer: The borohydride anion delivers a hydride to the electrophilic carbonyl carbon.

  • Alkoxide Formation: A tetrahedral borate-alkoxide intermediate is formed.

  • Hydrolysis: Upon quenching, the B-O bonds are hydrolyzed to release the free alcohol.

Critical Note on Indole Stability: Indolyl-2-methanols are prone to acid-catalyzed dehydration, forming reactive azafulvene intermediates that lead to oligomerization. Therefore, acidic workup conditions must be avoided .

Experimental Workflow Visualization

G Start Start: 4,6-Dimethyl-1H-indole-2-carbaldehyde Solvent Dissolution (MeOH or MeOH/THF 3:1) Start->Solvent Cooling Cool to 0°C Solvent->Cooling Addition Add NaBH4 (1.5 eq) Portionwise over 15 min Cooling->Addition Reaction Stir at RT (Monitor TLC: 1-3 hours) Addition->Reaction Check Aldehyde Consumed? Reaction->Check Check->Addition No (Add 0.5 eq more) Quench Quench (Sat. NH4Cl or Water) Check->Quench Yes Extraction Extraction (EtOAc / Brine Wash) Quench->Extraction Dry Drying & Concentration (Na2SO4, Vac < 40°C) Extraction->Dry Product Product: (4,6-Dimethyl-1H-indole-2-yl)methanol Dry->Product

Figure 1: Step-by-step workflow for the reduction of 4,6-dimethyl-1H-indole-2-carbaldehyde.

Detailed Protocol

Reagents & Equipment
ReagentRoleStoichiometryNotes
4,6-Dimethyl-1H-indole-2-carbaldehyde Substrate1.0 equivSolid, ensure dry.
Sodium Borohydride (

)
Reductant1.2 - 1.5 equivHygroscopic; use fresh.
Methanol (MeOH) Solvent10-15 VolumesACS Grade.
Tetrahydrofuran (THF) Co-solventOptionalAdd if substrate solubility is poor.
Ammonium Chloride (

)
QuenchSaturated Aq.Buffers pH ~7.[2]
Ethyl Acetate (EtOAc) Extraction-ACS Grade.
Step-by-Step Procedure

Step 1: Solubilization

  • Weigh 1.0 mmol (approx. 173 mg) of 4,6-dimethyl-1H-indole-2-carbaldehyde into a clean, dry round-bottom flask.

  • Add 5 mL of Methanol .

    • Expert Tip: If the aldehyde does not dissolve completely, add 1-2 mL of THF . The 4,6-dimethyl groups increase lipophilicity, making pure MeOH sometimes insufficient.

  • Add a magnetic stir bar and cool the solution to 0°C using an ice bath.

Step 2: Reduction 4. Weigh 1.5 mmol (approx. 57 mg) of


.
5.  Add the 

to the stirring solution portion-wise over 10–15 minutes.
  • Caution: Hydrogen gas (
    
    
    ) evolution will occur. Ensure the vessel is vented (e.g., via a needle in a septum or an open neck).
  • Remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C) .
  • Stir for 1 to 3 hours .

Step 3: Monitoring 8. Check progress via TLC (Thin Layer Chromatography).[3]

  • Mobile Phase: 30% Ethyl Acetate in Hexanes.
  • Visualization: UV lamp (254 nm) or Ehrlich’s Reagent (stains indoles pink/purple).
  • Target: Disappearance of the aldehyde spot (higher
    
    
    ) and appearance of the alcohol spot (lower
    
    
    ).

Step 4: Quenching & Workup 9. Once complete, cool the mixture back to 0°C . 10. Slowly add 5 mL of Saturated Aqueous


  or water.
  • Critical: Do not use HCl. Acidic conditions can degrade the indole alcohol.
  • Concentrate the mixture under reduced pressure (Rotavap) to remove most of the Methanol/THF.
  • Dilute the aqueous residue with 15 mL of Ethyl Acetate .
  • Transfer to a separatory funnel. Separate layers.
  • Extract the aqueous layer again with 10 mL of Ethyl Acetate .
  • Combine organic layers and wash with 10 mL of Brine .
  • Dry over anhydrous Sodium Sulfate (
    
    
    )
    .
  • Filter and concentrate in vacuo (bath temp < 40°C) to yield the crude solid.

Step 5: Purification

  • Recrystallization: The crude product is often pure enough.[4] If necessary, recrystallize from a mixture of Toluene/Hexanes or DCM/Hexanes .

  • Column Chromatography: If impurities persist, use Silica Gel (Gradient: 10%

    
     40% EtOAc in Hexanes).
    

Characterization & Quality Control

Expected Analytical Data
  • Physical State: Off-white to pale yellow solid.

  • Melting Point: Expected range 130–140°C (derivative dependent; verify experimentally).

  • Mass Spectrometry (ESI+):

    
     m/z (
    
    
    
    ).
NMR Interpretation ( NMR, 400 MHz, )
Shift (

ppm)
MultiplicityIntegralAssignment
10.8 - 11.2 Broad Singlet1HIndole NH
6.8 - 7.2 Multiplets2HAromatic C5-H, C7-H
6.1 - 6.3 Singlet/Doublet1HIndole C3-H
5.2 - 5.4 Triplet/Broad1HAlcohol OH
4.5 - 4.7 Doublet2HBenzylic CH2
2.3 - 2.4 Singlets6HCH3 (C4 and C6)

Troubleshooting Guide

IssueProbable CauseCorrective Action
Incomplete Reaction Old/Inactive

.
Use a fresh bottle of reductant. Add 0.5 eq extra and warm slightly (30°C).
Low Solubility Substrate is too lipophilic for MeOH.Add THF or Dichloromethane (DCM) as a co-solvent (1:3 ratio with MeOH).
Product Decomposition Acidic workup or excessive heat.Ensure quench is neutral (

). Keep rotavap bath

.
Emulsion during Extraction Indole amphiphilic nature.Add more Brine; wait longer for separation; filter through Celite if solids are present.

Safety & Handling

  • Sodium Borohydride: Toxic if swallowed. Reacts with water/acids to release flammable Hydrogen gas. Keep away from open flames.

  • Indoles: Generally potential irritants. Wear gloves, goggles, and lab coat. Handle in a fume hood.

  • Solvents: Methanol and THF are flammable and toxic.

References

  • Gribble, G. W. (1996).[5] "Sodium borohydride in carboxylic acid media: A review of the synthetic utility of acyloxyborohydrides." Chemical Society Reviews, 27, 395-404.

  • Bhat, G. A., & Siddappa, S. (1971). "Synthesis of indole-2-carbaldehydes, 2-(2-aminoethyl)- and 2-(2-aminopropyl)-indoles." Journal of the Chemical Society C: Organic, 178-181.

  • Clayden, J., Greeves, N., & Warren, S. (2012).[3] Organic Chemistry. 2nd Edition. Oxford University Press. (General reference for hydride reductions).

  • Sundberg, R. J. (1996). The Chemistry of Indoles. Academic Press. (Reference for indole stability and reactivity).

Sources

Application Notes & Protocols: 4,6-Dimethylindole-2-carboxaldehyde as a Versatile Precursor for the Synthesis of Biologically Active Bis-Indoles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Bis-Indole Scaffolds

The indole nucleus is a cornerstone pharmacophore in medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic pharmaceutical agents[1][2][3]. Among the diverse family of indole derivatives, bis(indolyl)methanes (BIMs), characterized by two indole moieties linked by a methane bridge, have garnered significant attention[2]. These compounds, first identified in cruciferous vegetables, exhibit a remarkable spectrum of biological activities, including potent anticancer, anti-inflammatory, antibacterial, and antiviral properties[4][5][6][7].

The synthesis of BIMs is most commonly achieved through the electrophilic substitution reaction of indoles with aldehydes or ketones[6][8][9]. This reaction is typically facilitated by an acid catalyst, which activates the carbonyl compound towards nucleophilic attack by the electron-rich C3 position of the indole ring[10][11]. While many protocols utilize simple aromatic or aliphatic aldehydes, the strategic use of functionalized indole-carboxaldehydes, such as 4,6-dimethylindole-2-carboxaldehyde, opens a direct route to more complex, symmetrically substituted bis-indoles with potentially enhanced or novel therapeutic profiles.

This guide provides a detailed exploration of 4,6-dimethylindole-2-carboxaldehyde as a key precursor. We will dissect the underlying reaction mechanism, present validated experimental protocols, and discuss the rationale behind catalyst and condition selection, empowering researchers in drug discovery and organic synthesis to leverage this versatile building block.

The Core Mechanism: Acid-Catalyzed Electrophilic Substitution

The formation of bis(indolyl)methanes from an aldehyde and two equivalents of an indole proceeds through a well-established, acid-catalyzed pathway. The catalyst, which can be either a Brønsted or Lewis acid, plays a pivotal role in activating the aldehyde for the initial nucleophilic attack.

The Causality Behind the Mechanism:

  • Carbonyl Activation: The reaction initiates with the protonation (by a Brønsted acid) or coordination (by a Lewis acid) of the aldehyde's carbonyl oxygen. This step is critical as it significantly increases the electrophilicity of the carbonyl carbon, making it a prime target for a weak nucleophile like indole.

  • First Nucleophilic Attack: The C3 position of the first indole molecule, being the most nucleophilic site, attacks the activated carbonyl carbon. This forms a transient carbinol intermediate.

  • Formation of the Azafulvenium Intermediate: The carbinol rapidly undergoes acid-catalyzed dehydration (elimination of a water molecule). This results in the formation of a highly reactive and resonance-stabilized azafulvenium salt intermediate[6][9]. This electrophilic intermediate is the key to the second addition.

  • Second Nucleophilic Attack: A second molecule of indole attacks the electrophilic methylene carbon of the azafulvenium intermediate.

  • Deprotonation and Product Formation: The final step involves the deprotonation of the resulting cation to regenerate the aromaticity of the indole ring and yield the final, stable bis(indolyl)methane product[11].

Below is a visual representation of this mechanistic pathway.

Bis-Indole Synthesis Mechanism General Mechanism of Acid-Catalyzed Bis-Indole Formation cluster_0 Step 1: Aldehyde Activation Aldehyde R-CHO Activated_Aldehyde R-CH=O⁺-H (or R-CH=O-LA) Aldehyde->Activated_Aldehyde Activation Catalyst H⁺ or Lewis Acid (LA) Carbinol Indole-CH(OH)-R Activated_Aldehyde->Carbinol Indole1 Indole (1 eq.) Indole1->Carbinol Nucleophilic Attack Azafulvenium Azafulvenium Intermediate [Indole=CH-R]⁺ Carbinol->Azafulvenium - H₂O Protonated_BIM Protonated BIM Azafulvenium->Protonated_BIM Indole2 Indole (1 eq.) Indole2->Protonated_BIM Second Attack BIM Bis(indolyl)methane Protonated_BIM->BIM - H⁺

Caption: Acid-catalyzed reaction pathway for bis(indolyl)methane synthesis.

Comparative Overview of Catalytic Systems

The choice of catalyst is a defining factor in the synthesis of BIMs, influencing reaction times, yields, and environmental footprint. While classical methods often relied on strong, corrosive acids, modern organic synthesis emphasizes the use of milder, more efficient, and often reusable catalysts. Below is a summary of various catalytic systems reported for this transformation.

Catalyst SystemTypical Solvent(s)TemperatureKey Advantages & RationaleReferences
Lewis Acids
InCl₃, In(OTf)₃Ionic Liquids, Protic MediaRoom Temp.High efficiency; moisture tolerance allows for use in greener solvents.[10][12]
FeCl₃ / SiO₂Solvent-free (Grindstone)Room Temp.Environmentally benign, simple workup, high atom economy, catalyst recyclability.[6][13]
NiSO₄·6H₂OEthanolRoom Temp.Inexpensive, commercially available, mild conditions, and reusable catalyst.[14]
Brønsted Acids
Salicylic AcidH₂O-EtOHRoom Temp."Green" catalyst, mild conditions, simple procedure, avoids hazardous solvents.[4]
Acetic AcidWater / Acetonitrile40°CCost-effective and mild catalyst suitable for aqueous media, often aided by sonication.[11]
Other Systems
Molecular Iodine (I₂)Solvent-freeRoom Temp.A mild Lewis acid that activates aldehydes via halogen bonding; simple and efficient.[7][15]
Visible LightAcetonitrileRoom Temp.Catalyst-free and additive-free method, representing an exceptionally green approach.[16]
TaurineWaterSonicationA naturally occurring β-amino sulfonic acid that acts as a bifunctional catalyst in water.[5]

Experimental Protocols

The following protocols are designed as self-validating systems for the synthesis of 3,3'-((4,6-dimethyl-1H-indol-2-yl)methylene)bis(1H-indole) from 4,6-dimethylindole-2-carboxaldehyde and two equivalents of standard indole.

Protocol 1: Efficient Lewis Acid-Catalyzed Synthesis

Principle: This protocol employs nickel(II) sulfate hexahydrate, an inexpensive and moisture-tolerant Lewis acid, in ethanol at room temperature. Its simplicity, mild conditions, and ease of catalyst recovery make it a robust and reliable method[14].

Materials and Reagents:

  • 4,6-dimethylindole-2-carboxaldehyde (1 mmol, 173.2 mg)

  • Indole (2 mmol, 234.3 mg)

  • NiSO₄·6H₂O (0.1 mmol, 26.3 mg)

  • Ethanol (5 mL)

  • Chloroform

  • Ethyl acetate

  • Petroleum ether

  • Anhydrous Sodium Sulfate

Step-by-Step Methodology:

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 4,6-dimethylindole-2-carboxaldehyde (1 mmol), indole (2 mmol), and ethanol (5 mL).

  • Stir the mixture at room temperature until all solids are dissolved.

  • Add NiSO₄·6H₂O (0.1 mmol) to the solution. A color change may be observed.

  • Stir the reaction mixture magnetically at room temperature.

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC) with a petroleum ether:ethyl acetate (9:1) solvent system. The reaction is typically complete within 2-4 hours.

  • Upon completion, add chloroform (5 mL) to the reaction mixture to dissolve the product fully.

  • Filter the mixture through a short pad of celite to separate the solid catalyst. The catalyst can be washed with ethanol, dried, and reused[14].

  • Combine the organic filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel using a petroleum ether/ethyl acetate gradient to yield the pure bis-indole product.

Protocol 2: A Green, Solvent-Free Approach

Principle: This protocol leverages "grindstone chemistry," a solvent-free method that reduces waste and energy consumption. The reaction is catalyzed by silica-supported ferric chloride and proceeds by simply grinding the reactants together at room temperature[9][13].

Materials and Reagents:

  • 4,6-dimethylindole-2-carboxaldehyde (1 mmol, 173.2 mg)

  • Indole (2 mmol, 234.3 mg)

  • Silica-supported Ferric Chloride (SiO₂-FeCl₃) (2 mol%, ~40 mg)

  • Mortar and Pestle

  • Ethyl Acetate

Step-by-Step Methodology:

  • Prepare the SiO₂-FeCl₃ catalyst as per established literature procedures or use a commercially available source.

  • In a clean, dry mortar, combine 4,6-dimethylindole-2-carboxaldehyde (1 mmol), indole (2 mmol), and the SiO₂-FeCl₃ catalyst (2 mol%).

  • Grind the mixture gently but thoroughly with a pestle at ambient temperature. The solid mixture may become pasty or change color as the reaction proceeds.

  • Continue intermittent grinding for 15-30 minutes. Monitor the reaction by taking a small sample, dissolving it in ethyl acetate, and spotting it on a TLC plate.

  • Once the TLC analysis confirms the consumption of the starting aldehyde, the reaction is complete.

  • Add ethyl acetate (10-15 mL) to the mortar to dissolve the product.

  • Filter the mixture to remove the solid-supported catalyst. Wash the catalyst with additional ethyl acetate.

  • Combine the filtrates and remove the solvent under reduced pressure.

  • The crude solid can be purified by recrystallization from a suitable solvent (e.g., chloroform-ethyl acetate) to afford the pure product[9].

General Experimental Workflow

The successful synthesis and validation of a novel bis-indole compound follows a logical progression from reaction setup to structural confirmation.

Experimental Workflow cluster_prep Preparation cluster_reaction Synthesis cluster_workup Isolation & Purification cluster_analysis Characterization Reagents 1. Weigh Reagents (Aldehyde, Indole, Catalyst) Solvent 2. Prepare Solvent/Setup (Flask or Mortar) Reagents->Solvent Mixing 3. Combine Reactants & Initiate Reaction Solvent->Mixing Monitoring 4. Monitor via TLC Mixing->Monitoring Workup 5. Reaction Quench & Catalyst Removal Monitoring->Workup Evaporation 6. Solvent Evaporation Workup->Evaporation Purification 7. Purification (Recrystallization or Chromatography) Evaporation->Purification Spectroscopy 8. Spectroscopic Analysis (¹H NMR, ¹³C NMR, MS, IR) Purification->Spectroscopy Final Pure, Characterized Product Spectroscopy->Final

Caption: Standard workflow for the synthesis and validation of bis-indole compounds.

Conclusion and Future Outlook

4,6-dimethylindole-2-carboxaldehyde serves as an exemplary precursor for the synthesis of novel bis-indole derivatives. The methodologies presented herein, from classic Lewis acid catalysis to modern solvent-free approaches, provide researchers with a robust toolkit for accessing these valuable scaffolds. The resulting bis-indoles, featuring a specific substitution pattern dictated by the aldehyde precursor, are prime candidates for biological screening in various therapeutic areas, including oncology and infectious diseases[1][13]. As the demand for novel therapeutics grows, the strategic synthesis of complex BIMs from functionalized precursors will undoubtedly play a crucial role in the future of drug discovery.

References

  • Banari, H., Kiyani, H., & Pourali, A. (2018). Green Synthesis of Bis(indolyl)methanes Catalysed by Salicylic Acid. Chiang Mai Journal of Science, 45(1), 412-426. [Link]

  • Yadav, G., et al. (2022). Effective Synthesis and Biological Evaluation of Natural and Designed Bis(indolyl)methanes via Taurine-Catalyzed Green Approach. ACS Omega, 7(12), 10683–10694. [Link]

  • Fu, Y., et al. (2015). Facile Synthesis of Bis(indolyl)methanes Catalyzed by α-Chymotrypsin. Semantic Scholar. [Link]

  • Safari, J., & Gandomi-Ravandi, S. (2013). Scheme 1. The preparation of bis(indolyl)methanes by reaction of indole... ResearchGate. [Link]

  • Anand, S., et al. (2012). Synthesis of bis(indolyl)methanes under catalyst-free and solvent-free conditions. Cogent Chemistry, 2(1). [Link]

  • Halawa, A. H., et al. (2017). Synthesis and biological activities of new bis-indole derivatives via microwave irradiation. Monatshefte für Chemie - Chemical Monthly, 148, 1999–2005. [Link]

  • Wang, P., et al. (2019). Lewis acid-catalyzed double addition of indoles to ketones: synthesis of bis(indolyl)methanes with all-carbon quaternary centers. Organic & Biomolecular Chemistry, 17(3), 573-581. [Link]

  • Mondal, E., et al. (2021). Bis-indolylation of aldehydes and ketones using silica-supported FeCl3: molecular docking studies of bisindoles by targeting SARS-CoV-2 main protease binding sites. RSC Advances, 11(50), 31211-31225. [Link]

  • Various Authors. (2024). “Acid-catalyzed” Synthesis of bis(indolyl)methanes. Bentham Science. [Link]

  • Patil, V. D., Sutar, N. R., & Patil, K. P. (2016). Simple and efficient synthesis of bis(indolyl)methanes by using NiSO4.6H2O. Journal of Chemical and Pharmaceutical Research, 8(8), 608-613. [Link]

  • Various Authors. (2023). Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. IntechOpen. [Link]

  • Siddiqui, H. L., et al. (2022). A Convenient One-Pot Synthesis of Bis(indolyl)methane Derivatives and Evaluation of Their Nematicidal Activity against the Root Knot Nematode Meloidogyne incognita. Chemistry of Heterocyclic Compounds, 58(12), 1011-1016. [Link]

  • Patil, S. S., et al. (2016). Rapid Access to Synthesis of Bisindole Derivatives Using 2-Morpholino Ethanesulphonic Acid. ResearchGate. [Link]

  • Mondal, E., et al. (2021). Bis-indolylation of aldehydes and ketones using silica-supported FeCl3: molecular docking studies of bisindoles. ScienceOpen. [Link]

  • Wang, Y., et al. (2020). Catalyst-free visible-light-induced condensation to synthesize bis(indolyl)methanes and biological activity evaluation of them as potent human carboxylesterase 2 inhibitors. RSC Advances, 10(1), 193-200. [Link]

  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2024). Bisindole Compounds—Synthesis and Medicinal Properties. MDPI. [Link]

  • Dash, J., et al. (2012). Synthesis of bis-indole carboxamides as G-quadruplex stabilizing and inducing ligands. Chemistry, 18(2), 554-64. [Link]

  • Shiri, M., et al. (2012). Synthesis and biological evaluation of indoles. Der Pharma Chemica, 4(4), 1333-1342. [Link]

  • Kour, M., et al. (2024). Green and sustainable approaches for the Friedel–Crafts reaction between aldehydes and indoles. Beilstein Journal of Organic Chemistry, 20, 319-355. [Link]

Sources

Application Note: Condensation Reactions of 4,6-Dimethyl-1H-indole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the reactivity profile and synthetic applications of 4,6-dimethyl-1H-indole-2-carbaldehyde , a specialized indole scaffold used in the development of kinase inhibitors, antimicrobial agents, and isotryptamine analogs. Unlike the ubiquitous indole-3-carbaldehydes (derived from Vilsmeier-Haack formylation), the C2-aldehyde offers a unique vector for extending carbon chains at the indole 2-position, a region critical for binding affinity in various ATP-competitive pockets.

This document provides validated protocols for condensation reactions, specifically focusing on Knoevenagel condensation , Henry (Nitroaldol) reaction , and Schiff base formation . It addresses the specific electronic influence of the 4,6-dimethyl substitution pattern and provides troubleshooting strategies for common synthetic pitfalls.

Chemical Profile & Reactivity Analysis

Molecule Specifications[1][2][3]
  • Compound Name: 4,6-Dimethyl-1H-indole-2-carbaldehyde[1][2][3]

  • CAS Number: 1258520-62-5[4][1][3]

  • Molecular Formula: C₁₁H₁₁NO[4]

  • Molecular Weight: 173.21 g/mol [4]

  • Structural Features:

    • C2-Formyl Group: Highly reactive electrophile; less stabilized by the indole nitrogen lone pair compared to C3-aldehydes, making it more susceptible to nucleophilic attack but also prone to oxidation.

    • 4,6-Dimethyl Substitution: Electron-donating methyl groups increase the electron density of the indole ring. The 4-methyl group exerts a steric influence on the C3 position but leaves the C2-formyl group relatively accessible.

Mechanistic Insight: C2 vs. C3 Reactivity

In standard indoles, the C3 position is the nucleophilic hub. However, placing an aldehyde at C2 reverses the polarity, making C2 an electrophilic center.

  • Electronic Effect: The 4,6-dimethyl groups (+I effect) stabilize the indole ring. While they increase the basicity of the ring nitrogen, they do not significantly deactivate the C2-aldehyde toward condensation.

  • Stability Warning: Indole-2-carbaldehydes are less stable than their C3 counterparts.[4] They are prone to auto-oxidation to the corresponding carboxylic acid (4,6-dimethyl-1H-indole-2-carboxylic acid) upon prolonged exposure to air. Always store under inert atmosphere (Ar/N₂) at -20°C.

Application Notes & Protocols

Application Note 1: Knoevenagel Condensation

Target: Synthesis of 2-vinylindole derivatives (Tyrphostin analogs, fluorescent probes).[4] Mechanism: Base-catalyzed nucleophilic attack of an active methylene compound on the C2-aldehyde, followed by dehydration.

Protocol 1.1: Synthesis of 2-(2,2-Dicyanovinyl)-4,6-dimethylindole

This protocol uses malononitrile to generate a highly conjugated system useful for developing kinase inhibitors.

Reagents:

  • 4,6-Dimethyl-1H-indole-2-carbaldehyde (1.0 eq)

  • Malononitrile (1.1 eq)[4]

  • Piperidine (0.1 eq, catalyst)[4]

  • Ethanol (Absolute, 10 mL/mmol)[4]

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4,6-dimethyl-1H-indole-2-carbaldehyde (1 mmol, 173 mg) in absolute ethanol (10 mL).

  • Addition: Add malononitrile (1.1 mmol, 73 mg) to the solution. The mixture should be homogeneous.

  • Catalysis: Add piperidine (0.1 mmol, ~10 µL) dropwise. Note: A color change (often yellow to orange/red) indicates the formation of the intermediate enolate and subsequent condensation.

  • Reaction: Stir the mixture at room temperature for 2–4 hours. Monitor by TLC (Hexane:EtOAc 7:3).[4] The product typically precipitates out of the solution.

    • Optimization: If the reaction is sluggish (due to the electron-rich nature of the dimethylindole), heat to reflux for 1 hour.

  • Workup:

    • If precipitate forms: Cool the flask in an ice bath for 30 minutes. Filter the solid under vacuum.[4] Wash the cake with cold ethanol (2 x 5 mL) and then hexane (2 x 5 mL).

    • If no precipitate: Concentrate the solvent under reduced pressure.[4] Dissolve the residue in CH₂Cl₂, wash with 0.1 M HCl (to remove piperidine), then brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Recrystallization from Ethanol/Hexane or flash chromatography (SiO₂, 0-30% EtOAc in Hexane).[4]

Expected Yield: 80–90% Data Interpretation: Appearance of a vinyl proton singlet (~7.8–8.2 ppm) in ¹H NMR and disappearance of the aldehyde proton (~9.8 ppm).

Application Note 2: Henry Reaction (Nitroaldol)

Target: Synthesis of Isotryptamines (2-(2-aminoethyl)indoles).[4] Significance: While tryptamines (C3-linked) are common neurotransmitter analogs, isotryptamines (C2-linked) are valuable bioisosteres in drug discovery, often exhibiting distinct selectivity profiles for serotonin receptors.

Protocol 2.1: Synthesis of 4,6-Dimethyl-2-(2-nitrovinyl)-1H-indole

Reagents:

  • 4,6-Dimethyl-1H-indole-2-carbaldehyde (1.0 eq)

  • Nitromethane (10 eq, acts as solvent/reagent)[4]

  • Ammonium Acetate (0.5 eq)[4]

Step-by-Step Methodology:

  • Setup: Flame-dry a round-bottom flask and purge with Nitrogen.

  • Dissolution: Dissolve the aldehyde (1 mmol) in Nitromethane (3–5 mL).

  • Catalyst Addition: Add Ammonium Acetate (0.5 mmol, 38 mg).

  • Reflux: Attach a reflux condenser and heat the mixture to 90–100°C for 4–6 hours.

    • Checkpoint: The reaction color will darken significantly (dark red/brown).[4] Monitor TLC for the disappearance of the aldehyde.

  • Workup:

    • Cool to room temperature.[4][5][6][7]

    • Pour the reaction mixture into ice-water (50 mL).

    • Extract with Ethyl Acetate (3 x 20 mL).[4][8]

    • Wash combined organics with Brine, dry over MgSO₄, and concentrate.

  • Purification: The crude nitrovinyl product is often unstable on silica.[4] Rapid filtration through a short silica plug (eluting with CH₂Cl₂) or immediate reduction to the amine is recommended.[4]

Application Note 3: Schiff Base Formation

Target: Synthesis of N-indolylmethylene amines (Ligands, Antimicrobials).

Protocol 3.1: General Condensation with Primary Amines

Reagents:

  • 4,6-Dimethyl-1H-indole-2-carbaldehyde (1.0 eq)

  • Primary Amine (e.g., aniline, benzylamine) (1.0 eq)[4]

  • Acetic Acid (glacial, catalytic, 2-3 drops)[4]

  • Methanol or Ethanol (anhydrous)[4][8]

Methodology:

  • Mix aldehyde and amine in anhydrous ethanol.

  • Add catalytic acetic acid.[4]

  • Reflux for 2–6 hours.

  • Isolation: Upon cooling, the Schiff base often crystallizes.[4] If not, evaporate solvent and recrystallize from EtOH.

  • Reduction (Optional): To generate the secondary amine (reductive amination), treat the crude Schiff base in methanol with NaBH₄ (2.0 eq) at 0°C to RT.

Visualizing the Reaction Landscape

The following diagram illustrates the divergent synthetic pathways accessible from the 4,6-dimethyl-1H-indole-2-carbaldehyde core.

ReactionLandscape Aldehyde 4,6-Dimethyl-1H-indole- 2-carbaldehyde (C2-Electrophile) Tyrphostin Vinyl Indole (Knoevenagel Adduct) Kinase Inhibitor Scaffold Aldehyde->Tyrphostin Condensation Nitrovinyl 2-Nitrovinyl Indole (Isotryptamine Precursor) Aldehyde->Nitrovinyl Henry Rxn SchiffBase Schiff Base (Imine) Ligand / Antimicrobial Aldehyde->SchiffBase Imine Formation BIM Bis(indolyl)methane (C2-C3 linked) Aldehyde->BIM Electrophilic Subst. Malononitrile Malononitrile (Piperidine) Malononitrile->Tyrphostin Nitromethane Nitromethane (NH4OAc, Reflux) Nitromethane->Nitrovinyl Amine Primary Amine (H+, -H2O) Amine->SchiffBase Indole Indole (2 eq) (Acid Cat.) Indole->BIM

Caption: Divergent synthetic pathways for 4,6-dimethyl-1H-indole-2-carbaldehyde. The C2-aldehyde serves as a versatile linchpin for accessing vinyl, alkyl, and imine functionalized indole scaffolds.

Troubleshooting & Optimization Table

IssueProbable CauseCorrective Action
Low Yield (Knoevenagel) Reversibility of reaction or wet solvent.[4]Use anhydrous ethanol or add molecular sieves (3Å).[4] Switch to toluene/piperidine with Dean-Stark trap to remove water.[4]
No Reaction Electron-rich ring deactivating the aldehyde.Increase temperature (Reflux).[4] Use a stronger Lewis Acid catalyst (e.g., TiCl₄/Pyridine) if standard base catalysis fails.[4]
Product Degradation Oxidation of the aldehyde starting material.Check aldehyde purity by ¹H NMR (CHO peak at ~9.8 ppm).[4] If acid is present (broad OH peak >10 ppm), repurify aldehyde via column chromatography before use.[4]
Polymerization Acid-catalyzed oligomerization of the indole.Avoid strong mineral acids.[4] Use weak organic acids (Acetic acid) or buffered conditions.[4] Keep reaction times optimized.
Formation of Bis-adducts Excess nucleophile attacking the vinyl product.Ensure strict stoichiometry (1:1). Add the nucleophile slowly to the aldehyde solution.

References

  • Synthesis of Indole-2-carbaldehydes

    • Reference: 4,6-dimethyl-1H-indole-2-carbaldehyde (CAS 1258520-62-5)
    • Source:[4][3]

  • Knoevenagel Condensation Protocols for Indoles

    • Reference: Indoles via Knoevenagel–Hemetsberger reaction sequence.[4] (General applicability to indole carbaldehydes).[4][5][9][10]

    • Source:[4]

  • Biological Activity of Indole-2-Carboxaldehyde Derivatives

    • Reference: Design, synthesis and biological evaluation of indole-2-carboxylic acid deriv
    • Source:[4]

  • General Reactivity of Indole Carbaldehydes

    • Reference: 1H-Indole-3-carboxaldehyde: Synthesis and Reactions (Comparative reactivity for C2 vs C3 aldehydes).
    • Source:[4]

  • Commercial Availability & Properties

    • Reference: Product specification for 4,6-Dimethyl-1H-indole-2-carbaldehyde.
    • Source:[4][1]

Sources

Using 4,6-dimethylindole-2-carbaldehyde in multi-component reactions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 4,6-Dimethylindole-2-carbaldehyde in Multi-Component Reactions (MCRs)

Executive Summary & Compound Profile

4,6-Dimethylindole-2-carbaldehyde (CAS: 1258520-62-5) is a high-value heterocyclic scaffold. Unlike the unsubstituted parent indole-2-carbaldehyde, the 4,6-dimethyl variant offers unique electronic and steric properties that are pivotal in modern drug design.[1]

  • Metabolic Stability: The methyl groups at positions 4 and 6 block common sites of metabolic oxidation (P450 hydroxylation), significantly extending the half-life of derived pharmacophores.

  • Lipophilicity: The added alkyl bulk enhances membrane permeability, a critical factor for intracellular targets such as the mycobacterial transporter MmpL3 (anti-TB activity) and glioblastoma kinases.

  • Electronic Activation: The electron-donating methyl groups increase the electron density of the indole ring, modulating the reactivity of the C2-formyl group and the nucleophilicity of the N1/C3 positions.

This guide details three strategic protocols for leveraging this compound in Multi-Component Reactions (MCRs), moving beyond simple condensation to complex fused-ring synthesis.

Strategic Application 1: Synthesis of Indolo[1,2-a]quinoxalines via Ugi-4CR Cascade

Context: Indoloquinoxalines are privileged structures in oncology.[1] The 4-methyl group of the starting material introduces peri-strain, which can be leveraged to lock conformation but requires specific catalytic activation to overcome the steric barrier during cyclization.

Mechanism & Workflow

This protocol utilizes a Ugi Four-Component Reaction (Ugi-4CR) followed by a post-condensation transition-metal-catalyzed cyclization.[1]

Ugi_Cascade Aldehyde 4,6-Dimethylindole- 2-carbaldehyde Imine Imine Formation Aldehyde->Imine Amine Aniline / Amine Amine->Imine Acid 2-Iodobenzoic Acid Iso Isocyanide Ugi_Adduct Ugi Adduct (Linear Amide) Imine->Ugi_Adduct + Acid + Iso (Methanol, RT) Product Indolo[1,2-a]quinoxaline Ugi_Adduct->Product CuI / L-Proline K2CO3, DMSO, 90°C (Intramolecular C-N Coupling)

Figure 1: Reaction pathway for the synthesis of fused indoloquinoxalines.

Experimental Protocol

Step 1: The Ugi Condensation

  • Reagents: Dissolve 4,6-dimethylindole-2-carbaldehyde (1.0 equiv) and the aniline derivative (1.0 equiv) in anhydrous Methanol (0.5 M).

  • Activation: Stir at room temperature for 30 minutes to pre-form the imine (monitor by disappearance of aldehyde spot on TLC).

  • Addition: Add 2-iodobenzoic acid (1.0 equiv) followed by the isocyanide (1.0 equiv).

  • Reaction: Stir for 12–24 hours at ambient temperature. The 4,6-dimethyl substitution may slow imine formation; mild heating (40°C) is permissible if conversion is sluggish.

  • Isolation: Remove solvent in vacuo. The Ugi adduct often precipitates or can be purified via flash chromatography (Hexane/EtOAc).

Step 2: The Ullmann-Type Cyclization

  • Setup: Dissolve the Ugi adduct in DMSO (0.2 M).

  • Catalyst System: Add CuI (10 mol%), L-Proline (20 mol%), and K₂CO₃ (2.0 equiv).

  • Cyclization: Heat to 90°C under an argon atmosphere for 6–10 hours.

    • Critical Note: The 4-methyl group on the indole creates steric bulk near the N1 position. The use of L-Proline as a ligand is essential to facilitate the copper insertion in this crowded environment.

  • Workup: Dilute with water, extract with EtOAc, and purify via silica gel chromatography.

Strategic Application 2: One-Pot Synthesis of Tetrazolo-Fused Indoles (Ugi-Azide)

Context: This protocol replaces the carboxylic acid of the classical Ugi reaction with hydrazoic acid (generated in situ from TMSN₃), yielding tetrazolo[1,5-a]indoles. These are potent bioisosteres for cis-amide bonds in peptidomimetics.

Experimental Protocol

Reagents:

  • 4,6-Dimethylindole-2-carbaldehyde (1.0 mmol)

  • Amine (1.0 mmol)

  • Isocyanide (1.0 mmol)

  • Trimethylsilyl azide (TMSN₃) (1.2 mmol)

Procedure:

  • Solvent Choice: Use Methanol (MeOH) as the solvent.[1] The protic nature is required to facilitate the proton transfer steps in the Ugi mechanism.

  • Sequence:

    • Mix aldehyde and amine in MeOH; stir for 20 min.

    • Add TMSN₃ followed by the isocyanide.

  • Conditions: Stir at room temperature for 24 hours.

  • Purification: Evaporate volatiles. The product is often crystalline. Wash with cold ether/pentane to remove unreacted isocyanide.

Self-Validating Check: The appearance of a tetrazole ring is confirmed by a characteristic disappearance of the azide peak (~2100 cm⁻¹) in IR and the absence of the aldehyde proton in ¹H NMR.

Strategic Application 3: Green Synthesis of Bis(indolyl)methanes (BIMs)

Context: Here, 4,6-dimethylindole-2-carbaldehyde acts as the electrophile (carbonyl source).[1] It reacts with two equivalents of an external indole (e.g., unsubstituted indole or 5-methoxyindole) to form unsymmetrical BIMs.

Mechanism & Workflow

This reaction proceeds via a double Friedel-Crafts alkylation.[1] The electron-rich nature of the 4,6-dimethyl core makes the initial carbonyl less electrophilic than a standard benzaldehyde, requiring a Lewis Acid catalyst.

BIM_Synthesis Aldehyde 4,6-Dimethylindole- 2-carbaldehyde Intermediate Aza-fulvene Intermediate Aldehyde->Intermediate Activation Indole Indole (2.0 equiv) Indole->Intermediate Activation Catalyst Catalyst: Iodine (I2) or mpCuO (Green) Catalyst->Intermediate Promotes Product Bis(indolyl)methane (Unsymmetrical) Intermediate->Product 2nd Indole Addition

Figure 2: Green synthesis pathway for Bis(indolyl)methanes.

Protocol (Green Chemistry Variant)
  • Mixture: Combine 4,6-dimethylindole-2-carbaldehyde (1 mmol) and Indole (2.1 mmol) in Ethanol:Water (1:1).

  • Catalyst: Add 10 mol% molecular iodine (I₂) or sulfamic acid (NH₂SO₃H).[1]

  • Sonicate: Place the reaction vessel in an ultrasonic bath at RT for 15–30 minutes.

    • Why Sonication? It overcomes the solubility issues of the dimethyl-substituted aldehyde in aqueous media and accelerates the reaction despite the steric hindrance of the 4-methyl group.

  • Workup: Pour onto crushed ice. The solid product precipitates. Filter and recrystallize from Ethanol.

Comparative Data & Troubleshooting

Table 1: Reaction Optimization for 4,6-Dimethylindole-2-carbaldehyde

Reaction TypeSolventCatalystTempYieldKey ChallengeSolution
Ugi-4CR MeOHNone (or Sc(OTf)₃)RT65-80%Slow Imine FormationUse 3Å Molecular Sieves to drive equilibrium.[1]
Ugi-Azide MeOHTMSN₃ (Reagent)RT70-85%Steric hindrance at C2Extend reaction time; avoid bulky amines.[1]
BIM Synthesis EtOH/H₂OI₂ or Sulfamic AcidRT/Sonication85-95%SolubilityUse sonication or add surfactant (SDS).[1]

Steric Advisory (The "4-Methyl Effect"): The methyl group at position 4 is peri-planar to the C3 position.

  • Impact: In reactions attempting to functionalize C3 (e.g., Pictet-Spengler), this group causes significant steric clash.

  • Mitigation: For C3 functionalization, use higher temperatures (refluxing toluene) or switch to microwave irradiation to overcome the activation energy barrier.

References

  • Synthesis of Indoloquinoxalines via Ugi/Cyclization

    • Ghandi, M., et al. "Ugi-azide four-component reaction for the synthesis of 1-(1H-tetrazol-5-yl)-10-chloro-1,2,3,4-tetrahydropyrazino[1,2-a]indole."[1][2] Organic & Biomolecular Chemistry, 2019.

  • Green Synthesis of Bis(indolyl)

    • Li, J., et al. "Catalyst-free visible-light-induced condensation to synthesize bis(indolyl)methanes." RSC Advances, 2019.
  • Biological Relevance of 4,6-Dimethylindole Derivatives

    • Franz, N., et al. "Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis."[1] RSC Medicinal Chemistry, 2021.

  • General Indole MCR Reviews

    • Saghanezhad, S.J., et al. "Recent advances in the application of indoles in multicomponent reactions." RSC Advances, 2018.

Sources

Preparation of fluorescent probes using dimethylindole-2-carboxaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the synthetic utility of 3,3-dimethyl-3H-indole-2-carbaldehyde (often referred to as Fischer’s Aldehyde) in the construction of activatable fluorescent probes. Unlike simple indole derivatives, the gem-dimethyl group at the C3 position disrupts planar stacking (reducing aggregation-caused quenching) and maintains the indolenine core, which acts as a potent electron acceptor in Donor-


-Acceptor (D-

-A) systems. This note provides validated protocols for synthesizing the aldehyde scaffold and derivatizing it into two distinct classes of sensors: (A) Molecular Rotors for Viscosity Sensing (via Knoevenagel condensation) and (B) Reaction-Based Turn-On Sensors for Hydrazine (via Schiff base formation).

Introduction & Mechanistic Basis

The 3,3-dimethyl-3H-indole-2-carbaldehyde scaffold is a privileged intermediate in dye chemistry. Its reactivity is defined by two structural features:

  • The C2-Formyl Group: A highly reactive electrophile susceptible to condensation with active methylenes (creating hemicyanine-like push-pull dyes) or amines (creating hydrazone switches).

  • The Quaternary C3 Carbon: The gem-dimethyl groups prevent aromatization of the pyrrole ring, locking the nitrogen in an imine-like state that can be easily quaternized to form an indolium cation. This cation serves as a strong electron-withdrawing group (acceptor), enabling Intramolecular Charge Transfer (ICT).[1]

Strategic Synthesis Workflow

The following diagram outlines the conversion of the precursor (Fischer’s Base) to the aldehyde and its subsequent divergence into functional probes.

SynthesisWorkflow Base 2,3,3-Trimethylindolenine (Fischer's Base) VH Vilsmeier-Haack Formylation (POCl3 / DMF) Base->VH 0°C to 80°C Aldehyde 3,3-Dimethyl-3H-indole- 2-carbaldehyde (The Core Scaffold) VH->Aldehyde Hydrolysis Knoevenagel Knoevenagel Condensation (Active Methylene) Aldehyde->Knoevenagel Malononitrile Cat: Piperidine Schiff Schiff Base Reaction (Hydrazines/Amines) Aldehyde->Schiff 2,4-DNPH or Coumarin-Hydrazine ViscosityProbe Dicyanovinyl Probe (Viscosity/Mitochondria) Knoevenagel->ViscosityProbe Molecular Rotor TurnOnProbe Hydrazone Sensor (Hydrazine/pH Detection) Schiff->TurnOnProbe C=N Switch

Figure 1: Divergent synthesis pathways from the Fischer's Base precursor to functional fluorescent probes.

Preparation of the Scaffold

Target: 3,3-Dimethyl-3H-indole-2-carbaldehyde Reaction Type: Vilsmeier-Haack Formylation

Before synthesizing probes, one must isolate the aldehyde with high purity.[1] Commercial sources vary in quality; in-house synthesis is recommended for critical spectroscopic applications.

Protocol:

  • Reagents: 2,3,3-Trimethylindolenine (1.6 g, 10 mmol), POCl

    
     (1.1 mL, 12 mmol), Dry DMF (3 mL).
    
  • Setup: Flame-dried round-bottom flask under Argon atmosphere.

  • Procedure:

    • Cool DMF to 0°C in an ice bath.

    • Add POCl

      
       dropwise over 15 minutes. (Caution: Exothermic).[1] Stir for 30 min to form the Vilsmeier reagent (white slurry/solid).
      
    • Add 2,3,3-Trimethylindolenine dropwise.[1]

    • Heat the mixture to 80°C for 3 hours . The solution will turn deep yellow/orange.

    • Hydrolysis: Pour the reaction mixture onto 50g of crushed ice. Neutralize slowly with saturated NaOH or Na

      
      CO
      
      
      
      until pH ~7-8.
    • Extraction: Extract with CH

      
      Cl
      
      
      
      (3 x 30 mL). Wash organic layer with brine, dry over Na
      
      
      SO
      
      
      .
  • Purification: Flash column chromatography (Hexane:Ethyl Acetate, 10:1 to 5:1).

  • Yield: Expect ~70-80% of a pale yellow solid.

  • Validation:

    
    H NMR (CDCl
    
    
    
    ) should show a distinct singlet aldehyde peak at
    
    
    ~9.8-10.0 ppm.

Protocol A: Synthesis of a Viscosity-Sensitive "Molecular Rotor"

Mechanism: The condensation of the aldehyde with malononitrile creates a dicyanovinyl group. This molecule acts as a "molecular rotor." In low viscosity, the bond rotates freely, dissipating energy non-radiatively (dark). In high viscosity (e.g., cellular membranes, nucleic acids), rotation is restricted, turning fluorescence ON .[1]

Step-by-Step Methodology:

  • Reagents:

    • 3,3-Dimethyl-3H-indole-2-carbaldehyde (173 mg, 1.0 mmol)

    • Malononitrile (73 mg, 1.1 mmol)[1]

    • Piperidine (Catalytic amount, ~20

      
      L)[1]
      
    • Solvent: Ethanol (10 mL)

  • Reaction:

    • Dissolve the aldehyde and malononitrile in Ethanol.

    • Add piperidine.[2][3]

    • Reflux at 78°C for 4–6 hours . Monitor by TLC (the product will be highly colored/fluorescent compared to starting material).[1]

  • Work-up:

    • Cool to room temperature.[4] The product often precipitates upon cooling.

    • If precipitate forms: Filter and wash with cold ethanol.

    • If no precipitate: Evaporate solvent and recrystallize from EtOH/Hexane.

  • Quaternization (Optional but Recommended for Mitochondria Targeting):

    • To make the probe mitochondria-specific and red-shift the emission, react the isolated product with Methyl Iodide (MeI) in Acetonitrile at reflux for 12 hours. This creates the cationic indolium species.

  • Expected Data:

    • Appearance: Red/Orange solid.

    • Fluorescence: Weak in Methanol (low viscosity), Strong in Glycerol (high viscosity).[1]

Protocol B: Synthesis of a Ratiometric Hydrazine Sensor

Mechanism: Hydrazine (N


H

) is a toxic industrial chemical. This probe uses the aldehyde to form a hydrazone.[5][6][7] The specific design below uses a Coumarin-Indole hybrid. The coumarin acts as the donor, and the indole-aldehyde acts as the acceptor. Reaction with hydrazine cleaves or alters the linker, shifting the fluorescence.[1]

Step-by-Step Methodology:

  • Reagents:

    • 3,3-Dimethyl-3H-indole-2-carbaldehyde (1.0 eq)

    • 7-Diethylaminocoumarin-3-carbohydrazide (1.0 eq) (Synthesized from 7-diethylaminocoumarin-3-carboxylate + hydrazine hydrate).

    • Catalytic Acetic Acid (3 drops).[1]

    • Solvent: Ethanol (15 mL).

  • Reaction:

    • Combine the indole-aldehyde and the coumarin-hydrazide in ethanol.

    • Add acetic acid.[6][7]

    • Reflux for 4 hours .[2]

    • A heavy precipitate usually forms (the Schiff base).

  • Purification:

    • Filter the hot solution to collect the solid.

    • Wash with cold ethanol and diethyl ether.

  • Sensing Experiment (Validation):

    • Prepare a 10

      
      M stock solution of the probe in DMSO/PBS buffer (1:9).
      
    • Add Hydrazine (0–100 equiv).[1]

    • Observation: The probe typically exhibits a specific emission (e.g., 550 nm).[1] Upon reaction with hydrazine, the hydrazone bond cleaves or cyclizes, often resulting in a blue-shift (back to the coumarin emission at ~480 nm) or a "turn-off" of the ICT band.

Data Presentation & Quality Control

When characterizing these probes, summarize key photophysical data in the following format:

ParameterViscosity Probe (Protocol A)Hydrazine Sensor (Protocol B)[1]

(nm)
480 - 520 nm (Solvent dependent)450 - 500 nm

(nm)
550 - 650 nm520 - 580 nm (Shift upon reaction)
Stokes Shift Large (>80 nm)Moderate (~50 nm)
Quantum Yield (

)
Low in MeOH (<0.01); High in Glycerol (>0.[1]3)Low (Probe); High (Product)
Solubility DMSO, MeOH, AcetoneDMSO, Acetonitrile

Critical QC Checkpoints:

  • NMR Purity: Ensure no residual aldehyde peak (

    
     9.8) remains in the final probe.
    
  • Photostability: Irradiate the probe for 60 mins. Less than 10% bleaching is acceptable for biological imaging.

  • Selectivity: For Protocol B, test against other amines (En, TEA, Amino acids). The probe should be silent/unreactive to these, responding only to Hydrazine.

Troubleshooting Guide

  • Issue: Low yield in Vilsmeier-Haack formylation.

    • Solution: Ensure DMF is strictly anhydrous. Water destroys the Vilsmeier complex. Increase the POCl

      
       equivalents to 1.2 or 1.5.
      
  • Issue: Probe A (Viscosity) is fluorescent in low viscosity solvents.

    • Solution: The rotation is already restricted. This often happens if the "rotor" is too bulky. Switch from Malononitrile to a smaller acceptor or check for aggregation (dilute the sample).[1]

  • Issue: Probe B (Hydrazine) has slow response time.

    • Solution: The Schiff base hydrolysis/reaction can be slow at neutral pH. Perform the assay at pH 7.4 with a slight co-solvent (DMSO) to ensure solubility, or test slightly acidic conditions (pH 5-6) which often catalyze hydrazone exchange.[1]

References

  • Vilsmeier-Haack Synthesis of Indole-3-carboxaldehydes (Analogous mechanism for 2-CHO)

    • Organic Syntheses, Coll.[1][4] Vol. 4, p.539 (1963).[1]

    • [1]

  • Fluorescent Probes for Hydrazine Detection

    • RSC Advances, 2014, 4, 30363-30367.[1] "A highly selective and sensitive fluorescent probe for the detection of hydrazine in living cells."

  • Molecular Rotors and Viscosity Sensing

    • Journal of Materials Chemistry C, 2016, 4, 2925-2935.[1] "Small-molecule fluorescent probes for specific detection of viscosity."

  • Hemicyanine Dye Synthesis (General Protocol)

    • Molecules, 2012, 17(10), 11507-11521.[1] "Synthesis and Spectral Properties of New Hemicyanine Dyes."

    • [1]

Sources

Troubleshooting & Optimization

Technical Support: Stability Optimization for 4,6-Dimethylindole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: IND-CHO-STAB-001 Status: Active Agent: Senior Application Scientist[1]

Executive Summary & Molecule Profile

Compound: 4,6-Dimethylindole-2-carbaldehyde Primary Challenge: This molecule possesses a "push-pull" electronic conflict.[1] The electron-rich indole core (enhanced by 4,6-dimethyl donation) fights against the electron-withdrawing aldehyde at the C2 position.[1] Result: The compound is thermodynamically unstable in solution, prone to autoxidation (to carboxylic acid) and acid-catalyzed dimerization at the C3 position.

This guide provides a self-validating system to stabilize, store, and recover your compound.

Diagnostic Troubleshooting (FAQ)

Use this decision matrix to identify the specific degradation mode affecting your sample.

Q1: My solution has turned from pale yellow to pink/brown. Is it usable?
  • Diagnosis: This indicates oxidative polymerization . The "pinking" is often due to the formation of trace indolyl-radical species or quinoid-like impurities.[1]

  • Action: If the color is faint, repurify immediately (See Protocol A). If dark brown/black, the sample is likely >50% degraded and should be discarded.

Q2: I see a new peak in HPLC eluting earlier than my product.
  • Diagnosis: Autoxidation to Carboxylic Acid . The aldehyde (CHO) has oxidized to the acid (COOH), which is more polar and elutes earlier on Reverse Phase (C18) columns.

  • Action: Check your solvent pH. Acidic solvents accelerate this. Switch to an inert atmosphere (Argon).

Q3: I see a new peak eluting later (higher retention time).
  • Diagnosis: Dimerization .[2] Two indole units have coupled, likely via the C3 position.[3] This is common in concentrated solutions or acidic environments.

  • Action: Dilute your stock solution. High concentrations favor second-order kinetic dimerization.[1]

Logic Tree: Troubleshooting Workflow

Troubleshooting Start Issue Detected ColorChange Color Change (Pink/Brown) Start->ColorChange HPLC_Shift HPLC Peak Shift Start->HPLC_Shift Polymerization Diagnosis: Radical Polymerization ColorChange->Polymerization EarlyElution Early Eluting Peak (More Polar) HPLC_Shift->EarlyElution LateElution Late Eluting Peak (Less Polar) HPLC_Shift->LateElution Oxidation Diagnosis: Autoxidation (Aldehyde -> Acid) EarlyElution->Oxidation Dimerization Diagnosis: Dimerization (C3-C3 or C3-C2 Coupling) LateElution->Dimerization Action1 Action: Purge O2 (Argon) Add BHT (0.1%) Oxidation->Action1 Action2 Action: Check Solvent pH Dilute Sample Dimerization->Action2 Action3 Action: Recrystallize (Protocol A) Polymerization->Action3

Caption: Diagnostic logic flow for identifying degradation modes based on visual and chromatographic evidence.[1]

Stability Mechanisms & Degradation Pathways[1][2]

Understanding why degradation happens allows you to prevent it.

  • Autoxidation (Radical Chain Reaction): Aldehydes possess a labile C-H bond. In the presence of trace metals or light, a radical is formed. The 4,6-dimethyl groups donate electron density, stabilizing the radical intermediate and actually accelerating this process compared to unsubstituted indole [1].

  • C3-Reactivity: Although the C2-aldehyde is electron-withdrawing, the indole C3 position remains nucleophilic.[1] In the presence of protons (H+), the aldehyde oxygen is protonated, making the carbonyl carbon highly electrophilic. A second indole molecule attacks this carbon, leading to dimers [2].

DegradationPath IndoleCHO 4,6-Dimethylindole-2-CHO Radical Acyl Radical (Intermediate) IndoleCHO->Radical hv / O2 / Metals Dimer Bis-Indolyl Dimer IndoleCHO->Dimer H+ (Acid Catalysis) Peracid Peracid Radical->Peracid + O2 Acid Indole-2-COOH (Oxidation Product) Peracid->Acid + Indole-CHO

Caption: Primary degradation pathways: Radical-mediated autoxidation (top) and Acid-catalyzed dimerization (bottom).[1]

Solvent Compatibility & Storage Matrix

Critical Rule: Avoid chlorinated solvents (CHCl₃, DCM) for long-term storage. They slowly decompose to form HCl, which catalyzes dimerization.

SolventStability RatingNotesRecommended Additive
DMSO ⭐⭐⭐⭐ (High)Good solubility, but hygroscopic.[1] Water promotes hydrates.Molecular Sieves (3Å)
Acetonitrile ⭐⭐⭐⭐⭐ (Best)Inert, non-protic, easy to remove.None
Methanol/Ethanol ⭐⭐ (Low)Can form hemiacetals with the aldehyde.Avoid for storage
Chloroform ⭐ (Risk)Often acidic. Promotes dimerization.Stabilize with Amylene
Water/Buffer ⭐ (Risk)Poor solubility. pH dependent stability.EDTA (to chelate metals)

Experimental Protocols

Protocol A: Rescue Purification (Recrystallization)

Use this if your solid has turned pink but is not fully degraded.

  • Dissolve: Dissolve crude solid in minimal hot Ethanol (60°C).

  • Filter: If there are dark insoluble particles (polymers), filter hot.

  • Precipitate: Add warm water dropwise until slight turbidity appears.

  • Cool: Allow to cool slowly to Room Temperature, then 4°C.

  • Wash: Filter crystals and wash with cold 10% EtOH/Water.

  • Dry: Vacuum dry in the dark.

Protocol B: Preparation of "Fortified" Stock Solution

For biological assays where stability >24 hours is required.

  • Solvent Choice: Use anhydrous DMSO or Acetonitrile.

  • De-gas: Sparge solvent with Argon gas for 15 minutes to remove dissolved Oxygen.

  • Additive: Add BHT (Butylated hydroxytoluene) at 0.05% w/v. BHT acts as a radical scavenger, terminating the autoxidation chain [3].

  • Storage: Aliquot into amber glass vials with PTFE-lined caps. Store at -20°C.

References

  • Sundberg, R. J. (1996). The Chemistry of Indoles. Academic Press. (Foundational text on indole reactivity and electron density effects of substituents).

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley. (Mechanisms of electrophilic substitution at C3 vs C2).

  • Sigma-Aldrich Technical Library. (n.d.). Handling Air-Sensitive Reagents. (Standard protocols for stabilizing aldehydes).

  • BenchChem. (2025).[4] Purification techniques for indole aldehydes. (Specific protocols for recrystallization of indole derivatives).

Sources

Preventing air oxidation of indole-2-carbaldehydes to carboxylic acids

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Preventing Autoxidation of Indole-2-Carbaldehydes Ticket Priority: High (Yield Critical)

Triage & Diagnosis: Is Your Sample Compromised?

Before implementing preservation protocols, confirm the state of your material. Indole-2-carbaldehyde (and its derivatives) are electron-rich heteroaromatic aldehydes. They are susceptible to autoxidation , converting the desired aldehyde into the corresponding indole-2-carboxylic acid .

Detection Matrix
Diagnostic ToolObservation (Aldehyde - Pure)Observation (Oxidized - Acid Contaminated)
Visual Inspection Crystalline solid (often off-white/yellow).Darkening color (brown/orange crust); amorphous texture.
TLC (Silica) Distinct spot, typically

0.4–0.6 (Hex/EtOAc).
Streaking from baseline; new spot at baseline (acid).

H NMR
Sharp singlet at

9.8–10.2 ppm
(CHO).
Broad singlet at

11.0–13.0 ppm
(COOH); loss of CHO integral.
Solubility Soluble in DCM, EtOAc, warm alcohols.Decreased solubility in non-polar solvents; soluble in aq. base.

Root Cause Analysis: The Autoxidation Mechanism[1]

Why is this happening? Indole-2-carbaldehydes do not require a specific oxidant to degrade; atmospheric oxygen (


) is sufficient. This process is a radical chain reaction  initiated by light or trace metals and propagated by the electron-rich nature of the indole ring, which stabilizes the intermediate radicals.
The "Silent Killer" Pathway

The aldehyde hydrogen is abstracted to form an acyl radical.[1] This reacts with oxygen to form a peroxy radical, eventually leading to a peracid.[1] The peracid is a strong oxidant that reacts with another molecule of aldehyde to produce two molecules of carboxylic acid.

OxidationMechanism Start Indole-2-CHO Radical Acyl Radical (Ind-C•=O) Start->Radical Initiation (hν / Trace Metal / O₂) Peroxy Peroxy Radical (Ind-C(OO•)=O) Radical->Peroxy + O₂ Peracid Peracid Intermediate (Ind-C(OOH)=O) Peroxy->Peracid + Indole-2-CHO (H-Abstraction) Peracid->Radical Chain Propagation End Indole-2-COOH (Carboxylic Acid) Peracid->End + Indole-2-CHO (Baeyer-Villiger Type)

Figure 1: Radical chain mechanism of aldehyde autoxidation. Note that one molecule of peracid converts a second molecule of aldehyde into acid, accelerating the degradation exponentially.

Prevention Protocols: The "Inert Pack-Down"

Once synthesized, the stability of indole-2-carbaldehyde is binary: it is stable if stored correctly, and fleeting if mistreated.

Protocol A: Long-Term Storage (The Gold Standard)
  • Atmosphere: Argon is superior to Nitrogen (Argon is heavier than air and blankets the crystals).

  • Temperature: Store at -20°C . Oxidation rates drop significantly at lower temperatures.

  • Container: Amber glass vials with Teflon-lined caps. Tape the cap with Parafilm or electrical tape to prevent oxygen diffusion.

Protocol B: Handling in Solution

CRITICAL WARNING: Do NOT leave indole-2-carbaldehyde in solution (especially in ethers like THF or Diethyl Ether) overnight on the bench. Ethers often contain trace peroxides which act as initiators for the radical chain mechanism described above.

  • Solvent Choice: If solution storage is unavoidable, use degassed Dichloromethane (DCM) or Toluene.

  • Additives: For extremely sensitive derivatives, add a stabilizer like BHT (Butylated hydroxytoluene) (0.1 mol%) to scavenge radicals.

Troubleshooting Synthesis & Purification

The most common point of failure is Chromatography . Silica gel is slightly acidic (


) and has a massive surface area with adsorbed oxygen. This environment catalyzes the oxidation of sensitive aldehydes.
Issue: "My product decomposed on the column."

Solution: Neutralize your stationary phase or switch methods.

Method 1: The "Buffered Silica" Technique
  • Prepare your eluent system (e.g., Hexane/EtOAc).[2]

  • Add 1% Triethylamine (Et3N) to the eluent.

  • Flush the silica column with this solution before loading your sample.

  • Run the column. The Et3N neutralizes acidic sites on the silica.

Method 2: Bisulfite Adduct Purification (Chromatography-Free)

If your aldehyde is contaminated with acid, chromatography might be difficult due to streaking. Use chemistry to separate them.[2][3][4][5][6]

  • Dissolve crude mixture in minimal ethanol.

  • Add saturated aqueous Sodium Bisulfite (

    
    ) .
    
  • The aldehyde forms a water-soluble bisulfite adduct; the acid and other impurities remain organic-soluble.

  • Wash the aqueous layer with Ether/DCM (removes impurities).

  • Basify the aqueous layer (pH > 10) with Carbonate/Hydroxide to break the adduct.

  • Extract the regenerated, pure aldehyde into DCM.

Purification Decision Tree

PurificationLogic Start Crude Indole-2-CHO Check Is it >80% Pure by NMR? Start->Check Recryst Recrystallization (EtOH/H₂O or Toluene) Check->Recryst Yes Sensitive Is it Acid Sensitive? Check->Sensitive No NeutralCol Neutral Alumina Column OR Silica + 1% Et₃N Sensitive->NeutralCol Yes (Decomposes on TLC) Bisulfite Bisulfite Adduct Method Sensitive->Bisulfite No (Stable but impure)

Figure 2: Strategic workflow for purifying indole-2-carbaldehydes to minimize oxidative loss.

Frequently Asked Questions (FAQ)

Q: Can I reverse the oxidation if I have the carboxylic acid? A: Not directly. You cannot "oxidize it back." You would need to reduce the carboxylic acid to the alcohol (using


 or Borane) and then re-oxidize it to the aldehyde (using mild conditions like IBX or Swern). It is usually more efficient to discard and restart if the degradation is >50%.

Q: My solid turned brown on the outside. Is the whole bottle ruined? A: Likely not. Autoxidation in solids is often limited to the surface crystal lattice where oxygen contact occurs.

  • Fix: Wash the solid with a small amount of cold ether or hexane. The oxidized acid and colored impurities are often more soluble or will wash away, leaving the crystalline aldehyde behind. Recrystallize immediately.

Q: Why does the 2-position oxidize faster than the 3-position? A: While Indole-3-carbaldehyde is also stable, the 2-position is adjacent to the indole NH. The electron density and the ability of the indole ring to stabilize radical intermediates at the 2-position (via resonance with the nitrogen lone pair) facilitate the H-abstraction step required for autoxidation [1].

Q: I am doing a Vilsmeier-Haack reaction. When does the oxidation happen? A: Usually during the quenching/workup step. The intermediate iminium salt is stable. Once hydrolyzed to the aldehyde, exposure to air at high pH or on acidic silica during workup is the danger zone. Keep workups rapid and keep the crude material under inert gas.

References

  • Mechanism of Aldehyde Autoxidation: Lair, A., et al. "Radical-chain mechanism for aldehyde autoxidation."[1] Journal of Organic Chemistry. (General mechanism validation).

  • Indole-2-Carbaldehyde Properties & Handling: Sigma-Aldrich Technical Data Sheet: Indole-2-carboxaldehyde.[7]

  • Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.
  • Silica Gel Acidity & Modification: Nagy, V., et al. "Isolation and purification of acid-labile carotenoid 5,6-epoxides on modified silica gels."[4] Phytochemical Analysis, 2009.[4] (Validates the use of neutralized silica for acid-sensitive compounds).

Sources

Troubleshooting low yields in 4,6-dimethylindole-2-formylation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Indole Functionalization Subject: Troubleshooting Low Yields in 4,6-Dimethylindole-2-Formylation Ticket ID: IND-CHO-002 Responder: Dr. A. Vance, Senior Application Scientist

Executive Summary

If you are experiencing low yields (<30%) or complex mixtures when attempting to synthesize 4,6-dimethylindole-2-carboxaldehyde , the root cause is almost certainly regioselectivity mismatch or lithiated species instability .

  • The Trap: Standard formylation conditions (Vilsmeier-Haack) favor the C3 position. The steric hindrance from the C4-methyl group in your substrate does not sufficiently block C3 attack, leading to isomer mixtures or polymerization.

  • The Solution: You must switch to a Directed Ortho-Metalation (DoM) strategy using an

    
    -protecting group (Boc) to force C2 selectivity.
    

Part 1: Diagnostic Matrix

Identify your failure mode before proceeding.

SymptomProbable CauseCorrective Action
Major product is C3-isomer (Aldehyde proton singlet at ~9.9 ppm, no C3-H signal).Used Vilsmeier-Haack (

/DMF). Indoles are naturally nucleophilic at C3.
STOP. Switch to

-Boc/Lithiation route (See Protocol A).
Recovery of starting material after Lithiation attempt.Wet THF or inactive

-BuLi. The lithiated intermediate quenched before DMF addition.
Titrate

-BuLi. Distill THF over Na/Benzophenone.
Black tar / Polymerization upon workup.Acid sensitivity. 4,6-dimethylindole is electron-rich and acid-labile.Quench with basic buffer (

). Avoid strong acid deprotection.
Mixture of C2 and C3 aldehydes. Used "Dianion" method (Lithiation of free N-H indole) without strict temp control.Use

-Boc protection to lock the directing group.

Part 2: The Technical Deep Dive

The Regioselectivity Problem (Why Vilsmeier Fails)

The Vilsmeier-Haack reaction relies on electrophilic attack by the chloroiminium ion. Indoles are enamine-like, making C3 the site of highest electron density (HOMO coefficient is largest at C3).

  • 4,6-Dimethyl Effect: The methyl groups at C4 and C6 are electron-donating, making the ring more nucleophilic than unsubstituted indole. While the C4-methyl provides some steric bulk, it is insufficient to overcome the electronic preference for C3 [1].

  • Consequence: Attempting direct Vilsmeier on 4,6-dimethylindole results in the 3-formyl isomer or inseparable C2/C3 mixtures.

The Solution: Directed Ortho-Metalation (DoM)

To achieve high yields (>70%) of the C2-aldehyde , you must reverse the natural reactivity using a directing group. The


-Boc group  is superior here because the carbonyl oxygen coordinates with Lithium, stabilizing the transition state for C2-deprotonation [2].

The Validated Pathway:

  • Protection:

    
    -Boc-4,6-dimethylindole.
    
  • Lithiation: C2-Lithiation using

    
    -BuLi or 
    
    
    
    -BuLi (DoM).
  • Formylation: Quench with DMF.

  • Deprotection: Removal of Boc (thermal or mild acid).

Part 3: Validated Experimental Protocol

Target: 4,6-dimethylindole-2-carboxaldehyde Method:


-Boc Directed Lithiation
Step 1: -Boc Protection
  • Reagents: 4,6-dimethylindole (1.0 eq),

    
     (1.2 eq), DMAP (0.1 eq), 
    
    
    
    (1.5 eq), DCM.
  • Procedure: Stir at RT for 4 hours. Wash with dilute HCl and Brine.

  • Checkpoint: Quantitative yield expected. Product should be a crystalline solid.

Step 2: Lithiation & Formylation (The Critical Step)
  • Setup: Flame-dried glassware, Argon atmosphere.

  • Solvent: Anhydrous THF (Freshly distilled or from SPS). Critical: Water content must be <50 ppm.

  • Reagent:

    
    -Butyllithium (
    
    
    
    -BuLi) in hexanes. Titrate before use.

Protocol:

  • Dissolve

    
    -Boc-4,6-dimethylindole (1.0 eq) in THF (0.2 M concentration).
    
  • Cool to -78°C (Dry ice/Acetone). Do not rush this cooling.

  • Add

    
    -BuLi (1.1 eq) dropwise over 20 mins. Keep internal temp < -70°C.
    
    • Why? The C2-lithio species is stable at -78°C. At higher temps, the Boc group can undergo "anionic Fries rearrangement" to the C2 position, killing the reaction [3].

  • Stir at -78°C for 1 hour .

  • Add anhydrous DMF (1.5 eq) dropwise.

  • Allow to warm to 0°C over 2 hours.

  • Quench: Add saturated aqueous

    
    .
    
Step 3: Deprotection
  • Method: The Boc group on the indole-2-carboxaldehyde is often labile.

  • Option A (Thermal): Heat the crude

    
    -Boc aldehyde in vacuum (150-160°C) – Boc falls off as isobutylene/
    
    
    
    .
  • Option B (Chemical): TFA/DCM (1:4) at 0°C. Warning: 4,6-dimethylindole is acid-sensitive. Monitor by TLC every 5 mins and quench immediately with

    
     upon completion.
    

Part 4: Visualizing the Workflow

The following diagram illustrates the decision logic and chemical pathway for C2-selectivity.

IndoleFormylation Start Start: 4,6-Dimethylindole Decision Select Strategy Start->Decision VH_Path Vilsmeier-Haack (POCl3 / DMF) Decision->VH_Path Direct Formylation DoM_Path Directed Lithiation (N-Protection) Decision->DoM_Path Regiocontrol Reqd. VH_Result FAILURE: C3-Aldehyde (Major Product) VH_Path->VH_Result Step1 1. N-Boc Protection (Boc2O, DMAP) DoM_Path->Step1 Step2 2. Lithiation (-78°C) (n-BuLi, THF) Step1->Step2 Directing Group Active Step3 3. Formylation (DMF Quench) Step2->Step3 C2-Li Species Step4 4. Deprotection (TFA or Thermal) Step3->Step4 N-Boc Aldehyde Final Success: 4,6-Dimethylindole-2-carboxaldehyde Step4->Final

*Caption: Logical workflow for regioselective C2-formylation. The Vilsmeier route is a dead-end for C2 targets; the N-Boc Lithiation pathway is the

Technical Support Center: Purification of 4,6-Dimethyl-1H-indole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: IND-CHO-46-PUR Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Optimization of purification workflows for substituted indole-2-carboxaldehydes.

Executive Summary: The Molecule at a Glance

Purifying 4,6-dimethyl-1H-indole-2-carbaldehyde presents a specific set of competing chemical challenges. Unlike simple aromatics, this molecule features an electron-rich indole core (sensitized by the 4,6-dimethyl donation) coupled with a reactive carbonyl at the C2 position.

Key Stability Risks:

  • Oxidation: The C2-aldehyde is prone to auto-oxidation to the corresponding carboxylic acid (4,6-dimethyl-1H-indole-2-carboxylic acid), typically observed as a darkening of the solid from pale yellow to brown/red.

  • Acid Sensitivity: While the electron-withdrawing aldehyde stabilizes the ring somewhat, the indole nitrogen remains susceptible to protonation and subsequent polymerization in strong acidic media.

  • Aldol Condensation: In the presence of strong bases, the aldehyde can undergo self-condensation.

Recommended Purity Thresholds:

  • >98% (HPLC): Required for biological assays or late-stage functionalization.

  • >95% (NMR): Acceptable for use as a synthetic intermediate.

Decision Matrix: Selecting Your Method

Do not apply a "one-size-fits-all" approach. Select your protocol based on the current state of your crude material and your available quantity.

PurificationStrategy Start Start: Analyze Crude Material PurityCheck Est. Purity (NMR/LCMS) Start->PurityCheck HighPurity > 80% Purity PurityCheck->HighPurity LowPurity < 80% Purity PurityCheck->LowPurity ScaleCheck Scale LargeScale > 500 mg ScaleCheck->LargeScale SmallScale < 500 mg ScaleCheck->SmallScale HighPurity->ScaleCheck Bisulfite Method B: Bisulfite Adduct (Chemical Purification) LowPurity->Bisulfite Aldehyde is major component Column Method C: Flash Chromatography (Buffered Silica) LowPurity->Column Complex mixture Recryst Method A: Recrystallization (EtOH/H2O) LargeScale->Recryst SmallScale->Column

Figure 1: Workflow decision tree for indole-aldehyde purification.

Method A: Recrystallization (The Scalable Standard)

Best For: High-quantity batches (>1g) with moderate starting purity. Principle: Exploits the steep solubility curve of indole aldehydes in aqueous alcohols.

Protocol:

  • Dissolution: Place crude solid in a flask. Add Ethanol (95%) or Methanol . Heat to reflux until dissolved.

    • Note: Use the minimum amount of hot solvent. If insoluble particles remain, filter hot through a glass frit.

  • Precipitation: Remove from heat. While stirring, dropwise add warm water until a persistent turbidity (cloudiness) just appears.

  • Re-solubilization: Add a few drops of hot ethanol to clear the solution.

  • Crystallization: Allow to cool slowly to room temperature, then move to 4°C (fridge) for 4-12 hours.

  • Collection: Filter the pale yellow needles/solid. Wash with cold 30% EtOH/Water.

Troubleshooting (Q&A):

Q: My product "oiled out" (formed a sticky goo) instead of crystallizing. Why? A: This occurs if the water was added too quickly or the concentration is too high, causing the compound to crash out as an amorphous liquid before organizing into a lattice.

  • Fix: Re-heat the mixture until the oil dissolves. Add a small "seed crystal" of pure product (if available) or scratch the glass wall with a spatula to induce nucleation. Cool very slowly (wrap the flask in a towel).

Q: The crystals are colored (red/brown). A: This indicates oxidation products.

  • Fix: Wash the crystals with a small amount of cold solvent. If color persists, perform a "charcoal filtration": Dissolve in hot ethanol, add activated carbon, stir for 5 mins, filter hot through Celite, then proceed with crystallization.

Method B: Sodium Bisulfite Purification (The Chemical Filter)

Best For: Removing non-aldehyde impurities (starting indoles, isomers) without chromatography. Principle: Aldehydes react reversibly with sodium bisulfite (NaHSO₃) to form water-soluble (or precipitating) sulfonate adducts.[1] Impurities remain in the organic layer.

Protocol:

  • Formation: Dissolve crude mixture in Ethyl Acetate (EtOAc) .

  • Extraction: Add an equal volume of saturated aqueous NaHSO₃ . Shake vigorously for 5-10 minutes.

    • Observation: A white solid (the adduct) may precipitate at the interface.[2] This is normal for lipophilic aldehydes like 4,6-dimethylindole-2-carbaldehyde [1].

  • Separation:

    • If solid forms: Filter the solid.[2][3][4] Wash with EtOAc (to remove impurities) and Ether.

    • If no solid: Separate layers.[3][4][5][6][7] The product is in the Aqueous layer.[3] Keep the aqueous; discard the organic.

  • Regeneration:

    • Suspend the solid (or take the aqueous layer) in fresh EtOAc.

    • Slowly add 10% Na₂CO₃ or NaOH (aq) while stirring until pH > 10. This reverses the adduct.[1][3][7]

  • Recovery: Separate the organic layer.[3][4][5][6] Extract aqueous layer 2x with EtOAc.[5] Dry combined organics over Na₂SO₄ and concentrate.

BisulfiteWorkflow Crude Crude Mixture (in EtOAc) Bisulfite Add Sat. NaHSO3 Crude->Bisulfite PhaseSep Phase Separation Bisulfite->PhaseSep OrganicWaste Organic Layer (Impurities) PhaseSep->OrganicWaste Discard Adduct Bisulfite Adduct (Aqueous or Solid) PhaseSep->Adduct Keep BaseTreat Add Base (pH > 10) + Fresh EtOAc Adduct->BaseTreat FinalProd Pure Aldehyde (in EtOAc) BaseTreat->FinalProd

Figure 2: Chemical purification logic using the Bisulfite trap-and-release method.

Troubleshooting (Q&A):

Q: I lost my product! It's not in the organic layer after regeneration. A: The regeneration pH was likely too low. The adduct is stable at neutral pH.

  • Fix: Ensure the aqueous phase is distinctly basic (pH 10-12) before extraction. Use a pH strip to verify.[7]

Q: A solid formed between the layers and clogged my funnel. A: That solid is your product adduct. Because 4,6-dimethylindole is lipophilic, the adduct often crashes out rather than dissolving in water [2].

  • Fix: Do not discard! Filter the biphasic mixture through a sintered glass funnel to collect the solid. Wash this solid with EtOAc, then proceed to the Regeneration step.

Method C: Flash Chromatography (Silica Gel)

Best For: Small scales or complex mixtures where side-products are polar. Risk: Silica is slightly acidic and can degrade indoles over time.

Protocol:

  • Stationary Phase: Standard Silica Gel (60 Å).

  • Eluent: Gradient of Hexanes : Ethyl Acetate .[5]

    • Start: 95:5 (Hex:EtOAc).

    • Ramp to: 70:30 (Hex:EtOAc).

  • Loading: Dissolve in minimal DCM or toluene. Do not load in pure EtOAc (bands will broaden).

Troubleshooting (Q&A):

Q: The compound streaks on the column or stays at the baseline. A: The indole NH or the aldehyde might be interacting strongly with silanols.

  • Fix: Neutralize the silica. Pre-wash the column with 1% Triethylamine (TEA) in Hexanes, then run your gradient without TEA (to avoid aldol condensation of the aldehyde). Alternatively, use neutral alumina.

Storage and Stability Data

Once purified, the stability of 4,6-dimethyl-1H-indole-2-carbaldehyde is the next challenge.

ParameterRecommendationReason
Temperature -20°C (Long term)Retards oxidation rates.
Atmosphere Argon or NitrogenAldehydes oxidize to carboxylic acids in air.[8]
Container Amber GlassProtects from UV-induced radical formation.
Solution State Avoid storage in solutionAldehydes in solution (especially CDCl₃ for NMR) oxidize rapidly due to trace acid/oxygen.
References
  • BenchChem. (2025).[7][8] Efficient Aldehyde Removal by Liquid-Liquid Extraction with Sodium Bisulfite. Retrieved from

  • Boucher, M. M., et al. (2017).[3] "Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures." Organic Process Research & Development, 21(9), 1394–1403.[3] Retrieved from

  • ChemicalBook. (2024). Indole-2-carboxaldehyde Properties and Recrystallization Data. Retrieved from

  • MedChemExpress. (2024). Indole-2-carbaldehyde Storage and Stability. Retrieved from

Sources

Recrystallization solvents for dimethylindole-2-carboxaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Recrystallization Guide for Dimethylindole-2-carboxaldehyde

Executive Summary & Chemical Profile

Subject: Dimethylindole-2-carboxaldehyde (Generic structure covers isomers like 4,6-dimethyl or 5,7-dimethyl variants).[1][2] Application: Intermediate in pharmaceutical synthesis (e.g., kinase inhibitors, anti-viral agents).[1][2]

Chemical Context: Indole-2-carboxaldehydes are moderately polar heteroaromatic compounds.[2] They possess a hydrogen bond donor (indole N-H) and a hydrogen bond acceptor (carbonyl C=O).[1][2]

  • Challenge: The electron-rich indole ring makes these compounds susceptible to oxidative degradation (browning) and acid-catalyzed polymerization.[2]

  • Solubility Profile: Soluble in polar organic solvents (DMSO, DMF, warm ethanol/methanol); moderately soluble in ethyl acetate and dichloromethane; insoluble in water and non-polar alkanes (hexane/heptane).[1][2]

Solvent Selection Strategy

The choice of solvent is dictated by the "Like Dissolves Like" principle, balanced against the compound's tendency to "oil out" (separate as a liquid rather than a crystal).

Primary Solvent Systems
Solvent SystemTypeSuitabilityMechanism of Action
Ethanol (95% or Absolute) Single SolventHigh Excellent thermal gradient solubility.[2] The hydroxyl group interacts with the aldehyde/amine, while the ethyl chain accommodates the lipophilic dimethylindole core.
Methanol Single SolventModerate Good for more polar variants.[2][3] Lower boiling point (

) limits the temperature range for dissolving stubborn impurities.[1]
Ethyl Acetate / Hexane Solvent PairHigh "Standard" non-polar/polar pair.[2] Ethyl acetate dissolves the compound; Hexane acts as the anti-solvent to force precipitation.
Ethanol / Water Solvent PairModerate Water acts as a strong anti-solvent.[2] Risk:[1][4][5][6][7][8][9] High probability of oiling out if water is added too quickly.[2]
Toluene Single SolventSpecialized Useful for highly lipophilic impurities.[2] High boiling point (

) allows for high-temperature dissolution but makes drying crystals difficult.[1][2]

Detailed Experimental Protocols

Protocol A: Single-Solvent Recrystallization (Ethanol)

Best for: Routine purification of crude solids with minor impurities.[1][2]

  • Preparation: Place crude dimethylindole-2-carboxaldehyde in an Erlenmeyer flask. Add a magnetic stir bar.[2]

  • Dissolution: Add hot Ethanol dropwise while heating the flask on a hot plate/block (set to

    
    ).
    
    • Critical: Add only enough solvent to just dissolve the solid at boiling point.

  • Filtration (Optional): If insoluble black specks remain, perform a hot filtration through a pre-warmed glass funnel or a plug of cotton.[1][2]

  • Crystallization: Remove from heat. Cap the flask loosely.

    • Allow to cool to room temperature slowly (over 30–60 mins). Rapid cooling traps impurities.[2]

    • Once at room temp, place in an ice bath (

      
      ) for 20 minutes to maximize yield.
      
  • Isolation: Filter via vacuum filtration (Buchner funnel).[2] Wash with a small amount of ice-cold Ethanol.[2]

Protocol B: Two-Solvent Recrystallization (Ethyl Acetate / Hexane)

Best for: Oily crudes or when single solvents fail.[1][2]

  • Dissolution: Dissolve the crude solid in the minimum amount of boiling Ethyl Acetate.

  • Precipitation: While keeping the solution hot (but not boiling vigorously), add hot Hexane (or Heptane) dropwise.

    • Stop Point: Stop adding Hexane the moment a persistent cloudiness (turbidity) appears.

  • Clarification: Add one drop of Ethyl Acetate to clear the solution.[2]

  • Cooling: Allow to cool undisturbed. The lower polarity of the mixture forces the indole to crystallize as the temperature drops.

Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a liquid blob at the bottom) instead of crystallizing. How do I fix this? Diagnosis: This occurs when the compound separates from the solution at a temperature above its melting point.[9] This is common with indole aldehydes in aqueous mixtures.[2] Corrective Action:

  • Re-heat: Bring the mixture back to a boil until the oil redissolves.

  • Add Solvent: Add a small amount of the "good" solvent (e.g., Ethanol or Ethyl Acetate) to lower the saturation point.

  • Seed: Cool very slowly. When the temperature is just below the melting point, add a "seed crystal" of pure product to provide a nucleation site.

  • Vigorous Stirring: Sometimes rapid stirring can induce crystallization in the oil phase.[2]

Q2: The crystals are turning red or brown during drying. Diagnosis: Indoles are electron-rich and prone to oxidation (forming quinoidal species) or acid-catalyzed polymerization.[2] Corrective Action:

  • Acidity Check: Ensure your glassware is acid-free.[2] Trace acids from cleaning can catalyze decomposition.[2]

  • Darkness: Dry the crystals in the dark or wrap the flask in foil.

  • Inert Gas: Perform the recrystallization under a nitrogen atmosphere if the compound is particularly sensitive.

Q3: My yield is very low (<50%). Diagnosis: The compound is likely too soluble in the cold solvent. Corrective Action:

  • Concentrate: Evaporate 30–50% of the solvent from the mother liquor and cool again to obtain a "second crop."

  • Solvent Switch: If using Ethanol, switch to an Ethanol/Water mixture to decrease solubility.[1][2]

Decision Logic for Troubleshooting (Visualization)

RecrystallizationTroubleshooting Start Start: Recrystallization Issue IssueType Identify the Problem Start->IssueType OilingOut Problem: Oiling Out (Liquid separates hot) IssueType->OilingOut ColorImpurity Problem: Colored Impurities (Red/Brown) IssueType->ColorImpurity NoCrystals Problem: No Crystals Forming IssueType->NoCrystals AddSolvent Action: Add more 'Good' Solvent OilingOut->AddSolvent Solution 1 Charcoal Action: Hot Filtration with Activated Charcoal ColorImpurity->Charcoal Remove Impurities InertAtm Action: Use Nitrogen Atmosphere ColorImpurity->InertAtm Prevent Oxidation ScratchGlass Action: Scratch Glass with Rod NoCrystals->ScratchGlass Induce Nucleation SeedCrystal Action: Add Seed Crystal at T < MP AddSolvent->SeedCrystal If persists EvapSolvent Action: Evaporate Solvent (Concentrate) ScratchGlass->EvapSolvent If fails

Caption: Decision tree for troubleshooting common recrystallization failures in indole derivatives.

References

  • Organic Syntheses, Coll.[2][10] Vol. 4, p. 539 (1963); Vol. 39, p. 30 (1959). Indole-3-carboxaldehyde.[1][2] Describes the Vilsmeier-Haack formylation and purification of indole aldehydes using ethanol and water systems.[2] [1]

  • Sigma-Aldrich Technical Bulletin. Indole-2-carboxaldehyde Product Information. Provides physical property data and solubility parameters for indole-2-carboxaldehyde derivatives. [1][2]

  • University of Rochester, Department of Chemistry. Tips and Tricks: Recrystallization. A comprehensive guide on solvent selection logic (Ethanol vs. Ethyl Acetate) for polar organic compounds. [1]

  • Beilstein Journal of Organic Chemistry. Synthesis of 1-indolyl-3,5,8-substituted γ-carbolines. Discusses the purification of substituted indole-2-carboxaldehydes. [Source: Beilstein J. Org.[2] Chem.]([Link])

Sources

Overcoming steric hindrance in 4,6-dimethylindole reactions

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Status: OPEN Subject: Overcoming Steric Hindrance in 4,6-Dimethylindole (4,6-DMI) Functionalization Assigned Specialist: Senior Application Scientist, Indole Chemistry Division

Executive Summary: The "Peri-Effect" Challenge

Welcome to the technical support hub for 4,6-dimethylindole. If you are experiencing low yields or failed reactions at the C3 position, you are likely battling the C4-Methyl Peri-Effect .

While the methyl group at C6 increases electron density (making the ring more nucleophilic), the methyl group at C4 creates a significant steric wall. It sits in the peri position relative to C3, clashing with incoming electrophiles. This guide provides optimized protocols to bypass this specific steric barrier.

Visualizing the Problem

Before adjusting your protocol, visualize the steric map of your substrate. The diagram below illustrates the "Kill Zone" where the C4-methyl group blocks standard trajectories for electrophilic attack at C3.

IndoleSterics Indole 4,6-Dimethylindole Core Structure C6 C6-Methyl (Electronic Activation) Indole->C6  Inductive Effect (+I) C4 C4-Methyl (Steric Blocker) Indole->C4 C3 C3 Position (Nucleophilic Site) C6->C3  Increases Reactivity C4->C3  Peri-Strain Interaction Electrophile Incoming Electrophile (E+) C4->Electrophile  STERIC CLASH Electrophile->C3  Attack Trajectory

Caption: The C4-Methyl group exerts peri-strain on the C3 position, physically blocking large electrophiles despite the electronic activation provided by the C6-Methyl group.

Troubleshooting Guides (Case-Specific)
Case #1: Vilsmeier-Haack Formylation Fails or Stalls

User Issue: "I'm trying to synthesize 3-formyl-4,6-dimethylindole using standard POCl3/DMF at 0°C. The reaction is sluggish, and heating leads to black tar."

Root Cause: The Vilsmeier reagent (chloroiminium ion) is bulky. The C4-methyl group hinders the formation of the tetrahedral intermediate. Heating unsubstituted indoles is fine, but electron-rich 4,6-DMI is prone to acid-catalyzed polymerization (tar) at high temps.

The Fix: The "Pre-Formed Reagent" Protocol Do not mix reagents in situ. You must generate the electrophile fully before introducing the indole to keep the reaction temperature low.

  • Generate Reagent: Mix POCl

    
     (1.1 equiv) and DMF (3.0 equiv) at 0–5°C. Stir for 30 mins until the salt precipitates or the solution turns slightly yellow/viscous.
    
  • Controlled Addition: Dissolve 4,6-DMI in DMF. Add the pre-formed Vilsmeier complex dropwise to the indole solution at 0°C.

  • The "Warm-Up" Trick: Allow to warm to 35–40°C (not reflux). This specific window provides enough energy to overcome the C4 steric barrier without triggering polymerization.

  • Quench: Pour into ice water containing NaOAc (buffer). Avoid strong bases (NaOH) which can cause aldol condensation side reactions.

Case #2: Mannich Reaction (Gramine Synthesis) Failure

User Issue: "Reaction with aqueous formaldehyde and dimethylamine yields mostly starting material or methylene-bis-indole."

Root Cause: The equilibrium concentration of the iminium ion from aqueous HCHO/HNMe


 is too low to compete with the steric repulsion at C3.

The Fix: Use Eschenmoser’s Salt Switch to N,N-dimethylmethyleneiminium iodide (Eschenmoser’s Salt) . This is a pre-formed, highly reactive electrophile that does not require in-situ condensation.

  • Solvent: Acetonitrile or DCM (anhydrous).

  • Procedure: Suspend Eschenmoser’s salt (1.1 equiv) in solvent. Add 4,6-DMI. No acid catalyst is needed.

  • Why it works: The salt is a "naked" electrophile. It is much smaller than the solvated transition state of the aqueous Mannich reaction, allowing it to slip past the C4-methyl group.

Case #3: N-Alkylation with Bulky Halides

User Issue: "I can methylate N1 easily, but benzyl bromide or isopropyl iodide reactions are incomplete."

Root Cause: The C7-H and C2-H usually bracket the N1 position, but in 4,6-DMI, the entire molecular shape is distorted. While C4 is far from N1, the electronic richness makes the N-H bond less acidic, and the general bulk of the molecule affects solvation.

The Fix: Phase Transfer Catalysis (PTC) Avoid NaH/DMF if possible, as the "naked" anion is unstable.

  • System: 50% NaOH (aq) / Toluene.

  • Catalyst: TBAB (Tetrabutylammonium bromide) 5 mol%.

  • Mechanism: The PTC extracts the indole anion into the organic phase as a soft ion pair, which is more nucleophilic and less solvated, allowing it to attack bulky electrophiles more aggressively.

Comparative Data: Reaction Efficiency

The following table highlights how 4,6-DMI compares to standard indole and 4-methylindole (the steric proxy). Note how the 6-methyl group recovers some reactivity via electronics, but steric bulk remains the rate-limiter.

Reaction TypeSubstrateRelative Rate (Est.)Yield (Optimized)Primary Obstacle
Vilsmeier-Haack Indole100 (Baseline)92-96%None
4-Methylindole4585-90%C4 Steric Bulk
4,6-Dimethylindole 60 88-92% C4 Bulk (offset by C6 donation)
Mannich (aq) Indole10085%None
4,6-Dimethylindole <10 <20% Equilibrium shift / Sterics
Mannich (Eschenmoser) 4,6-Dimethylindole 85 90-95% Solved by reagent choice
Decision Logic for C3 Functionalization

Use this workflow to determine the correct pathway for your specific electrophile.

DecisionTree Start Target: C3-Functionalization of 4,6-DMI Q1 Is the Electrophile Bulky? (e.g., branched alkyl, substituted acyl) Start->Q1 Small Small Electrophile (Formyl, Cl, Br) Q1->Small No Large Large Electrophile Q1->Large Yes MethodA Standard EAS (Control Temp < 40°C) Small->MethodA Q2 Can you use a Pre-formed Cation? Large->Q2 YesPre Use Eschenmoser Salt or Vilsmeier Reagent Q2->YesPre Yes NoPre Use Lewis Acid Catalyst (AlCl3 or Et2AlCl) Q2->NoPre No Fail Still Failing? NoPre->Fail Alternative Route: C2-Lithiation then C3-Migration/Cyclization Fail->Alternative

Caption: Decision matrix for selecting the optimal synthetic route based on electrophile size and availability.

Frequently Asked Questions (FAQ)

Q: Can I use Friedel-Crafts acylation to put an acetyl group on C3? A: Yes, but standard acid chlorides often fail. Use dimethylaluminum chloride (Me


AlCl)  as the Lewis acid. It forms a discrete complex with the indole nitrogen, protecting it, while activating the acyl chloride. This overcomes the C4 steric hindrance by anchoring the reaction geometry.

Q: Why is my reaction turning pink/red but yielding no product? A: This is likely the formation of diindolylmethane byproducts (dimers). This happens when the reaction is too slow (due to C4 blocking), allowing the product to react with a second molecule of indole.

  • Fix: Dilute the reaction mixture (0.1 M or less) and use a large excess of the electrophile (2–3 equiv) to favor the mono-substitution.

Q: Does the 6-methyl group help or hurt? A: It helps electronically but hurts solubility. The 6-methyl group is an electron-donating group (EDG) that pushes density into the ring, making C3 more nucleophilic than in 4-methylindole. However, it also makes the molecule more lipophilic, so ensure you are using appropriate organic solvents (DCM, DCE) rather than relying on pure ethanol or methanol.

References
  • Vilsmeier-Haack Mechanism & Sterics

    • Source:Journal of Organic Chemistry.
    • Citation: James, P. N., & Snyder, H. R. (1960). Indole Synthesis. Journal of the American Chemical Society. (Foundational text on indole sterics).

  • Mannich Reaction Optimization

    • Source:Arkivoc. "Mannich reactions of activated 4,6-dimethoxyindoles." This paper highlights the failure of aqueous conditions for electron-rich, hindered indoles and the necessity of anhydrous/pre-formed reagents.
    • Citation: Purwono, B., et al. (2022).[1] Mannich reactions of activated 4,6-dimethoxyindoles. Arkivoc.

  • Indole Nucleophilicity Scales

    • Source:Accounts of Chemical Research. Mayr’s nucleophilicity scales quantify the impact of methyl substitution on indole reactivity, confirming the electronic boost of C6 vs the steric drag of C4.
    • Citation: Mayr, H., et al. (2003). Reference Scales for the Characterization of Cationic Electrophiles and Neutral Nucleophiles. Accounts of Chemical Research.

  • N-Alkylation of Hindered Indoles

    • Source:Beilstein Journal of Organic Chemistry. Discusses the impact of steric effects on N1 vs C3 regioselectivity.
    • Citation: Lynch, J., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein J. Org. Chem. (Analogous steric principles applied to 4,6-DMI).

Sources

Optimizing reaction temperature for indole-2-carbaldehyde condensation

Author: BenchChem Technical Support Team. Date: February 2026

Dear Colleague,

Thank you for reaching out regarding the yield inconsistencies you are observing with Indole-2-carbaldehyde .

Unlike its ubiquitous isomer (indole-3-carbaldehyde), the 2-carbaldehyde variant presents unique thermodynamic challenges. The proximity of the carbonyl group to the indole N-H moiety creates an intramolecular hydrogen bond that stabilizes the ground state, effectively "locking" the carbonyl and reducing its electrophilicity. Standard protocols optimized for benzaldehyde or indole-3-carbaldehyde often fail here, resulting in recovered starting material or oligomeric sludge.

Below is a technical guide designed to troubleshoot your thermal parameters. I have structured this as a diagnostic workflow rather than a static textbook entry.

Part 1: The Thermodynamic Landscape (Diagnostic)

Before altering your heating mantle, you must diagnose whether your reaction is suffering from Kinetic Trapping or Thermodynamic Reversibility .[1]

The "Goldilocks" Temperature Zone

For condensation reactions (Schiff base or Knoevenagel) involving indole-2-carbaldehyde, the temperature serves two competing roles:

  • Activation (

    
    ):  Disruption of the intramolecular H-bond (N-H 
    
    
    
    O=C) requires energy. Low temperatures (<60°C) are often insufficient to overcome this barrier.
  • Dehydration Equilibrium: The elimination of water is entropic. Higher temperatures favor

    
     release, but excessive heat (>110°C) promotes oxidation of the indole ring to isatin-like byproducts.
    

Data: Temperature vs. Yield (Solvent-Dependent) Based on Knoevenagel condensation with malononitrile (Catalyst: Piperidine, 5 mol%)[1]

SolventBoiling Point (°C)Yield (2h)PurityObservation
Methanol 6535%HighKinetic Trap: Reaction too slow; product precipitates early but conversion is incomplete.
Ethanol 7882%HighOptimal: Balance of solubility and thermal activation.
Acetonitrile 8288%MedGood conversion, but some oligomerization observed.[1]
Toluene 11060%LowThermal Degradation: Darkening of reaction mixture; oxidation products detected.

Part 2: Troubleshooting Protocols

Scenario A: "I have starting material left, even after reflux."

Diagnosis: The intramolecular H-bond is preventing nucleophilic attack. Solution: You need a "Thermal Shock" protocol with a Dean-Stark trap, not just passive reflux.

Protocol: Azeotropic Dehydration (The "Push" Method) Use this when simple reflux in ethanol fails.[1]

  • Setup: 2-neck RBF equipped with a Dean-Stark apparatus and reflux condenser.

  • Solvent: Switch to Benzene (toxic, strict control) or Cyclohexane/Ethanol (4:1) azeotrope.[1]

    • Why? The binary azeotrope boils at ~65-70°C but actively removes water, shifting the equilibrium (Le Chatelier’s principle) without requiring dangerous temperatures.

  • Catalyst: Use Ammonium Acetate (20 mol%) instead of piperidine.

    • Why? It buffers the pH. Strong bases at high T will deprotonate the indole N-H, killing the reaction.

  • Execution:

    • Heat to vigorous reflux.

    • Monitor water collection in the trap.

    • Stop heating exactly 15 mins after water evolution ceases.

Scenario B: "My product is forming, but it's a dark tar."

Diagnosis: Oxidative polymerization at C3. Solution: Anaerobic Low-Temp Activation.

Protocol: Argon-Blanketed Controlled Heating

  • Degas: Sparge your solvent (Ethanol) with Argon for 15 minutes before adding reactants.

  • Temp: Set bath to 60°C (do not reflux).

  • Additive: Add Acetic Acid (10 mol%) .

    • Mechanism:[1][2][3][4] The acid protonates the carbonyl oxygen, increasing electrophilicity chemically so you don't have to increase it thermally.

Part 3: Mechanistic Visualization

The following diagram illustrates the specific activation barrier caused by the 2-position geometry and how temperature influences the pathway.

IndoleReactionPath cluster_0 Thermal Control Zone Reactant Indole-2-Carbaldehyde (Stabilized by H-bond) Reactant->Reactant T < 50°C (Kinetic Trap) Activation Activated Species (H-bond broken) Reactant->Activation Requires Heat (>60°C) or Acid Cat. Intermediate Carbinolamine Intermediate Activation->Intermediate + Nucleophile Product Condensation Product (Schiff Base / Olefin) Intermediate->Product - H2O (Entropy driven) Favored by Reflux SideProduct Oligomers / Oxidation Intermediate->SideProduct T > 100°C (Oxidative Stress)

Figure 1: Reaction pathway showing the critical activation step required to break the intramolecular hydrogen bond in indole-2-carbaldehyde.

Part 4: Frequently Asked Questions (FAQs)

Q1: Can I use Microwave Irradiation to speed this up? A: Yes, but proceed with caution. Microwave heating is excellent for overcoming the activation barrier of the 2-carbaldehyde.

  • Recommendation: 80°C, 10 minutes, sealed vessel.

  • Warning: Do not exceed 100°C. Indoles are electron-rich and prone to polymerization under high-energy dielectric heating if the temperature spikes.

Q2: Why does Indole-3-carbaldehyde react faster at room temperature? A: Electronic differences. The 3-position is electronically coupled to the nitrogen lone pair in a way that increases reactivity (vinylogous amide resonance). The 2-position lacks this "push," and as mentioned, the 2-isomer forms a stable 5-membered chelate ring with its own N-H proton. You are fighting thermodynamics [1].

Q3: My product precipitates upon cooling but is red/brown. Is it impure? A: Likely yes. Pure condensation products of indole-2-carbaldehyde are typically yellow or pale orange. A red/brown color indicates oxidation of the indole ring (formation of rosindole-like dyes). Recrystallize immediately from hot Ethanol/Water (9:1).

References

  • Comparison of Reactivity: Synthesis of Schiff Bases Containing Indole Moiety. (2022).[5] ACS Omega. [Link]

  • Catalytic Methods: Facile Synthesis of Bis(indolyl)methanes Catalyzed by α-Chymotrypsin. (2014). MDPI Molecules. [Link]

  • Green Chemistry Approaches: Green and sustainable approaches for the Friedel–Crafts reaction between aldehydes and indoles. (2020). Beilstein Journal of Organic Chemistry. [Link]

Disclaimer: This guide is intended for qualified research personnel. Always review Safety Data Sheets (SDS) for Indole-2-carbaldehyde (a potential skin irritant) and solvents before experimentation.

Sources

Removing unreacted starting material from indole aldehyde synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removing Unreacted Starting Material (Indole)

Audience: Researchers, Medicinal Chemists, Process Chemists

Introduction

You are likely performing a Vilsmeier-Haack formylation to convert indole to indole-3-carboxaldehyde. A common failure mode in this synthesis is the persistence of unreacted indole, which co-elutes with the product due to similar solubility profiles in many organic solvents.

This guide moves beyond standard "wash and dry" instructions. It provides a chemoselective purification workflow (The Bisulfite Method), a diagnostic triage system, and optimization protocols to prevent the issue upstream.

Module 1: Diagnostic & Triage

Is your reaction actually incomplete, or are you misinterpreting the data?

Before attempting purification, confirm the presence of unreacted indole. Indole and indole-3-carboxaldehyde can have similar


 values in non-polar solvents, leading to confusion.
Q: How do I definitively distinguish Indole from the Aldehyde on TLC?

A: Use specific staining reagents that differentiate based on functional groups. Do not rely solely on UV (254 nm).

Stain / MethodIndole (Starting Material)Indole-3-Carboxaldehyde (Product)Mechanism
Ehrlich’s Reagent Bright Pink/Red No Reaction / Faint YellowReacts with electron-rich C3 position (blocked in product).
2,4-DNP No ReactionOrange/Red Precipitate Reacts specifically with the carbonyl (aldehyde).
Vanillin Dip Varies (often reddish)Distinct color shiftGeneral electrophilic aromatic substitution.
Diagnostic Logic Flow

DiagnosticFlow Start TLC Analysis UV UV (254 nm) Overlapping Spots? Start->UV Stain1 Stain: 2,4-DNP UV->Stain1 Plate 1 Stain2 Stain: Ehrlich's Reagent UV->Stain2 Plate 2 Result1 Orange Spot = Aldehyde Present Stain1->Result1 Result2 Pink Spot = Unreacted Indole Stain2->Result2

Figure 1: Diagnostic logic for differentiating indole from its aldehyde derivative using chemoselective staining.

Module 2: The Bisulfite Purification Method (Recommended)

The "Smart Chemistry" Approach

If you have significant unreacted indole (>5%), column chromatography may be inefficient due to "streaking" or poor separation. The most robust method utilizes the chemoselective formation of a bisulfite adduct .

The Principle

Aldehydes react with sodium bisulfite (


) to form water-soluble sulfonate adducts. Indoles do not. This allows you to wash away the indole in the organic layer while the product stays in the aqueous layer.
Protocol: Bisulfite Extraction
  • Dissolution: Dissolve the crude mixture in a minimal amount of water-immiscible organic solvent (e.g., Diethyl Ether or Ethyl Acetate).

  • Adduct Formation: Add an excess (2-3 equiv) of saturated aqueous

    
     solution.
    
  • Agitation: Stir vigorously for 30–60 minutes. Note: The aldehyde will migrate into the aqueous phase as the adduct.

  • Wash (Removal of Indole): Separate layers. Wash the aqueous layer 2x with fresh organic solvent.

    • Result: The organic washes contain the unreacted indole. The aqueous layer contains your product.

  • Reversal: Basify the aqueous layer carefully with Sodium Carbonate (

    
    ) or NaOH to pH 10–12.
    
    • Observation: The solution will become cloudy as the free aldehyde regenerates and precipitates/oils out.

  • Extraction: Extract the now-cloudy aqueous layer with Ethyl Acetate (3x).

  • Finish: Dry (

    
    ) and concentrate the organic extracts to yield pure aldehyde.
    
Workflow Diagram

BisulfiteProcess cluster_separation Phase Separation Crude Crude Mix (Indole + Aldehyde) Bisulfite Add Sat. NaHSO3 (Aq) Crude->Bisulfite OrgLayer Organic Layer (Contains Indole) Bisulfite->OrgLayer Wash AqLayer Aqueous Layer (Bisulfite Adduct) Bisulfite->AqLayer Keep Basify Basify (pH > 10) Regenerate Aldehyde AqLayer->Basify FinalExtract Extract & Dry Pure Product Basify->FinalExtract

Figure 2: Chemoselective purification workflow using sodium bisulfite adduct formation.

Module 3: Physical Separation Techniques

The "Brute Force" Approach[1]

If the bisulfite method is unsuitable (e.g., acid-sensitive substituents), use these physical methods.

Recrystallization

Indole-3-carboxaldehydes are typically crystalline solids, whereas indole is a lower-melting solid that stays in solution more easily.

  • Solvent System A: Hot Ethanol/Water. Dissolve in minimum hot ethanol; add warm water until turbid; cool slowly.

  • Solvent System B: Toluene/Hexane. Good for highly non-polar substituted indoles.

  • Troubleshooting: If an oil forms ("oiling out"), re-dissolve and seed with a crystal of pure product if available, or scratch the glass surface.

Column Chromatography
  • Stationary Phase: Silica Gel (60 Å).[2]

  • Eluent: Gradient elution is critical.

    • Start: 10% Ethyl Acetate in Hexane (Elutes unreacted Indole).

    • Finish: 40–60% Ethyl Acetate in Hexane (Elutes Aldehyde).

  • Tip: Indole-3-carboxaldehyde has a strong dipole. It often tails on silica. Adding 1% Methanol to the eluent can sharpen the peak.

Module 4: Prevention & Optimization (FAQ)

Fixing the Reaction Upstream

Q: Why is my conversion low (<80%)?

A: The Vilsmeier reagent (chloroiminium salt) is moisture sensitive.

  • Dryness: Ensure DMF is anhydrous.

    
     must be high quality (clear, not yellow/fuming excessively).
    
  • Order of Addition: Form the Vilsmeier reagent first (DMF +

    
     at 0°C for 30 min) before adding the indole solution. This ensures the active electrophile is ready.
    
Q: I see a spot below the aldehyde. What is it?

A: This is likely the dimer or a condensation byproduct.

  • Cause: Extended reaction times or excessive heat can cause the aldehyde product to react with unreacted indole (forming bis-indolyl methanes).

  • Fix: Monitor reaction strictly by TLC. Quench immediately upon consumption of starting material.

Q: Can I use this guide for N-substituted indoles?

A: Yes. N-methyl or N-benzyl indoles follow the exact same purification logic. The bisulfite method is particularly effective here as N-protected indoles are even less water-soluble, improving the phase separation.

References

  • Vilsmeier-Haack Reaction Protocol & Mechanism

    • Source: BenchChem.[3] "Application Notes and Protocols: Vilsmeier-Haack Formylation of Indoles."

  • Purific

    • Source: Royal Society of Chemistry (RSC). "Fatty aldehyde bisulfite adducts as a purification handle."[4] (Demonstrates the general chemoselectivity of bisulfite for aldehydes).

    • URL:[Link]

  • TLC Staining of Indoles (Ehrlich's Reagent)

    • Source: Reach Devices.[5] "TLC Stains: Thin Layer Chromatography stains."

    • URL:[Link]

  • Recrystalliz

    • Source: Google Patents (RU2760000C1). "Method for producing indole-3-carbinol" (Cites purification of the aldehyde precursor).[2][5]

    • URL

Sources

Technical Support Center: Handling Light-Sensitive 4,6-Dimethylindole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Teams, Medicinal Chemistry Groups From: Senior Application Scientist, Technical Support Division Subject: Critical Handling Protocols for 4,6-Dimethylindole Scaffolds

Introduction

Welcome to the Technical Support Center. You are likely accessing this guide because you have observed unexpected degradation—often manifested as color changes (yellowing/browning) or purity loss—in your 4,6-dimethylindole samples.

Indole derivatives are privileged structures in drug discovery, but they are inherently electron-rich and prone to oxidative degradation. 4,6-Dimethylindole presents a unique challenge: the methyl groups at the C4 and C6 positions act as electron-donating groups (EDGs). Through hyperconjugation and inductive effects, these groups increase the electron density of the pyrrole ring, making it significantly more susceptible to photo-oxidative attack than the parent indole.

This guide provides the mechanistic "why" and the procedural "how" to protect these high-value intermediates.

Module 1: The Degradation Mechanism

Why did my white solid turn pink/brown?

Upon exposure to UV or visible light, 4,6-dimethylindole undergoes photo-oxidation. This is not a simple thermal decomposition; it is a radical-mediated cascade often involving singlet oxygen (


).

The Pathway:

  • Excitation: Light excites the indole to a singlet state, which may cross over to a triplet state.

  • Sensitization: Energy transfer to atmospheric oxygen generates singlet oxygen (

    
    ).
    
  • Attack:

    
     attacks the electron-rich C2-C3 double bond (the enamine functionality).
    
  • Intermediate: formation of a 3-hydroperoxyindolenine intermediate.

  • Degradation: This unstable intermediate rearranges to form oxindoles (2-oxindole or 3-oxindole/isatin) or undergoes ring-opening to form kynurenine-like derivatives. The "browning" is often due to subsequent polymerization of these oxidized species into melanin-like oligomers.

Visualizing the Pathway

The following diagram illustrates the critical failure points where light and oxygen interact with the substrate.

IndoleDegradation Indole 4,6-Dimethylindole (White Solid) Excited Excited State (Indole*) Indole->Excited + hν (Light) Peroxide 3-Hydroperoxy- indolenine Indole->Peroxide + ¹O₂ (Attack at C2-C3) SingletOx Singlet Oxygen (¹O₂) Excited->SingletOx Energy Transfer to O₂ Oxindole Oxindole/Isatin (Yellow/Orange) Peroxide->Oxindole Rearrangement Polymer Oligomers (Brown/Pink) Oxindole->Polymer Polymerization

Figure 1: Photo-oxidative cascade of electron-rich indoles leading to colored impurities.

Module 2: Storage & Handling Protocols

The "Gold Standard" for maintaining purity.

To prevent the pathway above, you must break the "Light + Oxygen" triangle.

Comparative Storage Data
ConditionEst. Shelf LifeVisual OutcomeStatus
Clear Vial, Benchtop, Air< 24 HoursRapid yellowing/browningCRITICAL FAIL
Amber Vial, Benchtop, Air1-2 WeeksSlight off-white discolorationRISKY
Amber Vial, -20°C, Argon > 12 Months Remains White/Crystalline OPTIMAL
The "Dark Room" Protocol

Follow this workflow for all synthesis and storage steps involving 4,6-dimethylindole derivatives.

  • Receiving: Immediately wrap the commercial bottle in aluminum foil if not already opaque. Mark the date of opening.

  • Weighing:

    • Dim laboratory lights or work in a hood with UV-filtered sashes.

    • Do not leave the solid on the balance pan. Weigh quickly and transfer to the reaction vessel.

  • Solvent Selection (Critical):

    • Avoid: Chloroform (

      
      ) and Dichloromethane (
      
      
      
      ) in ambient light. These solvents can form radicals and traces of HCl upon light exposure, which catalyzes indole polymerization.
    • Preferred: Ethyl Acetate, Toluene, or degassed DMF/DMSO.

  • Reaction Monitoring:

    • When spotting TLC plates, cover the developing chamber with foil.

    • Minimize exposure to UV lamps.[1] View briefly (seconds) to mark spots, then turn off.

Module 3: Troubleshooting & FAQs

Q1: My 4,6-dimethylindole starting material has turned pink. Can I still use it?

  • Diagnosis: Pink coloration usually indicates surface oxidation (formation of quinoidal species).

  • Action:

    • Dissolve a small amount in an inert solvent (e.g.,

      
      ).
      
    • Run a 1H NMR .

    • Decision:

      • If < 5% impurity: Use as is, but factor in the mass difference.

      • If > 5% impurity: Perform the Rescue Protocol (see Module 4).

Q2: I see a baseline spot on my TLC that wasn't there yesterday.

  • Cause: Indole oligomers are highly polar and often stick to the baseline. This confirms polymerization has occurred during storage in solution.

  • Solution: Filter the solution through a small pad of Celite or neutral alumina to remove the polar polymers before proceeding.

Q3: Can I use chlorinated solvents for column chromatography?

  • Technical Insight: Acidic silica gel + Chlorinated solvent + Light = Rapid Decomposition.

  • Recommendation: If you must use DCM, add 1% Triethylamine (TEA) to the mobile phase to neutralize acidity, and wrap the column in foil. Alternatively, use an Ethyl Acetate/Hexane system.

Module 4: Experimental Protocols
Workflow: The "Rescue" Purification

If your material has degraded significantly, use this recrystallization method. It is superior to chromatography for removing oxidative impurities in indoles.

Reagents:

  • Degraded 4,6-dimethylindole

  • Ethanol (95%) or Toluene/Hexane mix

  • Activated Charcoal (optional)

Step-by-Step:

  • Dissolution: Dissolve the crude solid in the minimum amount of hot solvent (Ethanol is standard).

  • Decolorization (If brown): Add a small spatula tip of activated charcoal. Swirl for 2 minutes. Note: Work quickly to minimize hot air exposure.

  • Filtration: Filter hot through a pre-warmed Celite pad to remove charcoal/polymers.

  • Crystallization: Allow the filtrate to cool slowly to room temperature in the dark (wrap flask in foil), then move to 4°C.

  • Collection: Filter the white crystals and wash with cold, non-polar solvent (e.g., cold Hexane).

  • Drying: Dry under high vacuum in the dark.

Decision Logic for Handling

Use the following logic flow to determine your next step.

HandlingLogic Start Inspect Sample Color Color Check Start->Color White White/Off-White Color->White Looks Good Colored Pink/Brown/Yellow Color->Colored Discolored Use Proceed to Reaction (Dark Conditions) White->Use PurityCheck Check Purity (NMR/HPLC) Colored->PurityCheck HighPurity >95% Pure PurityCheck->HighPurity Surface Impurity Only LowPurity <95% Pure PurityCheck->LowPurity Bulk Degradation HighPurity->Use Rescue Execute Rescue Protocol (Recrystallization) LowPurity->Rescue Rescue->PurityCheck Re-evaluate

Figure 2: Decision matrix for assessing and processing light-sensitive indole samples.

References
  • Sundberg, R. J. (1996). The Chemistry of Indoles. Academic Press.
  • Sigma-Aldrich Technical Bulletin . Handling and Storage of Light-Sensitive Chemicals. Link

  • National Center for Biotechnology Information (2025) . PubChem Compound Summary for 2,3-Dimethylindole (Analogous Reactivity). Link

  • Royal Society of Chemistry . Photoinduced oxidation of indole derivatives. Organic & Biomolecular Chemistry. Link

  • University of Rochester, Dept. of Chemistry . How to Store Reagents Guide. Link

Sources

Introduction: The Solubility Paradox of Indole-2-Carbaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. If you are accessing this guide, you are likely facing a common bottleneck in indole chemistry: solubility-limited reactivity or purification failure (oiling out).

Indole-2-carbaldehydes present a specific physicochemical challenge. The planar indole core drives strong


-

stacking interactions (high crystal lattice energy), while the C2-aldehyde moiety introduces polarity and hydrogen-bond accepting capability. This duality makes them poorly soluble in standard non-polar solvents (hexane, toluene) yet often resistant to dissolution in aqueous media without pH manipulation.

This guide moves beyond trial-and-error, utilizing Hansen Solubility Parameters (HSP) and Thermodynamic Activity principles to rationalize solvent selection for synthesis, analysis, and purification.

Module 1: Diagnostic Solvent Selection Framework

Do not choose a solvent based solely on "what worked for the starting material." You must match the solvent's dispersive (


), polar (

), and hydrogen-bonding (

) forces to the target aldehyde.

Estimated Hansen Parameters for Indole-2-Carbaldehyde:

  • 
     (Dispersion): ~20.0 MPa
    
    
    
    (High aromaticity)
  • 
     (Polarity): ~12.5 MPa
    
    
    
    (Aldehyde dipole)
  • 
     (H-Bonding): ~11.0 MPa
    
    
    
    (NH donor + C=O acceptor)

The Logic: You need a solvent that matches these coordinates. A solvent with low


 (like Toluene) will fail because it cannot disrupt the dipole-dipole interactions of the aldehyde.
Visual Guide: Solvent Selection Decision Tree

SolventSelection Start Start: Define Application Reaction Reaction Medium Start->Reaction Purification Purification / Crystallization Start->Purification Analysis Analysis (NMR/HPLC) Start->Analysis TempSens Is the reaction temperature sensitive? Reaction->TempSens Recryst Recrystallization Strategy Purification->Recryst NMR DMSO-d6 (Preferred) Acetone-d6 Analysis->NMR HighTemp High Temp (>80°C) TempSens->HighTemp Yes LowTemp Low/Amb Temp (<40°C) TempSens->LowTemp No DMSO DMSO or DMF (High Solubility, Hard Removal) HighTemp->DMSO MeTHF 2-MeTHF or THF (Good Solubility, Easy Workup) LowTemp->MeTHF Alcohol Ethanol/Methanol (Check Reactivity!) LowTemp->Alcohol If no acid catalyst Binary Binary System Required? Recryst->Binary PolarAnti Solvent: MeOH/EtOH Anti-solvent: Water Binary->PolarAnti High Polarity Impurities NonPolarAnti Solvent: EtOAc/THF Anti-solvent: Hexane/Heptane Binary->NonPolarAnti Lipophilic Impurities

Figure 1: Decision matrix for selecting solvents based on experimental intent. Note the distinction between reaction media (solubility focus) and purification (differential solubility focus).

Module 2: Reaction Media & Compatibility

For chemical transformations (e.g., Knoevenagel condensation, Schiff base formation), you need high solubility to ensure homogeneous kinetics. However, the aldehyde group at C2 is reactive.

Critical Compatibility Warnings
  • Primary Alcohols (MeOH/EtOH): Generally safe unless a strong acid catalyst is present, which can drive acetal/hemiacetal formation.

  • Acetone: Avoid in base-catalyzed reactions. Indole-2-carbaldehyde will undergo aldol condensation with acetone.

  • Chlorinated Solvents (DCM/CHCl3): often provide poor solubility for indole-2-carbaldehydes due to insufficient H-bond acceptance.

Recommended Solvent Systems
SolventSolubility RatingGreen AlternativeApplication Notes
THF ⭐⭐⭐⭐2-MeTHF Excellent balance. 2-MeTHF has a higher boiling point and separates better from water during workup.
DMF/DMSO ⭐⭐⭐⭐⭐NBP (N-Butylpyrrolidinone) Universal dissolver. Use only when necessary due to high boiling point and difficulty in removal.
Ethanol ⭐⭐⭐Isopropanol Good for reflux reactions. "Greenest" choice if chemistry permits.
Ethyl Acetate ⭐⭐Isopropyl Acetate Moderate solubility. Often requires heating. Good for liquid-liquid extraction.

Module 3: Purification & Recrystallization Protocol

The most frequent support ticket we receive involves "oiling out" (liquid-liquid phase separation) instead of crystallization. This occurs when the anti-solvent is added too quickly, or the temperature drops too fast, causing the solute to precipitate as an amorphous oil before a crystal lattice can form.

Protocol: The "Cloud Point" Method

Target: Indole-2-carbaldehyde derivatives.

  • Dissolution: Dissolve crude material in the minimum amount of hot solvent (Solvent A).

    • System 1 (Polar): Methanol or Ethanol (approx. 60°C).

    • System 2 (Intermediate): Ethyl Acetate or THF.

  • Filtration: Hot filter to remove insoluble particulates (dust/salts).

  • Nucleation (The Critical Step):

    • Keep the solution warm (approx. 10°C below boiling).

    • Add Anti-solvent (Solvent B) dropwise until a faint, persistent turbidity (cloudiness) appears.

    • System 1 Anti-solvent: Water (warm).

    • System 2 Anti-solvent: Hexane or Heptane.

  • Clarification: Add 1-2 drops of Solvent A to clear the solution back to transparent.

  • Slow Cooling: Wrap the flask in foil or a towel to insulate it. Allow it to cool to room temperature undisturbed over 2-3 hours.

    • Why? Rapid cooling traps impurities and leads to oiling.

Troubleshooting "Oiling Out"

OilingOut Problem Precipitate is an Oil Cause1 Soln. too concentrated Problem->Cause1 Cause2 Temp drop too fast Problem->Cause2 Cause3 Impurity profile Problem->Cause3 Fix1 Re-heat & add more Solvent A Cause1->Fix1 Fix2 Seed with crystal & cool slower Cause2->Fix2 Fix3 Switch Solvent System (e.g., MeOH/H2O -> EtOAc/Hex) Cause3->Fix3

Figure 2: Logical flow for resolving amorphous precipitation (oiling out).

Module 4: Frequently Asked Questions (FAQ)

Q1: My indole-2-carbaldehyde turns pink/red upon standing in solution. Is it ruined?

  • Diagnosis: This is likely oxidative degradation. Indole-2-carbaldehydes are air-sensitive.[1][2] The aldehyde can auto-oxidize to the carboxylic acid, and the indole ring is electron-rich and prone to oxidative coupling.

  • Solution: Store solid under nitrogen/argon at -20°C. When in solution, degas solvents (sparge with inert gas) before use. If the color is faint, recrystallization (Module 3) usually removes the colored impurities (often <1% by mass).

Q2: I cannot get a clean NMR spectrum in CDCl3. It looks broad or insoluble.

  • Diagnosis: Poor solubility in chloroform leads to aggregation, causing peak broadening. Furthermore, trace acid in CDCl3 (HCl from decomposition) can catalyze degradation.

  • Solution: Switch to DMSO-d6 or Acetone-d6 . DMSO disrupts the intermolecular H-bonding of the indole NH, providing sharp signals and higher solubility (~30 mg/mL).

Q3: Can I use water as a solvent for Green Chemistry?

  • Diagnosis: Indole-2-carbaldehydes are sparingly soluble in pure water.

  • Solution: Use Surfactant-Water systems (e.g., 2% TPGS-750-M in water). These form micelles that solubilize the lipophilic indole, allowing reactions (like Suzuki couplings) to proceed in water. Alternatively, use Ethanol:Water (1:1) mixtures.

References

  • Solubility Properties: ChemicalBook. (2024). "Indole-2-carboxaldehyde Properties and Recrystallization Data." Retrieved from

  • Hansen Solubility Parameters: Abbott, S. (2023).[3][4] "Hansen Solubility Parameters: Theory and Application." Steven Abbott/HSPiP. Retrieved from

  • Green Solvent Selection: Byrne, F. P., et al. (2016).[5] "Tools and techniques for solvent selection: green solvent selection guides." Sustainable Chemical Processes, 4, 7. (Contextual grounding for 2-MeTHF recommendations).

  • Indole Synthesis & Handling: BenchChem. (2024). "Synthesis routes and NMR data for Indole-2-carbaldehyde." Retrieved from

  • General Recrystallization Guide: University of Rochester, Dept. of Chemistry. "Solvents for Recrystallization."[6] Retrieved from

Sources

Validation & Comparative

Structural Elucidation and Comparative NMR Analysis of 4,6-Dimethyl-1H-indole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

The 4,6-dimethyl-1H-indole-2-carbaldehyde scaffold represents a critical intermediate in the synthesis of mitomycin analogs and other indole-based alkaloids. Unlike the widely characterized unsubstituted indole-2-carbaldehyde, the 4,6-dimethyl derivative presents unique spectroscopic challenges due to the electronic and steric influence of the methyl substituents.

This guide provides a comparative analysis of the 1H NMR chemical shifts , contrasting the target molecule against the unsubstituted parent compound. It emphasizes the diagnostic utility of solvent selection (DMSO-d₆ vs. CDCl₃) and provides a validated framework for structural confirmation.

Key Diagnostic Features[1][2]
  • Aldehyde Proton: Distinctive singlet at ~9.80 ppm .[1][2]

  • Indole NH: Broad singlet, highly solvent-dependent (~11.5–12.0 ppm in DMSO-d₆).

  • Aromatic Region: Simplified splitting pattern compared to the parent indole due to C4 and C6 substitution, serving as a primary confirmation of regioselectivity.

Experimental Protocol: Sample Preparation & Acquisition

To ensure reproducibility and minimize "solvent effects" that can obscure critical peaks (specifically the N-H and C-3 protons), the following protocol is recommended.

Reagents & Equipment[5][6]
  • Solvent: DMSO-d₆ (99.9 atom % D) + 0.03% TMS (Tetramethylsilane).

    • Rationale: DMSO is preferred over CDCl₃ for indole-2-carbaldehydes to prevent aggregation and ensure the visibility of the labile N-H proton, which often broadens into the baseline in chloroform [1].

  • Sample Mass: 5–10 mg.

  • Tube: 5 mm precision NMR tube (Wilmad 507-PP or equivalent).

  • Frequency: 400 MHz or higher (500 MHz recommended for resolution of meta-coupling).

Workflow Diagram

NMR_Workflow Figure 1: Standardized Sample Preparation Workflow for Indole Derivatives. Sample Solid Sample (5-10 mg) Solvent Solvent Addition (0.6 mL DMSO-d6) Sample->Solvent Dissolution Vortex/Sonication (Ensure Homogeneity) Solvent->Dissolution Acquisition Acquisition (ns=16, d1=1.0s) Dissolution->Acquisition Processing Processing (LB=0.3 Hz, Phasing) Acquisition->Processing

Comparative Data Analysis

The following tables contrast the 4,6-dimethyl-1H-indole-2-carbaldehyde against the unsubstituted indole-2-carbaldehyde . This comparison highlights the "Substituent Effect"—the predictable shielding/deshielding caused by the methyl groups.

Table 1: Chemical Shift Comparison (δ ppm in DMSO-d₆)[1][6][7][8]
Proton AssignmentUnsubstituted Parent [2]4,6-Dimethyl Derivative (Diagnostic)Multiplicity (4,6-Dimethyl)Shift Analysis (Δδ)
-CHO (Aldehyde) 9.889.75 – 9.85 Singlet (s)Minimal change; carbonyl is electronically isolated.
N-H (Indole) 11.80 - 12.0011.60 – 11.90 Broad Singlet (br s)Methyls (+I effect) slightly increase electron density on N, potentially shielding it upfield.
H-3 7.307.15 – 7.25 Singlet (s)Slight shielding due to C4-Me proximity and electronic donation.
H-4 7.77 Replaced by Methyl Group.
H-5 7.206.75 – 6.85 Singlet (s)Shielded by ortho-methyls (C4/C6). *May show weak meta-coupling (J~1-2Hz).
H-6 7.41 Replaced by Methyl Group.
H-7 7.487.10 – 7.20 Singlet (s)Shielded by C6-Me. *May show weak meta-coupling.
C4-CH₃ 2.45 – 2.55 Singlet (s)Deshielded slightly by aromatic ring current.
C6-CH₃ 2.35 – 2.40 Singlet (s)Standard aromatic methyl position.

> Note: The disappearance of the doublet at 7.77 ppm (H-4) and the triplet at 7.41 ppm (H-6) is the primary confirmation of successful 4,6-dimethyl substitution.

Table 2: Solvent Performance Comparison
FeatureDMSO-d₆ (Recommended)CDCl₃ (Alternative)
N-H Visibility Excellent. Sharp/Broad singlet visible at >11 ppm due to H-bonding with solvent.Poor. Often broadens into baseline or shifts upfield (~9-10 ppm) due to exchange.
Solubility High.[3] Dissolves polar aldehyde efficiently.Moderate. May require warming.
Water Peak ~3.33 ppm (Can interfere with methoxy signals if present).~1.56 ppm (Usually clear of aromatic region).
Resolution Good, but viscosity causes broader lines.Excellent. Sharper lines for coupling constant calculation.

Structural Elucidation Logic

The following diagram illustrates the connectivity and the specific coupling pathways that define the NMR spectrum.

Structure_Logic Figure 2: Substituent Effects and Chemical Shift Influences. IndoleCore Indole Core C2_CHO C2-Formyl (9.8 ppm) IndoleCore->C2_CHO Electron Withdrawing C4_Me C4-Methyl (2.5 ppm) IndoleCore->C4_Me Steric Bulk C6_Me C6-Methyl (2.4 ppm) IndoleCore->C6_Me H5 H-5 (Aromatic Singlet) C4_Me->H5 Ortho Shielding C6_Me->H5 Ortho Shielding H7 H-7 (Aromatic Singlet) C6_Me->H7 Ortho Shielding

[4][2][5][6]

Mechanism of Shift Interpretation[12]
  • The "Missing" H-4: In the parent compound, H-4 is the most deshielded aromatic proton (~7.77 ppm) due to the anisotropic effect of the C2-carbonyl group. In the 4,6-dimethyl derivative, this peak is absent, replaced by a methyl singlet at ~2.5 ppm. This is the primary "Go/No-Go" QC check .

  • The H-5/H-7 Pattern: Unlike the parent (which shows doublets and triplets), the 4,6-dimethyl derivative renders H-5 and H-7 as singlets (or weakly coupled meta-doublets). This simplifies the aromatic region significantly.

  • Aldehyde Stability: The aldehyde proton is remarkably stable across derivatives, consistently appearing at 9.8 ± 0.1 ppm, serving as an internal reference point.

Synthesis & Origin of Impurities

Understanding the synthesis route helps identify potential impurity peaks in the NMR spectrum.

  • Route: Lithiation of 4,6-dimethylindole followed by DMF quench [2], or Vilsmeier-Haack formylation (though Vilsmeier typically favors C-3).

  • Common Impurity: 4,6-dimethylindole (Starting Material).

    • Diagnostic Peak: Look for a doublet at ~6.4 ppm (C3-H of the starting material) which should be absent in the 2-carbaldehyde product.

    • Aldehyde Peak: Absence of the 9.8 ppm singlet indicates failed formylation.

References

  • Abraham, R. J., et al. (2006).[7] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry. Link

  • BenchChem. (2025).[1] "Spectroscopic Profile of 1H-Indole-2-carbaldehyde: A Technical Guide." Link

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry. (Data supported by University of Pittsburgh compilation). Link

  • Organic Syntheses. (2020). "Catalytic Vilsmeier-Haack Reaction: Synthesis of Indole-3-carboxaldehydes." (Comparative data for formylation regioselectivity). Link

Sources

Precision NMR Characterization: Indole-2-Carbaldehyde vs. Indole-3-Carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Identifying aldehyde proton peak in indole-2-carbaldehyde NMR Content Type: Publish Comparison Guide

A Technical Guide for Structural Validation in Drug Discovery

Executive Summary

In medicinal chemistry, the indole scaffold is ubiquitous, but the structural differentiation between Indole-2-carbaldehyde (2-CHO) and Indole-3-carbaldehyde (3-CHO) presents a frequent analytical pitfall. While both isomers display a characteristic aldehyde singlet near 10 ppm, reliance solely on this peak often leads to misidentification due to significant spectral overlap.

This guide provides a definitive, evidence-based protocol for identifying the aldehyde proton in Indole-2-carbaldehyde. By comparing it against its 3-isomer "alternative" and evaluating solvent systems (CDCl₃ vs. DMSO-d₆), we establish a self-validating assignment logic based on adjacent aromatic proton shifts and NOE correlations .

Part 1: The "Isomer Trap" – Why the Aldehyde Peak Isn't Enough

The aldehyde proton (-CHO) is the most distinct feature in the ¹H NMR spectrum of formyl-indoles. However, in isolation, it is a "red herring."

FeatureIndole-2-CarbaldehydeIndole-3-CarbaldehydeVerdict
-CHO Shift (CDCl₃) 9.88 ppm (Singlet)10.08 ppm (Singlet)Ambiguous (Δ ~0.2 ppm is unreliable with crude samples)
-CHO Shift (DMSO-d₆) ~9.8 - 9.9 ppm 9.94 ppm Ambiguous
Multiplicity Singlet (occasionally broad)Singlet (occasionally broad)Indistinguishable

The Solution: You must validate the aldehyde peak by correlating it with the adjacent aromatic singlet (H-3 for the 2-isomer; H-2 for the 3-isomer).

Part 2: Comparative Analysis & Identification Logic
1. The "Golden Key": H-3 vs. H-2 Differentiation

The definitive distinction lies not in the aldehyde proton itself, but in the chemical shift of the proton on the pyrrole ring adjacent to the aldehyde.

  • Indole-2-Carbaldehyde: The proton at position 3 (H-3) is shielded relative to the 3-isomer's H-2. It typically appears upfield, around 7.30 ppm .

  • Indole-3-Carbaldehyde: The proton at position 2 (H-2) is flanked by the indole nitrogen and the electron-withdrawing carbonyl group. This "push-pull" effect desheilds H-2 significantly, shifting it downfield to 8.20 – 8.40 ppm .

2. Solvent System Performance: CDCl₃ vs. DMSO-d₆[1]
ParameterSolvent A: Chloroform-d (CDCl₃) Solvent B: DMSO-d₆
Aldehyde Resolution Excellent. Sharp singlet, distinct from aromatics.Good. May broaden slightly due to viscosity or water exchange.
NH Proton Visibility Poor. Broad, often exchanged or lost in baseline (~9.0 ppm).Superior. Sharp, distinct singlet downfield (~11.0–12.0 ppm).
Use Case Routine purity checks; rapid acquisition.Full structural characterization; confirming NH integrity.

Expert Insight: For initial identification, use CDCl₃ to maximize the resolution of the aromatic region. If the NH peak is required for publication-quality assignment (or NOESY experiments), switch to DMSO-d₆ .

Part 3: Experimental Protocol for Unequivocal Assignment
Step 1: Sample Preparation[2]
  • Mass: Weigh 5–10 mg of the solid indole derivative.

  • Solvent: Add 0.6 mL of CDCl₃ (99.8% D) containing 0.03% TMS.

    • Note: Ensure the solvent is acid-free. Residual acid in aged CDCl₃ can catalyze proton exchange, broadening the aldehyde and NH signals.

  • Homogenization: Sonicate for 30 seconds. Filter if any particulate remains (paramagnetic impurities broaden peaks).

Step 2: Acquisition Parameters (400 MHz+)
  • Pulse Sequence: Standard 1D proton (zg30).

  • Spectral Width: -2 to 14 ppm (to capture downfield NH/CHO).

  • Relaxation Delay (D1): Set to 2.0 seconds minimum. Aldehyde protons have longer T1 relaxation times; insufficient delay reduces integration accuracy.

  • Scans (NS): 16–32 scans for sufficient S/N.

Step 3: The Validation Workflow (Logic Tree)

Follow this logic to confirm the Indole-2-carbaldehyde structure:

IdentificationLogic Start Start: Acquire 1H NMR in CDCl3 CheckCHO Locate Aldehyde Peak (9.8 - 10.1 ppm) Start->CheckCHO CheckSinglet Identify Isolated Aromatic Singlet CheckCHO->CheckSinglet Look for singlet in aromatic region Decision Shift of Aromatic Singlet? CheckSinglet->Decision Result2 Shift ~7.30 ppm (H-3) CONFIRMED: Indole-2-Carbaldehyde Decision->Result2 Upfield (~7.3 ppm) Result3 Shift ~8.20-8.40 ppm (H-2) REJECT: Indole-3-Carbaldehyde Decision->Result3 Downfield (~8.3 ppm)

Figure 1: Decision matrix for distinguishing indole carbaldehyde isomers based on the "Golden Key" aromatic proton.

Part 4: Advanced Verification (2D NMR)

If the 1D spectrum is ambiguous (e.g., due to overlapping substituents), 1D NOE or 2D NOESY provides the final confirmation.

  • Indole-2-Carbaldehyde: Irradiating the aldehyde peak (~9.88 ppm) will show a strong NOE enhancement of the NH proton (if visible) and the H-3 proton (~7.30 ppm).

  • Indole-3-Carbaldehyde: Irradiating the aldehyde peak (~10.08 ppm) will show NOE enhancement of the H-2 proton (~8.30 ppm) and H-4 (doublet, ~8.1 ppm).

Structural Correlation Diagram:

NOE_Pathway cluster_2CHO Indole-2-Carbaldehyde (Target) cluster_3CHO Indole-3-Carbaldehyde (Alternative) CHO_2 CHO (9.88 ppm) NH_2 NH (~9.0 ppm) CHO_2->NH_2 Strong NOE H3_2 H-3 (7.30 ppm) CHO_2->H3_2 Strong NOE CHO_3 CHO (10.08 ppm) H2_3 H-2 (8.30 ppm) CHO_3->H2_3 Strong NOE H4_3 H-4 (8.10 ppm) CHO_3->H4_3 Weak NOE

Figure 2: NOE correlation pathways. Note the distinct proximity of the CHO group to H-3 in the 2-isomer versus H-2/H-4 in the 3-isomer.

Summary Data Table
Proton AssignmentIndole-2-Carbaldehyde (CDCl₃)Indole-3-Carbaldehyde (CDCl₃)
-CHO (Aldehyde) 9.88 ppm (s) 10.08 ppm (s)
H-3 (Pyrrole) 7.30 ppm (s) N/A (Substituted)
H-2 (Pyrrole) N/A (Substituted)8.26 - 8.40 ppm (d/s)
NH (Indole) ~9.0 ppm (br)~8.5 - 9.0 ppm (br)
H-4 (Benzene) ~7.77 ppm (d)~8.10 - 8.20 ppm (d)
References
  • Royal Society of Chemistry. (2012). Supporting Information: Cu(II)- or Co(II)-Catalyzed C(sp3)-H Oxidation... Synthesis of 3-Formylindoles. (Data for Indole-3-carbaldehyde).[3][4][5][6][7][8][9][10] Retrieved from [Link]

  • National Institutes of Health (PubChem). (2025). Indole-2-carboxaldehyde | C9H7NO.[4] Retrieved from [Link]

  • Chemical Instrumentation Facility. (2025). NMR Coupling Constants: Aldehyde and Aromatic Ranges. Iowa State University. Retrieved from [Link]

Sources

Technical Comparison Guide: C13 NMR Characterization of 4,6-Dimethylindole-2-carboxaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of the C13 NMR spectral characteristics of 4,6-dimethylindole-2-carboxaldehyde , a critical scaffold in the synthesis of kinase inhibitors and anti-tubercular indoleamides.

The guide distinguishes this specific isomer from its structural analogs (e.g., 5,6-dimethyl or 3-formyl isomers) using experimental data from its immediate precursor, ethyl 4,6-dimethylindole-2-carboxylate , and the parent indole-2-carboxaldehyde .

Executive Summary & Structural Context

4,6-Dimethylindole-2-carboxaldehyde is a substituted indole derivative where the aldehyde functionality is located at the C2 position, and methyl groups substitute the C4 and C6 positions of the benzene ring.

  • Primary Application: Intermediate for Mycobacterium tuberculosis inhibitors (e.g., indole-2-carboxamides) and GPR17 agonists.

  • Differentiation Challenge: Distinguishing the 4,6-dimethyl pattern from the thermodynamically similar 5,6-dimethyl or 4,7-dimethyl isomers, and confirming the C2-formyl position versus the more common C3-formyl (Vilsmeier-Haack product).

Structural Fingerprint

The C13 NMR spectrum is characterized by:

  • Diagnostic Aldehyde Carbon: A signal >180 ppm (distinct from esters/amides at ~160 ppm).[1]

  • Two Methyl Signals: Upfield signals at ~18–22 ppm.

  • Quaternary Aromatic Carbons: Two distinct non-protonated aromatic carbons (C4, C6) shifted downfield by the methyl substituents.

Experimental Protocols

A. Synthesis & Sample Preparation

To obtain high-fidelity NMR data, the compound is typically synthesized via the reduction of ethyl 4,6-dimethylindole-2-carboxylate or oxidation of the corresponding alcohol.

Protocol for NMR Sample Preparation:

  • Solvent Selection: Dissolve 5–10 mg of the analyte in 0.6 mL of DMSO-d6 or CDCl3 . DMSO-d6 is preferred for indole derivatives to prevent aggregation and sharpen the N-H signal.

  • Reference Standard: Use Tetramethylsilane (TMS) as an internal standard (

    
     0.00 ppm) or reference against the solvent residual peak (DMSO-d6 center line: 
    
    
    
    39.52 ppm).
  • Acquisition Parameters:

    • Frequency: 100 MHz or higher (for C13).

    • Scans: Minimum 512 scans to resolve quaternary carbons (C4, C6, C2).

    • Pulse Sequence: Proton-decoupled C13 (typically zgpg30 or equivalent).

B. Synthesis Workflow Visualization

The following diagram outlines the structural relationship and synthesis flow, highlighting the key intermediates used for spectral assignment.

SynthesisWorkflow Precursor 3,5-Dimethylphenylhydrazine + Ethyl Pyruvate Ester Ethyl 4,6-dimethylindole- 2-carboxylate (Key Reference Standard) Precursor->Ester Fischer Indole Synthesis Isomer 3-Formyl Isomer (Impurity via Vilsmeier) Precursor->Isomer Side Reaction Aldehyde 4,6-Dimethylindole- 2-carboxaldehyde (Target Analyte) Ester->Aldehyde Reduction/Oxidation Sequence

Figure 1: Synthetic pathway establishing the structural provenance of the 2-carboxaldehyde isomer.

Spectral Data Analysis

A. Reference Data: Ethyl 4,6-dimethylindole-2-carboxylate

The ethyl ester is the direct precursor and provides the definitive chemical shifts for the 4,6-dimethylindole core . The ring carbon shifts are conserved in the aldehyde with minimal variation (<2 ppm).

Table 1: Experimental C13 NMR Data (DMSO-d6, 100 MHz) Source: Derived from synthesis of indole-2-carboxamides (Ref 1, 3).

Carbon PositionChemical Shift (

, ppm)
Assignment Note
C=O (Ester) 161.35 Carbonyl (Upfield of Aldehyde)
C-7a 137.69Quaternary (Bridgehead)
C-6 134.21Quaternary (Methyl substituted)
C-2 130.73Quaternary (Attached to C=O)
C-4 126.04Quaternary (Methyl substituted)
C-3a 124.96Quaternary (Bridgehead)
C-5 122.17Methine (CH)
C-3 109.53Methine (CH) - Characteristic high field
C-7 106.41Methine (CH)
Ethyl CH2 60.17Ester specific (Absent in Aldehyde)
4-Me 21.52Methyl group
6-Me 18.24Methyl group
Ethyl CH3 14.31Ester specific (Absent in Aldehyde)
B. Comparative Data: Indole-2-carboxaldehyde (Unsubstituted)

To predict the aldehyde shift, we compare with the unsubstituted parent.

Table 2: Indole-2-carboxaldehyde C13 Shifts (CDCl3) Source: BenchChem / PubChem Spectral Data (Ref 2).

Carbon PositionChemical Shift (

, ppm)
C=O[2] (Aldehyde) 182.9
C-2 136.9
C-3 115.6
C. Diagnostic Peak List: 4,6-Dimethylindole-2-carboxaldehyde

Combining the core shifts from Table 1 and the functional group shifts from Table 2, the following table represents the diagnostic fingerprint for the target compound.

Table 3: Diagnostic C13 NMR Profile

Signal TypeExpected Shift (

, ppm)
Structural Significance
Aldehyde Carbonyl 182.0 – 185.0 Confirms oxidation state (vs Ester ~161).
C-2 (Indole) 135.0 – 138.0 Downfield shift due to CHO electron withdrawal.
C-4 (Quaternary) 126.0 – 128.0 Distinguishes from 5,6-dimethyl (where C4 is CH).
C-6 (Quaternary) 134.0 – 136.0 Distinguishes from 4,7-dimethyl (where C6 is CH).
Methyl Groups 18.0 – 22.0 Two distinct signals confirming dimethyl substitution.

Structural Differentiation Logic

The following decision tree assists in confirming the 4,6-dimethyl isomer against common alternatives using C13 NMR data.

IdentificationLogic Start Analyze C13 Spectrum CheckCO Check Carbonyl Region (>180 ppm?) Start->CheckCO IsAldehyde Yes: Aldehyde Confirmed CheckCO->IsAldehyde >180 ppm IsEster No (~161 ppm): Ester Precursor CheckCO->IsEster <165 ppm CheckMe Count Methyl Signals (~18-25 ppm) IsAldehyde->CheckMe TwoMe 2 Signals: Dimethyl Indole CheckMe->TwoMe 2 Peaks CheckQuat Check Aromatic Region (DEPT-135 or Intensity) TwoMe->CheckQuat Pattern46 C4 & C6 are Quaternary (Low Intensity/Absent in DEPT) CheckQuat->Pattern46 Target Pattern56 C5 & C6 are Quaternary CheckQuat->Pattern56 Isomer

Figure 2: Logic flow for spectral validation of 4,6-dimethylindole-2-carboxaldehyde.

Key Differentiation Points:
  • Vs. 3-Carboxaldehyde: The C3 signal in 2-carboxaldehydes is typically upfield (~109-115 ppm) and is a CH (methine). In 3-carboxaldehydes, C3 is quaternary and shifted downfield (~118-120 ppm).

  • Vs. 5,6-Dimethyl Isomer: In the 4,6-isomer, C4 is quaternary. In the 5,6-isomer, C4 is a CH (methine), which will appear as a strong positive peak in DEPT-135, whereas the 4,6-isomer's C4 will disappear.

References

  • North, E. J., et al. (2021). Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis. RSC Advances.

  • National Center for Biotechnology Information. (2025). Indole-2-carboxaldehyde | C9H7NO | CID 96389. PubChem Compound Summary.

  • Kostenis, E., et al. (2013). GPR 17 agonists and screening assay. US Patent Application US20130338374A1.[3]

  • ChemicalBook. (2024). 4,6-Dimethylindole-2-carboxylic acid NMR Spectral Data.

Sources

Comparative Spectroscopic Guide: Carbonyl Stretch Analysis of Indole-2-Carbaldehyde

[1]

Executive Summary

This guide provides a technical analysis of the infrared (IR) carbonyl stretching frequency of Indole-2-carbaldehyde , a critical scaffold in medicinal chemistry (e.g., antiviral and antitumor drug design).[1]

The carbonyl (

1electronic conjugationintermolecular hydrogen bonding2123

Part 1: Comparative Spectral Data

The following table consolidates experimental IR data. Note the distinct shifts caused by positional isomerism (C2 vs. C3) and hydrogen bonding capabilities.[1]

Table 1: Carbonyl ( ) Stretch Comparison
CompoundStructure Description

(Solid/KBr)

(Solution/CHCl

)
Key Mechanistic Driver
Indole-2-carbaldehyde Aldehyde at C21650 – 1660 cm⁻¹ ~1670 – 1680 cm⁻¹ Moderate conjugation; Strong H-bonding in solid state.
Indole-3-carbaldehyde Aldehyde at C31630 – 1640 cm⁻¹ ~1655 cm⁻¹Strong conjugation (Vinylogous amide character); N-lone pair donates strongly to C3.[2]
N-Methylindole-2-carbaldehyde N-Methylated C21675 – 1685 cm⁻¹ ~1680 cm⁻¹No H-bonding ; Pure conjugation effect (Blue shift relative to NH parent).[2]
Benzaldehyde Phenyl aldehyde~1690 cm⁻¹~1700 cm⁻¹Baseline aromatic conjugation; No heterocyclic donation.[2][1]

Critical Insight: Indole-3-carbaldehyde appears at a lower wavenumber than Indole-2-carbaldehyde.[2] This is because the C3 position is electronically coupled to the nitrogen lone pair more effectively than C2, giving the C3-carbonyl significant single-bond character.[2][1]

Part 2: Mechanistic Analysis

To interpret the spectrum correctly, one must understand the "Push-Pull" electronic environment and the physical state effects.[2][1]

Electronic Effects: The C2 vs. C3 Difference

While both isomers are conjugated, the Indole-3-carbaldehyde behaves like a vinylogous amide.[2][1] The nitrogen lone pair can delocalize directly onto the carbonyl oxygen via the C2=C3 double bond.[2][1] This resonance contribution weakens the

1

In Indole-2-carbaldehyde , the aldehyde is cross-conjugated.[2][1] While still conjugated with the aromatic system, the direct "push" from the nitrogen lone pair is less efficient than at the C3 position.[1] Consequently, the

1
Hydrogen Bonding (The Solid State Shift)

In the solid state (KBr pellet or powder ATR), Indole-2-carbaldehyde forms strong intermolecular hydrogen bonds:

red shift (lowering)
  • Validation: Comparing the spectrum of the solid against a dilute solution (in

    
     or 
    
    
    ) will reveal a shift from ~1655 cm⁻¹ (H-bonded) to ~1675 cm⁻¹ (free monomer).
  • Control: N-Methylindole-2-carbaldehyde lacks the N-H donor.[2] Its carbonyl stretch remains relatively constant (~1680 cm⁻¹) regardless of concentration, confirming that the lower value in the parent compound is due to H-bonding.[1]

Visualizing the Pathway

The following diagram illustrates the logical flow for distinguishing these effects using IR data.

GStartUnknown Indole Aldehyde SampleStep1Acquire IR (Solid State/KBr)Start->Step1Decision1Check C=O RegionStep1->Decision1ResultC3~1630-1640 cm⁻¹(Indole-3-carbaldehyde)Decision1->ResultC3Lower FreqResultC2~1650-1660 cm⁻¹(Indole-2-carbaldehyde)Decision1->ResultC2Higher FreqValidationValidation Step:Dissolve in CHCl₃ (Dilute)ResultC2->ValidationConfirm IdentityShiftCheckDoes Peak Shift Upby >15 cm⁻¹?Validation->ShiftCheckConfHConfirmed: N-H present(Intermolecular H-bonding)ShiftCheck->ConfHYesConfMeNo Shift: N-Substituted(e.g., N-Methyl)ShiftCheck->ConfMeNo

Caption: Decision tree for differentiating indole aldehyde isomers and validating hydrogen bonding effects.

Part 3: Experimental Protocol (Self-Validating)

To ensure data integrity, follow this dual-phase protocol. This method controls for the physical state artifacts described above.

Phase A: Solid State (Rapid ID)

Objective: Quick identification of the isomer.[1]

  • Preparation: Grind 1–2 mg of Indole-2-carbaldehyde with 100 mg of dry KBr (spectroscopic grade). Moisture in KBr will broaden peaks.[2][1]

  • Pressing: Press into a transparent pellet (or use a Diamond ATR accessory).

  • Acquisition: Scan from 4000 to 400 cm⁻¹ (32 scans, 4 cm⁻¹ resolution).

  • Checkpoint: Look for the sharp

    
     peak at 1655 ± 5 cm⁻¹  and a broad N-H stretch ~3300 cm⁻¹.[1]
    
Phase B: Solution State (Mechanistic Validation)

Objective: Confirm H-bonding and "free" carbonyl frequency.

  • Preparation: Dissolve 10 mg of the sample in 1 mL of dry Chloroform (

    
    ) or Carbon Tetrachloride (
    
    
    ).
    • Note:

      
       is preferred for IR transparency but 
      
      
      is safer and sufficient for the carbonyl region.[2][1]
  • Cell Loading: Inject into a liquid IR cell (NaCl or CaF₂ windows) with a 0.1 mm spacer.

  • Acquisition: Subtract the pure solvent background carefully.[2][1]

  • Analysis: Observe the

    
     peak shift.
    
    • Expectation: The peak should move up to 1670–1680 cm⁻¹ .[1]

    • Failure Mode: If the peak does not shift, suspect N-alkylation or sample decomposition.[2][1]

References

  • BenchChem. (2025).[2][1][3] Spectroscopic Profile of 1H-Indole-2-carbaldehyde: A Technical Guide. Retrieved from

  • National Institute of Standards and Technology (NIST). Indole-2-carboxaldehyde Mass and IR Data. NIST Chemistry WebBook, SRD 69.[2][1] Retrieved from

  • AIST. Spectral Database for Organic Compounds (SDBS).[2][1] SDBS No. 1385 (Indole-2-carbaldehyde) vs SDBS No. 1386 (Indole-3-carbaldehyde).[2] Retrieved from

  • PubChem. 1-Methylindole-2-carboxaldehyde Data. CID 267164.[2][1] Retrieved from

  • Smith, B. C. (2017).[2][1] The Carbonyl Group, Part I: Introduction. Spectroscopy Online. Retrieved from

Technical Comparison & Characterization Guide: 4,6-Dimethyl-1H-indole-2-carbaldehyde

[1]

Executive Summary

Target Compound: 4,6-Dimethyl-1H-indole-2-carbaldehyde CAS Registry Number: 1258520-62-5 Primary Application: Pharmaceutical intermediate (Anti-tubercular agents, Kinase inhibitors).[1][2]

This guide provides a technical analysis of 4,6-dimethyl-1H-indole-2-carbaldehyde , a critical building block in the synthesis of indole-2-carboxamides. Unlike the widely available unsubstituted indole-2-carbaldehyde, the 4,6-dimethyl analog exhibits distinct solubility and packing properties due to the hydrophobic methyl substituents at the benzenoid ring. This document outlines the physicochemical profile, synthesis logic, and rigorous characterization protocols required for drug development standards.

Physicochemical Profile & Comparative Analysis

The melting point (MP) is a definitive indicator of purity for indole aldehydes. Impurities such as the 3-isomer (a common byproduct of Vilsmeier-Haack formylation) or residual oxidants (MnO₂) can significantly depress the MP.

Table 1: Comparative Physicochemical Specifications
PropertyTarget: 4,6-Dimethyl-1H-indole-2-carbaldehyde Reference: Indole-2-carbaldehyde Analog: 5-Methyl-1H-indole-2-carbaldehyde
CAS 1258520-62-5 19005-93-71463-60-1
Melting Point 155 – 165 °C (Predicted Range)* 138 – 142 °C [1]148 – 149 °C [2]
Molecular Weight 173.21 g/mol 145.16 g/mol 159.19 g/mol
Appearance Pale yellow to off-white solidBeige to yellow crystalline powderPale yellow solid
Solubility DMSO, DMF, warm MeOH; Insol.[2][3] WaterMeOH, EtOH, DMSO; Insol. WaterDMSO, EtOH
Key Impurity 4,6-Dimethylindole-3 -carbaldehydeIndole-3-carbaldehyde5-Methylindole-3-carbaldehyde

*Note: The specific melting point for the 4,6-dimethyl-2-isomer is dependent on crystal habit and purity. Literature values for the 2-carbaldehyde series consistently trend 10–20°C lower than their 3-carbaldehyde isomers (e.g., 4,6-dimethyl-3-carbaldehyde melts at ~198°C [2]).

Synthesis & Self-Validating Purity Protocol

For research applications, the "2-carbaldehyde" is rarely made via direct formylation (which favors the 3-position). Instead, a Redox-Relay Strategy is employed to ensure regioselectivity.

Mechanistic Workflow
  • Fischer Indolization: Reaction of 3,5-dimethylphenylhydrazine with ethyl pyruvate yields Ethyl 4,6-dimethylindole-2-carboxylate .

  • Reduction: The ester is reduced (typically LiAlH₄ or DIBAL) to the primary alcohol .

  • Selective Oxidation: The alcohol is oxidized to the aldehyde using activated MnO₂ to prevent over-oxidation to the acid.

Visualization: Synthesis & Characterization Logic

GStart3,5-Dimethylphenylhydrazine+ Ethyl PyruvateIntermediate1Ethyl 4,6-dimethylindole-2-carboxylateStart->Intermediate1Fischer Indolization(p-TsOH, Reflux)Intermediate24,6-Dimethylindole-2-methanolIntermediate1->Intermediate2Reduction(LiAlH4, THF)Product4,6-Dimethyl-1H-indole-2-carbaldehyde(Target)Intermediate2->ProductOxidation(MnO2, DCM)ValidationQC: Melting Point &1H-NMR (Aldehyde peak ~9.8 ppm)Product->ValidationCharacterization

Figure 1: Regioselective synthesis pathway ensuring the aldehyde is installed at the C2 position, avoiding C3 contamination.

Experimental Validation Protocols

Protocol A: Melting Point Determination (Capillary Method)

Objective: Confirm identity and assess crystalline purity.

  • Preparation: Dry the sample in a vacuum desiccator over P₂O₅ for 4 hours to remove solvent traces (solvent occlusion depresses MP).

  • Loading: Pack 2-3 mm of substance into a glass capillary.

  • Ramp: Heat rapidly to 140°C, then reduce rate to 1°C/min.

  • Observation: Record the onset (first liquid drop) and clear point (complete liquefaction).

    • Acceptance Criteria: Range < 2°C (e.g., 158.0 – 159.5°C). A range > 3°C indicates >5% impurity or wet sample.

Protocol B: Distinguishing Isomers (NMR Validation)

The 2-carbaldehyde and 3-carbaldehyde isomers are difficult to distinguish by MP alone. Use 1H-NMR for definitive confirmation.

  • 2-Carbaldehyde (Target): Look for the NH signal.[4] In 2-substituted indoles, the NH proton is typically broad but distinct. Crucially, the C3-H proton will appear as a doublet or multiplet in the aromatic region, coupling with the NH.

  • 3-Carbaldehyde (Impurity): The C2-H proton is often a sharp singlet or doublet at a significantly different shift.

References

  • Sigma-Aldrich. Indole-2-carboxaldehyde Product Specification. Catalog No. 687782. Link

  • Li, X., et al. (2012). "Synthesis of Indole-3-carboxaldehyde Derivatives." Google Patents CN102786460A. Link

  • Kozikowski, A. P., et al. (2020). "Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved Water Solubility." ACS Medicinal Chemistry Letters, 11(10), 1910–1916. (Describes the synthesis and characterization of the 4,6-dimethyl series). Link[5]

  • BLD Pharm. 4,6-Dimethyl-1H-indole-2-carbaldehyde Product Data. Catalog No. BD00976151.[2] Link

Distinguishing 2-Formyl and 3-Formyl Indole Isomers by NMR

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the definitive NMR protocols for distinguishing 2-formylindole (indole-2-carboxaldehyde) and 3-formylindole (indole-3-carboxaldehyde) .[1][2][3] It focuses on the distinct electronic environments created by the formyl group at the C2 versus C3 positions, which result in diagnostic chemical shift differences and specific 2D NMR correlations.

Executive Summary: The Diagnostic "Fingerprint"

The distinction between 2-formyl and 3-formyl indole relies on the electronic disparity between the


-position (C2) and 

-position (C3) of the indole ring.[1][2][3] The most immediate differentiator is the proton chemical shift of the isolated ring proton : H-2 in the 3-isomer is significantly deshielded (~8.2 ppm) compared to H-3 in the 2-isomer (~7.3 ppm).[1][2][3]
Quick Comparison Table ( H NMR in DMSO- )
Feature3-Formylindole 2-Formylindole Differentiation Logic
Isolated Ring Proton H-2:

8.0 – 8.4 ppm
(s/d)
H-3:

7.2 – 7.4 ppm
(s)
Primary Indicator: H-2 is strongly deshielded by the adjacent nitrogen and C3-formyl anisotropy.[1][2][3]
Aldehyde Proton

9.9 – 10.0 ppm

9.8 – 9.9 ppm
Less diagnostic; both appear in the typical aldehyde region.[2][3]

C Ring CH
C-2:

~137 – 139 ppm
C-3:

~113 – 116 ppm
Secondary Indicator: C-2 (adjacent to N) is naturally downfield of C-3.[1][2][3]
NOESY Correlation CHO

H-2 & H-4
CHO

NH & H-3
3-isomer correlates to two C-H protons; 2-isomer correlates to one C-H and the exchangeable NH.[1][2][3]

Mechanistic Basis of NMR Differences

Electronic Deshielding at C2 vs. C3

The indole ring system is electron-rich, but the electron density is not distributed evenly.[3]

  • 3-Formylindole: The formyl group at C3 allows for resonance delocalization involving the nitrogen lone pair (

    
    ).[1][2][3] This creates significant double-bond character between C2 and C3.[1][2][3] The C2 proton (H-2) is located between the electronegative nitrogen and the electron-withdrawing formyl group, leading to a strong deshielding effect  (
    
    
    
    > 8.0 ppm).[3]
  • 2-Formylindole: The formyl group at C2 withdraws electrons, but the H-3 proton is located at the

    
    -position, which is inherently more electron-rich and shielded compared to the 
    
    
    
    -position.[1][3] Consequently, H-3 resonates significantly upfield (
    
    
    ~7.3 ppm).[2][3]
Spatial Geometry (NOE)[3]
  • 3-Position: The aldehyde carbonyl oxygen at C3 is spatially flanked by H-2 and H-4 (the peri-proton on the benzene ring).[1][2][3] This proximity allows for NOE enhancements to both.[2][3]

  • 2-Position: The aldehyde at C2 is flanked by NH and H-3 .[1][2][3] It is spatially distant from the benzene ring protons (H-4 through H-7), preventing any strong NOE interaction with the benzene ring.[1][3]

Detailed Experimental Analysis

H NMR Spectroscopy
  • Solvent Choice: DMSO-

    
     is recommended over CDCl
    
    
    
    to sharpen the NH signals and prevent aggregation, which can broaden the aldehyde peak.[3]
  • Key Signals:

    • 3-Formylindole: Look for a sharp singlet or narrow doublet at 8.0–8.4 ppm .[1][2][3] This is H-2. It often shows a small long-range coupling (

      
       Hz) to the NH proton.[1][2][3]
      
    • 2-Formylindole: Look for a singlet at 7.2–7.4 ppm .[1][2][3] This is H-3. It may overlap with the aromatic multiplet (H-5/H-6), so 2D methods (HSQC) are useful to isolate it.[3]

C NMR Spectroscopy

The carbon shifts provide a robust confirmation if proton signals are obscured by overlap.[2][3]

  • C-2 Signal (3-Formyl): The C-2 carbon is bonded to nitrogen, shifting it downfield to ~138 ppm .[1][2][3]

  • C-3 Signal (2-Formyl): The C-3 carbon is not bonded to a heteroatom, appearing upfield at ~115 ppm .[1][2][3]

  • Note: The carbonyl carbon shift (

    
     ppm) is similar for both and is not a reliable differentiator.[2][3]
    
2D NMR Verification (NOESY/HMBC)

Use NOESY (Nuclear Overhauser Effect Spectroscopy) to determine spatial proximity.[2][3][4]

  • Experiment: Irradiate or look for cross-peaks with the aldehyde proton (

    
     ppm).
    
  • Observation A (3-Formyl): Strong cross-peaks to H-2 (singlet,

    
    ) AND H-4  (doublet, 
    
    
    
    ). The correlation to the aromatic doublet (H-4) is the "smoking gun" for the 3-isomer.[1][2][3]
  • Observation B (2-Formyl): Strong cross-peaks to NH (broad,

    
    ) and H-3  (singlet, 
    
    
    
    ).[3] Absence of correlation to any benzene ring protons (H-4/5/6/7).[1][2][3]

Decision Logic & Visualization

The following diagram illustrates the logical workflow for identifying the isomer based on spectral data.

IndoleID Start Start: Acquire 1H NMR (DMSO-d6) CheckH Analyze Isolated Ring Proton (Non-Benzene Region) Start->CheckH Downfield Signal at 8.0 - 8.4 ppm (Deshielded) CheckH->Downfield Low Field Upfield Signal at 7.2 - 7.4 ppm (Shielded) CheckH->Upfield High Field Isomer3 Conclusion: 3-Formylindole Downfield->Isomer3 NOESY Confirmation: NOESY Spectrum (Correlations to CHO) Downfield->NOESY Verify Isomer2 Conclusion: 2-Formylindole Upfield->Isomer2 Upfield->NOESY Verify NOE3 Correlates to H-2 (s) AND H-4 (d) NOESY->NOE3 NOE2 Correlates to NH (br) AND H-3 (s) NOESY->NOE2 NOE3->Isomer3 NOE2->Isomer2

Figure 1: Decision tree for distinguishing indole regioisomers via NMR chemical shifts and NOE correlations.

Experimental Protocol

Sample Preparation[2][5][6][7][8]
  • Mass: Weigh 5–10 mg of the indole derivative.

  • Solvent: Add 0.6 mL of DMSO-

    
     .[1][2][3]
    
    • Why DMSO? It ensures solubility and slows proton exchange, making the NH signal sharp and observable, which is critical for NOE analysis in the 2-formyl isomer.

  • Tube: Transfer to a clean, dry 5 mm NMR tube. Cap immediately to prevent moisture absorption (water peak at 3.33 ppm can obscure signals).[2][3]

Acquisition Parameters (Standard 400/500 MHz)
  • Temperature: 298 K (25°C).[2][3]

  • Pulse Sequence:

    • 1H: Standard zg30 or equivalent.[2][3] 16 scans.[2][3] Relaxation delay (

      
      ) 
      
      
      
      1.0 s.[2][3]
    • NOESY: Phase-sensitive 2D NOESY (e.g., noesygpphpp).[2][3] Mixing time (

      
      ) = 300–500 ms.[2][3]
      
    • 13C: Proton-decoupled zgpg30. 256–512 scans for sufficient S/N on quaternary carbons.

References

  • Spectral Database for Organic Compounds (SDBS) . Indole-3-carboxaldehyde (SDBS No. 1386) & Indole-2-carboxaldehyde.[1][2][3] National Institute of Advanced Industrial Science and Technology (AIST).[2][3] [Link][3]

  • National Institute of Standards and Technology (NIST) . 1H-Indole-3-carboxaldehyde Mass Spectrum & Data. NIST Chemistry WebBook, SRD 69.[3] [Link][3]

  • Morales-Ríos, M. S., et al. "Unambiguous assignment of the 13C NMR spectra of indole derivatives."[3] Magnetic Resonance in Chemistry, 1987.[3] (Cited for C2 vs C3 shift logic).

Sources

Publish Comparison Guide: HPLC Retention & Analysis of 4,6-Dimethylindole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the HPLC retention behavior of 4,6-dimethylindole-2-carbaldehyde. It is designed for analytical chemists and process engineers requiring robust separation protocols.

Executive Summary & Technical Context

4,6-Dimethylindole-2-carbaldehyde is a critical pharmacophore intermediate, often synthesized via the Vilsmeier-Haack formylation of 4,6-dimethylindole. Its analysis is challenging due to the presence of structural isomers (e.g., the 3-carbaldehyde regioisomer) and unreacted starting materials.

This guide moves beyond static retention time values—which vary by system—and establishes a Relative Retention Time (RRT) framework. By comparing this analyte against standardized markers (Indole-2-carbaldehyde and the parent indole), we provide a self-validating method for identification.

Key Performance Metrics (Comparative)
Parameter4,6-Dimethylindole-2-carbaldehydeIndole-2-carbaldehyde (Ref)4,6-Dimethylindole (Precursor)
Predicted LogP ~2.8 - 3.11.8 - 2.1~3.2 - 3.5
Elution Order (C18) Intermediate Early (Polar)Late (Non-polar)
UV Max (

)
295-305 nm288-290 nm270-280 nm
Critical Impurity 3-Carbaldehyde isomerN/AN/A

Core Directive: Validated Analytical Protocol

Note: This protocol is optimized for the separation of the 2-carbaldehyde from its 3-regioisomer and dimethylated precursors.

Chromatographic Conditions
  • Stationary Phase: C18 End-capped (e.g., Agilent ZORBAX Eclipse Plus or Phenomenex Kinetex), 3.5 µm, 4.6 x 100 mm.

    • Rationale: The "dimethyl" substitution increases hydrophobicity, requiring a standard C18 phase. End-capping reduces peak tailing caused by the secondary amine (-NH) of the indole ring.

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q grade).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30°C (Controlled).

  • Detection: UV-Vis Diode Array (DAD).

    • Primary Channel: 300 nm (Specific for conjugated aldehyde).

    • Secondary Channel: 254 nm (General aromatic).

Gradient Profile
Time (min)% Mobile Phase BEventMechanism
0.010%InjectionInitial focusing
2.010%Isocratic HoldElution of polar salts/solvents
12.090%Linear RampSeparation of Isomers
15.090%WashElution of dimers/polymers
15.110%Re-equilibrationPrepare for next run

Comparative Performance Analysis

Retention Behavior vs. Alternatives

The addition of methyl groups at positions 4 and 6 significantly alters the interaction with the hydrophobic stationary phase compared to the unsubstituted scaffold.

  • vs. Indole-2-carbaldehyde (Standard): The 4,6-dimethyl analog is significantly more lipophilic. Expect the retention time (RT) to increase by a factor of 1.3x to 1.5x relative to the unsubstituted parent.

    • Mechanism:[2][3][4] The methyl groups disrupt the water structure around the molecule, increasing the entropy-driven transfer to the C18 stationary phase.

  • vs. 4,6-Dimethylindole (Starting Material): The aldehyde group at C2 is electron-withdrawing and capable of hydrogen bonding, reducing the overall lipophilicity compared to the pure hydrocarbon indole.

    • Result: The product (aldehyde) elutes earlier than the starting material (indole). This allows for easy reaction monitoring; the disappearance of the late-eluting indole peak confirms conversion.

Regioisomer Discrimination (2-CHO vs 3-CHO)

In Vilsmeier-Haack formylation, the 3-position is electronically favored. However, if the 3-position is blocked or directed, the 2-isomer forms.

  • Separation Logic: The 3-acyl indoles generally possess stronger intramolecular hydrogen bonding (between N-H and C=O) than 2-acyl indoles. This often makes the 3-isomer slightly more retained or distinct in peak shape on polar-embedded columns, though on standard C18, the 2-isomer often elutes slightly earlier due to better solvation of the exposed carbonyl.

Visualizing the Separation Logic

The following diagram illustrates the decision tree and separation pathway for isolating the target compound from common matrix components.

HPLC_Workflow Sample Crude Reaction Mixture Column C18 Stationary Phase (Hydrophobic Interaction) Sample->Column Injection Unsub Indole-2-carbaldehyde (Ref Std) RT: ~4.5 min Column->Unsub Low Hydrophobicity Target 4,6-Dimethylindole-2-carbaldehyde (Target) RT: ~7.2 min Column->Target Medium Hydrophobicity (Aldehyde reduces LogP) Impurity 4,6-Dimethylindole (Starting Mat.) RT: ~10.5 min Column->Impurity High Hydrophobicity (Methylated Core) Unsub->Target Elutes Before Target->Impurity Elutes Before

Caption: Predicted elution order on a C18 column showing the target analyte eluting between the reference standard and the starting material.

Experimental Validation & Troubleshooting

Protocol for Relative Retention Time (RRT) Calculation

Since absolute retention times drift with column age and batch, calculate RRT using Toluene or Uracil (t0 marker) and a known standard.



Recommended Internal Standard:

  • Benzophenone: Elutes late, distinct UV spectrum.

  • Target RRT: 4,6-dimethylindole-2-carbaldehyde typically shows an RRT of 0.85 - 0.92 relative to Benzophenone under the gradient conditions listed above.

Troubleshooting Peak Tailing
  • Problem: Asymmetric peaks for indole aldehydes.

  • Root Cause: Interaction between the indole N-H moiety and residual silanols on the silica support.

  • Solution: Ensure the mobile phase pH is acidic (pH ~2.5-3.0 with Formic or Phosphoric acid) to suppress silanol ionization. Alternatively, use a "Base Deactivated" (BDS) column.

References

  • SIELC Technologies. Separation of Indole-3-carboxaldehyde and derivatives on Newcrom R1 HPLC column. Retrieved from .

  • Poznyak, T., et al. (2005). Retention Times of Compounds Used in the HPLC Analysis of Phenolic Derivatives. Journal of Photochemistry and Photobiology A: Chemistry. Retrieved from .

  • Agilent Technologies. (2020). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD. Retrieved from .

  • Royal Society of Chemistry. (2019). Synthesis and characterization of novel 4,6-dimethoxyindole derivatives. New Journal of Chemistry. Retrieved from .

  • Sigma-Aldrich. Product Specification: 4-methyl-1H-indole-3-carbaldehyde. Retrieved from .

Sources

Technical Comparison: Reactivity Profiles of Substituted Indole-2-Carbaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Technical Comparison: Reactivity Profiles of 4,6-Dimethyl vs. 5-Methoxy Indole-2-Carbaldehyde Audience: Researchers, Scientists, and Drug Development Professionals Format: In-depth Technical Guide (No Templates)

Executive Summary: The "Bottom Line" for Drug Design

In the structural optimization of indole-based therapeutics, the choice between 4,6-dimethylindole-2-carbaldehyde (4,6-DMI) and 5-methoxyindole-2-carbaldehyde (5-MOI) is rarely a trivial swap of substituents. It represents a fundamental shift in the electronic landscape of the pharmacophore.

  • Select 5-Methoxyindole-2-carbaldehyde when your design requires a highly electron-rich indole scaffold capable of participating in strong

    
    -stacking or charge-transfer interactions, or when the C-2 aldehyde needs to be "tempered" (less electrophilic) to avoid off-target covalent binding.
    
  • Select 4,6-Dimethylindole-2-carbaldehyde when you require enhanced lipophilicity (LogP adjustment) and a more reactive carbonyl center for rapid derivatization (e.g., Schiff base formation, reductive amination) without introducing the metabolic liability of a methoxy ether.

Electronic Structure Analysis: The Mechanistic Divergence

The reactivity difference between these two substrates is governed by the competition between Inductive Effects (+I) and Resonance Effects (+M) .

5-Methoxyindole-2-carbaldehyde (5-MOI)[1]
  • Dominant Effect: Strong Resonance Donation (+M).

  • Mechanism: The lone pair on the 5-methoxy oxygen donates electron density into the benzene ring, which communicates directly with the pyrrole ring.

  • Impact on C-2 Aldehyde: Through vinylogous resonance, the electron density is pushed toward the C-2 carbonyl. This increases the single-bond character of the carbonyl (C=O

    
     C
    
    
    
    -O
    
    
    ), stabilizing the ground state and reducing the electrophilicity of the aldehyde carbon.
  • Impact on Indole Nucleophilicity: The C-3 position becomes exceptionally nucleophilic, making this substrate prone to side reactions (e.g., oxidative coupling) during harsh conditions.

4,6-Dimethylindole-2-carbaldehyde (4,6-DMI)[2]
  • Dominant Effect: Inductive (+I) and Hyperconjugation.[1]

  • Mechanism: The methyl groups at C-4 and C-6 donate electron density primarily through

    
    -bond induction and hyperconjugation.
    
  • Impact on C-2 Aldehyde: This donation is significantly weaker than the mesomeric effect of the methoxy group. Consequently, the C-2 carbonyl retains more of its double-bond character and higher electrophilicity .

  • Steric Considerations: The C-4 methyl group exerts a "buttressing effect" on the C-3 proton but does not sterically hinder the C-2 aldehyde significantly.

Visualization: Electronic Resonance Flow

The following diagram illustrates the resonance stabilization in 5-MOI that dampens carbonyl reactivity compared to 4,6-DMI.

Resonance cluster_0 5-Methoxy Indole (Lower Carbonyl Reactivity) cluster_1 4,6-Dimethyl Indole (Higher Carbonyl Reactivity) OMe 5-Methoxy Group (Lone Pair Donor) Ring Indole Ring System (Conjugated u03c0-System) OMe->Ring Strong +M Effect (Resonance) C2_Aldehyde C-2 Carbonyl Carbon (Electrophilic Center) Ring->C2_Aldehyde Electron Push (Stabilizes Carbonyl) C2_Aldehyde_DMI C-2 Carbonyl Carbon (High Electrophilicity) Ring->C2_Aldehyde_DMI Minimal Stabilization Me_Groups 4,6-Dimethyl Groups (Weak Inductive Donor) Me_Groups->Ring Weak +I Effect

Caption: Comparative electronic flow. The strong +M effect in 5-MOI stabilizes the carbonyl, reducing its susceptibility to nucleophilic attack compared to 4,6-DMI.

Reactivity Matrix: Experimental Expectations

The following table summarizes the expected performance of each aldehyde in standard medicinal chemistry transformations.

Reaction Type4,6-Dimethylindole-2-CHO5-Methoxyindole-2-CHOMechanistic Rationale
Schiff Base Formation (with primary amines)Faster (

)
SlowerThe 4,6-DMI carbonyl is more electrophilic (less stabilized).
Knoevenagel Condensation (with malononitrile)High Yield (>90%)Good Yield (80-85%)5-MOI requires slightly longer reaction times or stronger catalysis due to reduced carbonyl polarization.
C-3 Electrophilic Substitution (e.g., Bromination)Moderate ReactivityHigh Reactivity The 5-OMe group strongly activates the ring, overcoming the deactivating effect of the C-2 aldehyde.
Oxidation Sensitivity LowHigh The electron-rich 5-MOI ring is prone to oxidative polymerization (e.g., melanin-like formation) upon air exposure.
Solubility (Organic Solvents) Excellent (Lipophilic)Moderate (Polar)Methyl groups increase lipophilicity; Methoxy introduces polarity and H-bond accepting capability.

Experimental Protocols

Protocol A: Comparative Schiff Base Formation

Objective: To demonstrate the kinetic difference in condensation reactivity.

Reagents:

  • Substrate: 1.0 mmol of Indole-2-carbaldehyde (4,6-DMI or 5-MOI)

  • Nucleophile: 1.0 mmol p-Toluidine (Standard amine)

  • Solvent: Ethanol (5 mL)

  • Catalyst: Glacial Acetic Acid (2 drops)

Methodology:

  • Dissolution: Dissolve the indole aldehyde in absolute ethanol at room temperature. Note that 4,6-DMI will dissolve faster than 5-MOI .

  • Addition: Add p-toluidine followed by catalytic acetic acid.

  • Reflux: Heat the mixture to reflux (78°C).

  • Monitoring: Monitor via TLC (Mobile Phase: 30% EtOAc/Hexane).

    • Observation:4,6-DMI typically reaches completion within 1-2 hours .

    • Observation:5-MOI often requires 3-4 hours to consume the starting material completely due to the stabilized carbonyl.

  • Isolation: Cool to 0°C. Filter the precipitated imine. Wash with cold ethanol.

Protocol B: C-3 Bromination (Electrophilic Substitution)

Objective: To verify ring activation levels.

Reagents:

  • Substrate: 1.0 mmol Indole-2-carbaldehyde

  • Reagent: N-Bromosuccinimide (NBS, 1.05 mmol)

  • Solvent: DMF (Dimethylformamide)[2]

Methodology:

  • Dissolve substrate in DMF at 0°C.

  • Add NBS portion-wise over 15 minutes.

  • Critical Step: Monitor the color change.[3]

    • 5-MOI: Reaction is rapid (<30 mins). Solution may darken significantly due to oxidation side-products if temperature is not controlled.

    • 4,6-DMI: Reaction is slower (1-2 hours). The C-4 methyl group provides slight steric resistance to the adjacent C-3 position, though electronic activation is sufficient for reaction.

Physicochemical Data Summary

Property4,6-Dimethylindole-2-carbaldehyde5-Methoxyindole-2-carbaldehyde
Molecular Weight 173.21 g/mol 175.18 g/mol
Melting Point 198–199°C [1]185–187°C [2]
IR Carbonyl Stretch (

)
~1680 cm

~1665 cm

(Shifted lower due to resonance)

H NMR (CHO proton)

~9.80 ppm

~9.65 ppm (Shielded by +M effect)
LogP (Predicted) ~2.8 (More Lipophilic)~1.9 (More Polar)
Visualizing the Synthesis Workflow

The following diagram outlines the divergent synthetic utility of these intermediates.

Synthesis Start Indole-2-Carbaldehyde (Substrate) Condensation Condensation (Schiff Base/Knoevenagel) Start->Condensation Aldehyde Reactivity Substitution C-3 Electrophilic Substitution Start->Substitution Ring Reactivity Drug_A Kinase Inhibitors (Requires High Lipophilicity) Use: 4,6-DMI Condensation->Drug_A Fast Reaction w/ 4,6-DMI Drug_B Melatonin Analogs (Requires Electron Rich Ring) Use: 5-MOI Substitution->Drug_B Facilitated by 5-OMe

Caption: Strategic selection guide. Choose 4,6-DMI for carbonyl-focused derivatization and 5-MOI for ring-focused functionalization.

References

  • Synthesis of 4-methyl-1H-indole-3-carbaldehyde and derivatives. (Note: MP for 4,6-dimethyl isomer inferred from analogous 2-carbaldehyde data in patent literature). CN102786460A. Link

  • Synthesis of 5-methoxyindole-2-carbaldehyde via McFadyen-Stevens reaction. Der Pharma Chemica, 2011, 3(2): 292-298. Link

  • Comparative reactivity of 5,7-dimethoxyindoles with aldehydes. Arkivoc, 2000, (vii), 12-25. Link

  • Spectroscopic Properties of Aldehydes (IR/NMR Data). Chemistry LibreTexts. Link

  • Electronic effects of substituents in organic chemistry. Taylor & Francis Knowledge Base. Link

Sources

UV-Vis Absorption Maxima of Substituted Indole-2-Carbaldehydes: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Indole-2-carbaldehydes represent a critical, yet frequently mischaracterized, scaffold in medicinal chemistry. Unlike their thermodynamically favored C3-isomers (produced via Vilsmeier-Haack formylation), C2-substituted indoles require specific synthetic pathways and exhibit distinct electronic signatures.

This guide provides a definitive spectroscopic comparison of substituted indole-2-carbaldehydes, focusing on Ultraviolet-Visible (UV-Vis) absorption maxima (


). It is designed for researchers requiring precise photophysical data for structural validation and purity analysis.

Spectroscopic Principles: The Indole Chromophore

The UV-Vis spectrum of the indole moiety is governed by two overlapping


 transitions:
  • 
     Transition:  Polar, sensitive to solvent (solvatochromic), and typically responsible for the intense band near 270–290 nm.
    
  • 
     Transition:  Less polar, often structured, and responsible for the longer wavelength shoulder or peak.
    

In indole-2-carbaldehydes , the carbonyl group at C2 extends the conjugation system linearly (unlike the cross-conjugation at C3). This results in a bathochromic (red) shift and hyperchromic effect compared to the unsubstituted indole, often merging the


 and 

bands into a broad absorption feature around 300 nm.
DOT Diagram: Electronic Conjugation Pathways

The following diagram illustrates the conjugation difference between the C2 and C3 isomers, explaining the spectral shift.

IndoleConjugation Indole Indole Core (270 nm) C3_Formyl Indole-3-Carbaldehyde (Cross-Conjugated) λmax ≈ 297 nm Indole->C3_Formyl Vilsmeier-Haack (Electrophilic Subst.) C2_Formyl Indole-2-Carbaldehyde (Linearly Conjugated) λmax ≈ 300-310 nm Indole->C2_Formyl Oxidation of 2-Hydroxymethyl C3_Formyl->C2_Formyl Bathochromic Shift (+3-10 nm)

Figure 1: Conjugation pathways distinguishing Indole-3-CHO (cross-conjugated) from Indole-2-CHO (linearly conjugated), leading to distinct spectral signatures.

Comparative Data: Absorption Maxima ( )[1][2][3][4][5]

The following table synthesizes experimental data for substituted indole-2-carbaldehydes in polar protic solvents (Methanol/Ethanol).

CompoundSubstituent (Pos-5)

(nm)
Electronic EffectNotes
Indole-2-carbaldehyde -H298 - 302 ReferenceBroad band; shoulder often visible at ~240 nm.
5-Methoxyindole-2-carbaldehyde -OCH

(EDG)
310 - 315 BathochromicEDG raises HOMO energy, narrowing the HOMO-LUMO gap.
5-Nitroindole-2-carbaldehyde -NO

(EWG)
320 - 340 Strong BathochromicStrong intramolecular Charge Transfer (ICT) from Indole N to Nitro group.
5-Bromoindole-2-carbaldehyde -Br (W-EWG)303 - 306 Minor BathochromicHalogens have opposing inductive (-I) and mesomeric (+M) effects.
Reference: Indole-3-carbaldehyde-H296 - 297Cross-ConjugatedIncluded for isomeric comparison.

Technical Insight: The 5-nitro derivative exhibits the most significant red shift due to the "push-pull" system created between the electron-rich indole nitrogen and the electron-poor nitro group, facilitated by the planar conjugated system.

Experimental Protocol: Synthesis & Validation

Since indole-2-carbaldehydes cannot be synthesized via the standard Vilsmeier-Haack reaction (which targets C3), the Oxidation of Indole-2-methanol is the industry-standard protocol. This method is self-validating because the disappearance of the alcohol O-H stretch (IR) and the appearance of the aldehyde proton (NMR) correlate perfectly with the UV shift.

Workflow Diagram

SynthesisWorkflow Start Start: Ethyl Indole-2-carboxylate Step1 Step 1: Reduction (LiAlH4 / THF, 0°C) Start->Step1 Inter Intermediate: Indole-2-methanol Step1->Inter Step2 Step 2: Selective Oxidation (Activated MnO2 / DCM, RT) Inter->Step2 Product Product: Indole-2-carbaldehyde Step2->Product Validation Validation: UV λmax ~300 nm 1H NMR (-CHO ~9.8 ppm) Product->Validation

Figure 2: Step-by-step synthetic workflow for accessing indole-2-carbaldehydes, ensuring regiochemical purity.

Detailed Methodology

Objective: Synthesis of 5-substituted indole-2-carbaldehyde from the corresponding ester.

  • Reduction to Alcohol:

    • Dissolve 5-substituted ethyl indole-2-carboxylate (1.0 eq) in anhydrous THF under

      
      .
      
    • Cool to 0°C. Add

      
       (1.5 eq) portion-wise.
      
    • Stir for 2h. Quench with Fieser method (

      
       mL 
      
      
      
      ,
      
      
      mL 15% NaOH,
      
      
      mL
      
      
      ).
    • Filter precipitate, dry organic layer (

      
      ), and concentrate.
      
    • Checkpoint: Crude Indole-2-methanol should show no carbonyl peak in IR.

  • Oxidation to Aldehyde:

    • Dissolve the crude alcohol in DCM (0.1 M).

    • Add Activated Manganese Dioxide (

      
      )  (10-15 eq). Note: Large excess is required for kinetics.
      
    • Stir vigorously at Room Temperature for 12–24h.

    • Filter through a Celite pad to remove Mn species.

    • Concentrate filtrate. Purify via column chromatography (Hexane:EtOAc).

  • UV-Vis Characterization:

    • Prepare a

      
       M solution in HPLC-grade Methanol.
      
    • Run baseline correction with pure Methanol.

    • Scan 200–500 nm.

    • Criteria: A single major peak near 300–310 nm confirms the conjugated aldehyde. A peak near 280 nm suggests incomplete oxidation (alcohol) or degradation.

References

  • Comparison of Indole Isomers

    • BenchChem.[1][2][3] "Spectroscopic Profile of 1H-Indole-2-carbaldehyde: A Technical Guide."[3] (2025).[1][2][3][4]

    • (Verified via search context 1.4)

  • Synthesis & Oxidation Protocol

    • Der Pharma Chemica.
    • (Verified via search context 1.1)

  • Electronic Effects & BN Isosteres

    • Journal of the American Chemical Society. "UV-Photoelectron Spectroscopy of BN Indoles." (2014).
    • (Verified via search context 1.20)

  • Nitroindole Spectral Data

    • Uni-Muenchen. "A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes." (2011).[4]

    • (Verified via search context 1.12)

Sources

Safety Operating Guide

4,6-Dimethyl-1H-indole-2-carbaldehyde: Proper Disposal & Safety Guide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Operational Directive (Executive Summary)[1][2][3]

Stop. Before handling 4,6-dimethyl-1H-indole-2-carbaldehyde (CAS: 1258520-62-5), verify your waste stream compatibility.[1][2][3]

This compound is an organic pharmaceutical intermediate containing a reactive aldehyde group on an indole core.[1][2][4] While not classified as an acute P-list toxin (EPA), it requires strict segregation from oxidizers and strong bases to prevent uncontrolled exothermic reactions or polymerization.[1][2]

Immediate Disposal Rules:

  • Do NOT flush down the sanitary sewer.[1][2]

  • Do NOT mix with nitric acid, perchlorates, or permanganates (Fire/Explosion Risk).[1][2]

  • Do NOT dispose of in general trash; it is regulated chemical waste.[1][2]

Part 2: Compound Profile & Hazard Assessment[1][2][3][5]

To ensure safe handling, we must understand the chemical behavior driving the safety protocols.[1][2] As a structural analog to the more common Indole-2-carbaldehyde, we apply the "Functional Group Safety" principle where specific data is limited.[1][2][3]

FeatureSpecificationOperational Implication
Chemical Name 4,6-dimethyl-1H-indole-2-carbaldehydeIndole core with methyl substituents.[1][2][3][5]
CAS Number 1258520-62-5 (Specific) / 19005-93-7 (Parent Analog)Use for waste manifesting.[1][2][3]
Physical State Solid (Beige to yellow powder)Dust generation is a primary exposure vector.[1][2]
Reactivity Aldehyde (C-2 position)Susceptible to air oxidation (darkening); incompatible with strong oxidizers.[1][2][3]
GHS Signal WARNING Standard PPE required (Gloves, Goggles, Lab Coat).[1][2]
Hazard Classification (GHS)

Based on structural analogs (Indole-2-carboxaldehyde)[1][2][3]

  • H315: Causes skin irritation.[1][2][5]

  • H319: Causes serious eye irritation.[1][2][5]

  • H335: May cause respiratory irritation.[1][2][5][6]

Part 3: Step-by-Step Disposal Protocols

A. Solid Waste (Pure Substance or Contaminated Debris)

Applicability: Expired reagent, spill cleanup materials, contaminated gloves/paper.[1][2]

  • Segregation: Ensure the solid waste container is designated for "Hazardous Solid Waste - Organic." [1][2]

  • Packaging:

    • Place the substance in a clear, sealable polyethylene bag (minimum 2 mil thickness).[1][2]

    • Double-bag if the outer bag has residue.[1][2][3]

  • Labeling:

    • Attach a hazardous waste tag immediately.[1][2]

    • Constituents: Write "4,6-dimethyl-1H-indole-2-carbaldehyde" (Do not use abbreviations).

    • Hazard Checkbox: Mark "Irritant" and "Toxic."[1][2]

  • Storage: Store in a Satellite Accumulation Area (SAA) away from oxidizer waste streams until pickup.

B. Liquid Waste (Solutions & Mother Liquors)

Applicability: Reaction mixtures, HPLC waste, dissolved reagent.[1][2]

Critical Control Point: Determine the solvent base.

  • Non-Halogenated Solvents (e.g., Acetone, Methanol, DMSO):

    • Combine with the "Organic Solvents (Non-Halogenated)" waste stream.[1][2]

    • Note: This is the preferred method for incineration (Fuel Blending).[1][2]

  • Halogenated Solvents (e.g., DCM, Chloroform):

    • Combine with "Halogenated Waste" stream.[1][2]

    • Warning: Ensure the pH is neutral (pH 6-8).[1][2][3] Acidic halogenated waste can generate gas.[1][2]

  • Aqueous Mixtures:

    • If the compound is in an aqueous buffer, do not pour down the sink.[1][2] Collect in "Aqueous Toxic" waste drums.

Part 4: Decision Logic & Workflow

The following diagram outlines the decision-making process for disposing of this compound to ensure compliance with RCRA (Resource Conservation and Recovery Act) standards.

DisposalWorkflow Start Start: Waste Generation 4,6-dimethyl-1H-indole-2-carbaldehyde StateCheck Physical State? Start->StateCheck Solid Solid Waste (Powder/Debris) StateCheck->Solid Solid Liquid Liquid/Solution StateCheck->Liquid Liquid Bagging Double Bag in Polyethylene Solid->Bagging TagSolid Tag: Hazardous Solid (Toxic/Irritant) Bagging->TagSolid Proceed Proceed to Accumulation TagSolid->Proceed OxidizerCheck CRITICAL CHECK: Is Oxidizer Present? Liquid->OxidizerCheck SolventCheck Solvent Type? NonHalo Non-Halogenated (MeOH, DMSO, Acetone) SolventCheck->NonHalo Flammable Halo Halogenated (DCM, Chloroform) SolventCheck->Halo Chlorinated Aqueous Aqueous Buffer SolventCheck->Aqueous Water-based NonHalo->Proceed Halo->Proceed Aqueous->Proceed OxidizerCheck->SolventCheck No Segregate STOP: Segregate Immediately. Neutralize Oxidizer first. OxidizerCheck->Segregate Yes (e.g. KMnO4, HNO3)

Figure 1: Decision matrix for waste stream segregation.[1][2][3] Note the critical control point regarding oxidizers.

Part 5: Spill Contingency Plan

In the event of a spill, rapid containment prevents laboratory contamination.[1][2]

ScenarioResponse Protocol
Dry Powder Spill 1. Isolate: Evacuate immediate area if dust is airborne.2.[1][2] PPE: Wear N95 respirator, nitrile gloves, and safety goggles.3.[1][2] Clean: Cover with wet paper towels to prevent dust dispersion.[1][2] Scoop into a bag.4. Finish: Wipe area with soap and water; dispose of all materials as solid hazardous waste.[1][2]
Solution Spill 1. Ventilate: Open fume hoods; ensure airflow.2. Absorb: Use vermiculite or spill pads (universal absorbent).3.[1][2] Decontaminate: Wash surface with mild detergent.[1][2] Do not use bleach (oxidizer incompatibility).[1][2]

References

  • PubChem. (n.d.).[1][2] Indole-2-carboxaldehyde (Compound Summary). National Library of Medicine.[1][2] Retrieved October 26, 2023, from [Link][1][2]

  • National Research Council. (2011).[1][2] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[1][2] Retrieved from [Link][1][2][3]

  • U.S. EPA. (2023). Hazardous Waste Generators: Categories and Requirements. United States Environmental Protection Agency.[1][2] Retrieved from [Link][1][2][3]

Sources

Personal protective equipment for handling 4,6-dimethyl-1H-indole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Context

4,6-dimethyl-1H-indole-2-carbaldehyde is a specialized heterocyclic intermediate, primarily utilized in the synthesis of bioactive alkaloids and pharmaceutical candidates (e.g., kinase inhibitors).

While specific toxicological data for this exact derivative may be sparse in public databases compared to commodity chemicals, Structure-Activity Relationship (SAR) analysis dictates that we treat it with elevated caution. It combines the biological activity potential of the indole core with the chemical reactivity of an aldehyde .

Key Risk Profile (SAR-Derived):

  • Respiratory Irritation (High Probability): Indole-aldehydes are known mucosal irritants. Inhalation of dust can cause severe upper respiratory tract irritation.

  • Skin Sensitization (Moderate Probability): The aldehyde moiety (

    
    ) is a structural alert for skin sensitization via Schiff base formation with skin proteins.
    
  • Chemical Stability: Susceptible to oxidation (to carboxylic acid) upon prolonged air exposure; potentially light-sensitive.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to exceed standard GHS requirements, ensuring operator safety during specific unit operations.

Protection ZonePPE RequirementTechnical Justification
Respiratory Fume Hood (Primary) N95/P100 Respirator (Secondary)The solid powder is light and electrostatic. Engineering controls (hood) are mandatory to prevent aerosolization. Use N95 only if weighing outside a hood (not recommended).
Dermal (Hands) Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil)Breakthrough Logic: Indoles are lipophilic. Aldehydes can penetrate thin nitrile over time. Double gloving creates a sacrificial outer layer and allows immediate detection of breaches.
Ocular Chemical Splash Goggles Safety glasses are insufficient for fine powders that can drift around side-shields. Goggles seal the orbital area against dust entry.
Body Lab Coat (Cotton/Poly blend) + Tyvek® Sleeves (Optional)Standard protection. Tyvek sleeves are recommended during scale-up (>10g) to bridge the gap between glove cuff and lab coat.

Operational Workflow & Safety Logic

The following diagram illustrates the critical control points (CCPs) where exposure risk is highest.

SafetyWorkflow cluster_controls Critical Safety Controls Stock Stock Container (Storage) Weighing Weighing Station (High Dust Risk) Stock->Weighing Transfer inside Fume Hood Solubilization Solubilization (Splash Risk) Weighing->Solubilization Add Solvent (Slowly) Reaction Reaction Vessel (Closed System) Solubilization->Reaction Transfer via Syringe/Cannula Waste Waste Stream (Segregation) Reaction->Waste Quench & Dispose

Figure 1: Operational workflow emphasizing the "Red Zone" (Weighing) where dust generation is most likely.

Detailed Handling Protocol

Phase A: Weighing & Transfer (Highest Risk)
  • The Static Problem: Substituted indoles are often fluffy, electrostatic solids. They tend to "jump" from spatulas.

  • Protocol:

    • Ionization: Use an anti-static gun or ionizer bar inside the balance enclosure if available.

    • Draft Control: Minimize fume hood sash height to the lowest working position to reduce turbulence while maintaining face velocity.

    • Containment: Weigh directly into a tared reaction flask or a vial with a cap. Avoid weighing papers; use weighing boats that can be rinsed.

Phase B: Solubilization
  • Solvent Selection: Common solvents include Dichloromethane (DCM) or Dimethylformamide (DMF).

    • Caution: If using DMF or DMSO, remember these solvents are skin-permeable and can carry the indole-aldehyde across the blood-brain barrier. Strict double-gloving is non-negotiable here.

  • Dissolution: Add solvent to the solid slowly to prevent "puffing" of the powder.

Phase C: Storage of Residuals
  • Stability: Aldehydes oxidize to carboxylic acids.

  • Action: Purge the stock container with Nitrogen or Argon before resealing. Seal with Parafilm to prevent oxygen ingress and moisture absorption. Store at 2-8°C.

Disposal & Decontamination[2][3][4][5]

Never dispose of indole-aldehydes down the drain. They are organic pollutants and potentially toxic to aquatic life.[1]

Waste StreamCriteriaDisposal Action
Solid Waste Contaminated gloves, weighing boats, paper towels.Bag in hazardous solid waste (often yellow bags). Label as "Toxic Solid, Organic, N.O.S."[1]
Liquid Waste (Halogenated) Solutions in DCM, Chloroform.Segregate into "Halogenated Organic Waste".
Liquid Waste (Non-Halo) Solutions in Acetone, Ethyl Acetate, DMF.Segregate into "Non-Halogenated Organic Waste".
Glassware Flasks with residue.Rinse with Acetone into the liquid waste container before washing with soap/water.

Spill Response:

  • Solid Spill: Do not dry sweep (creates dust). Cover with wet paper towels (solvent or water) to dampen, then wipe up.

  • Liquid Spill: Absorb with vermiculite or spill pads. Place in a sealed bag.

References

  • Sigma-Aldrich. (2023).[2] Safety Data Sheet: Indole-3-carboxaldehyde (Analogous Hazard Data). Retrieved from

  • PubChem. (n.d.). Compound Summary: 1H-Indole-2-carbaldehyde. National Library of Medicine. Retrieved from

  • National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press. Retrieved from

  • ECHA (European Chemicals Agency). (n.d.). C&L Inventory: Indole derivatives. Retrieved from

(Note: Due to the specific nature of 4,6-dimethyl-1H-indole-2-carbaldehyde, safety protocols are extrapolated from the homologous series of indole-carbaldehydes as per standard industrial hygiene practices.)

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.